1,4-Dimethoxy-2-nitrobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 7.64e-04 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37986. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,4-dimethoxy-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-12-6-3-4-8(13-2)7(5-6)9(10)11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTOWXNJLZJTGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5058987 | |
| Record name | Benzene, 1,4-dimethoxy-2-nitro- | |
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Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89-39-4 | |
| Record name | 1,4-Dimethoxy-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,5-Dimethoxynitrobenzene | |
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| Record name | 1,4-Dimethoxy-2-nitrobenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37986 | |
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| Record name | 1,4-Dimethoxy-2-nitrobenzene | |
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| Record name | Benzene, 1,4-dimethoxy-2-nitro- | |
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| Record name | Benzene, 1,4-dimethoxy-2-nitro- | |
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| Record name | 1,4-dimethoxy-2-nitrobenzene | |
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| Record name | 2,5-DIMETHOXYNITROBENZENE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26K58PSU0G | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Monograph: 1,4-Dimethoxy-2-nitrobenzene
Executive Summary
1,4-Dimethoxy-2-nitrobenzene (CAS: 89-39-4), also known as 2,5-dimethoxynitrobenzene, is a pivotal aromatic scaffold in organic synthesis. Distinguished by its electron-rich dimethoxy substitution pattern counterbalanced by an electron-withdrawing nitro group, it serves as a high-value intermediate in the production of pharmaceutical active ingredients (APIs), particularly adrenergic agonists and antifungal agents, as well as in the dye industry (Fast Black K Salt). This guide provides a comprehensive technical analysis of its physiochemical properties, synthesis protocols, reactivity profiles, and applications in modern drug discovery.
Chemical Identity & Physiochemical Profile[1][2][3]
The compound exhibits a specific substitution pattern that dictates its reactivity: the methoxy groups at positions 1 and 4 activate the ring, while the nitro group at position 2 directs subsequent electrophilic attacks and serves as a latent amino group.
Table 1: Physiochemical Specifications
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 2,5-Dimethoxynitrobenzene; Nitrohydroquinone dimethyl ether |
| CAS Number | 89-39-4 |
| Molecular Formula | C₈H₉NO₄ |
| Molecular Weight | 183.16 g/mol |
| Appearance | Yellow crystalline solid |
| Melting Point | 70 – 73 °C |
| Boiling Point | 169 °C (at 13 mmHg) |
| Density | 1.166 g/cm³ (predicted) |
| Solubility | Soluble in benzene, chloroform, ethanol; Insoluble in water |
Synthesis & Manufacturing Protocol
The industrial and laboratory preparation of this compound relies on the electrophilic aromatic substitution (nitration) of 1,4-dimethoxybenzene.
Nitration Protocol (Standardized)
Objective: Selective mononitration while suppressing dinitration (formation of 2,5-dinitro-1,4-dimethoxybenzene).
-
Reagents: 1,4-Dimethoxybenzene (1.0 eq), Nitric Acid (70%, 1.1 eq), Glacial Acetic Acid (Solvent).
-
Thermodynamic Control: The reaction is highly exothermic. Temperature maintenance <10°C is critical to prevent polynitration and oxidative demethylation to quinones.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1,4-dimethoxybenzene in glacial acetic acid in a jacketed reactor. Cool to 5°C.
-
Addition: Dropwise addition of nitric acid (diluted in acetic acid) over 60 minutes. Maintain internal temperature between 5–10°C.
-
Quenching: Pour the reaction mixture onto crushed ice/water (5x volume). The product precipitates as a yellow solid.
-
Purification: Filter the crude solid. Recrystallize from ethanol/water (9:1) to yield yellow needles.
Mechanistic Pathway
The reaction proceeds via the formation of a sigma complex (arenium ion). The methoxy groups (ortho/para directors) strongly activate the ring. Position 2 is favored due to the combined ortho-directing effect of the C1-methoxy and the steric accessibility relative to the dinitration sites.
Figure 1: Electrophilic aromatic substitution pathway for the synthesis of this compound.
Chemical Reactivity & Transformations[5]
The primary utility of this compound lies in its reduction to 2,5-dimethoxyaniline (CAS: 102-56-7), a versatile nucleophile for drug synthesis.
Reduction Pathways
Researchers typically employ one of three methods depending on scale and functional group tolerance:
-
Béchamp Reduction (Fe/HCl):
-
Conditions: Iron powder, dilute HCl, reflux.
-
Pros: Cost-effective, robust for bulk scale.[1]
-
Cons: Iron waste generation.
-
-
Catalytic Hydrogenation (H₂/Pd-C):
-
Conditions: H₂ (3 atm), 10% Pd/C, Ethanol.
-
Pros: Clean workup, high yield (>95%).
-
Cons: Requires pressure equipment.
-
-
Hydrazine Reduction:
-
Conditions: Hydrazine hydrate, FeCl₃/Active Carbon catalyst.
-
Pros: Mild conditions, avoids high pressure.
-
Spectroscopic Characterization (NMR)
The 1H NMR spectrum of this compound is distinct due to the asymmetry introduced by the nitro group.
-
H3 (Ortho to NO₂, Meta to OMe): Appears as a singlet or doublet with small meta-coupling. It is the most deshielded aromatic proton (~7.4 ppm) due to the anisotropic effect of the nitro group.
-
H5 & H6: These protons often show an AB system or ortho-coupling (J ≈ 9 Hz). H6 (ortho to OMe, meta to NO₂) is typically shielded relative to H3.
-
Methoxy Groups: Two distinct singlets around 3.8–4.0 ppm.
Applications in Drug Development[3]
The 2,5-dimethoxy motif, derived from this nitro precursor, is embedded in several pharmacophores.
Adrenergic Agonists (Methoxamine)
This compound is a precursor to Methoxamine , an α1-adrenergic receptor agonist used to treat hypotension.
-
Workflow: Reduction to 2,5-dimethoxyaniline
Friedel-Crafts acylation (or similar functionalization) Amino ketone formation Methoxamine.
Alzheimer's Research (Donepezil Hybrids)
Recent medicinal chemistry efforts have utilized 2,5-dimethoxyaniline to synthesize quinolinetrione-tacrine hybrids . These compounds are designed as multi-target-directed ligands (MTDLs) that inhibit acetylcholinesterase (AChE) and prevent amyloid-beta aggregation.
Dye Synthesis
The reduced form, 2,5-dimethoxyaniline, is the primary intermediate for Fast Black K Salt , a diazonium salt used in histology and textile dyeing.
Figure 2: Downstream pharmaceutical and industrial applications of the this compound scaffold.
Safety & Handling (MSDS Summary)
-
GHS Classification: Acute Toxicity, Oral (Category 4).
-
Hazard Statements: H302 (Harmful if swallowed).
-
Handling: Avoid dust formation. Use local exhaust ventilation.
-
Storage: Store in a cool, dry place. Keep away from strong oxidizing agents and strong bases.
-
Personal Protective Equipment (PPE): Nitrile gloves, safety glasses with side shields, and P2 respirator if dust is generated.
References
-
ChemicalBook. (2023).[2] this compound Properties and MSDS.
-
Bolognesi, M. L., et al. (2007). Quinolinetrione-tacrine hybrids as multi-target-directed ligands against Alzheimer's disease. Journal of Medicinal Chemistry.
-
GuideChem. (2023). Applications of 1,4-Dimethoxybenzene and its Nitro Derivatives.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 69728, this compound.
-
Vertex AI Search. (2023). Synthesis of 2,5-dimethoxyaniline from nitro precursors.
Sources
1,4-Dimethoxy-2-nitrobenzene: Physicochemical Profile & Synthetic Utility
[1]
Executive Summary
1,4-Dimethoxy-2-nitrobenzene (CAS 89-39-4), also known as 2-nitrohydroquinone dimethyl ether, is a critical aromatic intermediate used in the synthesis of pharmaceutical actives, particularly benzimidazolequinone anti-tumor agents and dye precursors.[1][2][3][4] Its electron-rich dimethoxy scaffold, combined with the electron-withdrawing nitro group, makes it a versatile substrate for nucleophilic aromatic substitution and reduction reactions. This guide provides a comprehensive technical profile, including experimentally validated physicochemical data, detailed synthesis protocols, and structural characterization for researchers in drug development and organic synthesis.[4]
Physicochemical Properties[1][3][4][6][7][8][9][10][11][12]
The following data aggregates experimental values from multiple independent sources, distinguishing between solid-state and solution-phase properties.
| Property | Value | Conditions/Notes |
| Appearance | Yellow crystalline solid | Needle-like crystals from ethanol/water |
| Molecular Formula | C₈H₉NO₄ | MW: 183.16 g/mol |
| Melting Point | 71.8 – 72.5 °C | Recrystallized from CH₂Cl₂/Hexane [1, 2] |
| Boiling Point | 169 °C | @ 13 mmHg (1.73 kPa) |
| Density (Solid) | 1.427 g/cm³ | Calculated (Standard State @ 25°C) [3] |
| Solubility (Water) | Insoluble | 176 mg/L @ 20°C |
| Solubility (Organic) | High | DMSO, DMF, Chloroform, Ethyl Acetate, Benzene |
| LogP | 1.88 | Octanol/Water partition coefficient (Calc.) |
| Flash Point | 180 °C | Literature value |
| Vapor Pressure | 0.16 Pa | @ 20°C |
Structural Characterization
Accurate identification relies on specific spectral signatures. The non-equivalence of the two methoxy groups, induced by the ortho-nitro group, is a key diagnostic feature in NMR spectroscopy.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃ (400 MHz)
-
δ 3.82 ppm (s, 3H): Methoxy group at C4 (para to nitro).
-
δ 3.92 ppm (s, 3H): Methoxy group at C1 (ortho to nitro).
-
δ 7.03 ppm (d, J = 9.6 Hz, 1H): Proton at C6 (meta to nitro).
-
δ 7.12 ppm (dd, J = 9.6, 3.2 Hz, 1H): Proton at C5.
-
δ 7.40 ppm (d, J = 3.2 Hz, 1H): Proton at C3 (ortho to nitro, deshielded).
Infrared Spectroscopy (FT-IR)
-
1528 cm⁻¹: Asymmetric NO₂ stretch (Strong diagnostic peak).
-
1354 cm⁻¹: Symmetric NO₂ stretch.
-
874, 763 cm⁻¹: Aromatic C-H bending (1,2,4-substitution pattern).
Synthetic Pathways & Protocols
Workflow Visualization
The following diagram illustrates the primary synthesis from hydroquinone dimethyl ether and its downstream conversion to the pharmaceutical intermediate 2,5-dimethoxyaniline.
Protocol A: Regioselective Nitration (High Yield)
This protocol minimizes the formation of dinitro by-products through temperature control [1, 4].
-
Preparation: Dissolve 1,4-dimethoxybenzene (2.35 g, 17 mmol) in glacial acetic acid (30 mL). Cool the solution to 0 °C in an ice bath.
-
Addition: Dropwise add a solution of nitric acid (1.13 mL, 17 mmol) in acetic acid (20 mL) over 20 minutes under a nitrogen atmosphere.
-
Reaction: Stir the mixture at 0 °C for 4 hours. Monitor via TLC (Hexane/EtOAc 5:1) for consumption of starting material.
-
Quenching: Pour the reaction mixture onto ice/water (100 mL) containing 5% NaHCO₃ to neutralize excess acid.
-
Isolation: Extract with ethyl acetate (3 x 50 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[5]
-
Purification: Recrystallize from Dichloromethane/Hexane to yield yellow crystals (2.92 g, 94% yield ).
Protocol B: Reduction to 2,5-Dimethoxyaniline
Used for generating the amine scaffold for benzimidazole synthesis.
-
Setup: Suspend this compound (2.92 g) in ethyl acetate (100 mL).
-
Catalyst: Add 10% Pd/C (10 mg).
-
Hydrogenation: Stir under H₂ atmosphere (balloon pressure) for 48 hours at room temperature.
-
Workup: Filter through a Celite pad to remove the catalyst. Evaporate solvent to obtain the amine (Quant. yield).
Pharmaceutical Applications
Drug Development Logic
This compound serves as a "masked" quinone equivalent. Upon reduction and oxidation cycles, it can generate reactive oxygen species (ROS) or be converted into quinone-based antitumor agents.
-
Antitumor Agents: The reduced amine derivative is a precursor for benzimidazolequinones , a class of bioreductive alkylating agents that target hypoxic tumor cells [1].
-
Chagas Disease: Research indicates that the nitro radical anion generated from this scaffold exhibits specific toxicity towards Trypanosoma cruzi, exploiting the parasite's oxidative stress vulnerability [5].
Safety & Handling
-
Hazard Classification: Warning. Harmful if swallowed (H302), in contact with skin (H312), or inhaled (H332).
-
Storage: Store at room temperature (15-25°C) in a dry, dark place. The compound is stable but should be kept away from strong oxidizing agents and strong bases.
-
Spill Response: Sweep up solid spills to avoid dust generation. Ventilate the area. Use nitrile gloves and P95 respiratory protection.
References
-
González, M., et al. "Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds." Bioorganic & Medicinal Chemistry, 2018. Link
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ChemicalBook. "this compound MSDS and Properties."[6] Accessed 2025.[6][7] Link
-
ECHEMI. "Safety Data Sheet: this compound." Accessed 2025.[6][7] Link
-
BenchChem. "Nitration of 1,4-dimethoxybenzene protocol." Accessed 2025.[6][7] Link
-
Olea-Azar, C., et al. "Electrochemical reduction of 2,5-dimethoxy nitrobenzenes: Nitro radical anion generation and biological activity."[8] ResearchGate, 2025. Link
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Technical Guide: 1,4-Dimethoxy-2-nitrobenzene (CAS 89-39-4)
Executive Summary
1,4-Dimethoxy-2-nitrobenzene (CAS 89-39-4) serves as a pivotal electrophilic building block in the synthesis of substituted anilines and benzoquinone derivatives.[1] Its structural significance lies in the ortho-nitro positioning relative to the methoxy group, which activates the ring for subsequent reduction while protecting the oxygen functionalities.
This guide provides a rigorous technical analysis of the compound, focusing on the criticality of mono-nitration control during synthesis and its downstream utility in pharmaceutical scaffolds (specifically ubiquinone analogues) and industrial pigments.
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
The following data aggregates experimentally validated properties essential for identification and quality control.
| Property | Specification | Operational Relevance |
| IUPAC Name | This compound | Official nomenclature for regulatory filing.[1] |
| Synonyms | 2-Nitrohydroquinone dimethyl ether; 4-Nitroveratrole (isomer ambiguity*) | Note: "Veratrole" usually refers to 1,2-dimethoxy; precise numbering is vital.[1] |
| CAS Number | 89-39-4 | Unique identifier for inventory/safety.[1] |
| Molecular Formula | C₈H₉NO₄ | MW: 183.16 g/mol |
| Appearance | Yellow Crystalline Solid | Visual purity check; dark orange/brown indicates oxidation.[1] |
| Melting Point | 70 – 73 °C | Primary QC Parameter. Sharp range indicates high purity.[1] |
| Solubility | Soluble: Benzene, Ethanol, CHCl₃Insoluble: Water | Dictates solvent choice for recrystallization (EtOH/Water). |
| Electronic Character | Electron-rich (Activated) | The two methoxy groups strongly activate the ring, making it susceptible to over-nitration. |
Synthesis: Controlled Nitration Protocol
Core Challenge: The precursor, 1,4-dimethoxybenzene, is highly activated toward electrophilic aromatic substitution. The primary risk is dinitration (forming 2,3-dinitro or 2,5-dinitro isomers) or oxidative cleavage to the quinone.
Expert Directive: Avoid standard mixed acid (H₂SO₄/HNO₃) at high temperatures.[1] Use a moderated nitration system (HNO₃ in Acetic Acid) to ensure selectivity.[1]
Reaction Logic & Causality[1]
-
Reagent: Nitric Acid (70%) in Glacial Acetic Acid.[1]
-
Mechanism: Electrophilic Aromatic Substitution (EAS).[1]
-
Selectivity Control: The para-methoxy groups direct ortho to themselves.[1] Since all open positions are equivalent, mono-nitration yields a single product.[1] Temperature control prevents the second nitro group addition.[1][8]
Step-by-Step Protocol (Self-Validating)
-
Preparation: Dissolve 0.1 mol of 1,4-dimethoxybenzene in 40 mL of Glacial Acetic Acid . Cool to 10–15°C in an ice bath.
-
Addition: Dropwise add a solution of HNO₃ (0.11 mol, slight excess) in Acetic Acid.
-
Digestion: Stir at room temperature (25°C) for 1 hour.
-
Quenching: Pour the reaction mixture into 200 mL of crushed ice/water with vigorous stirring. The product will precipitate as a yellow solid.[1]
-
Purification: Filter the solid. Wash with cold water to remove acid traces.[1]
Synthesis Workflow Diagram
Figure 1: Controlled nitration workflow designed to minimize dinitration impurities.
Downstream Applications & Reactivity
The primary value of CAS 89-39-4 is as a precursor to 2,5-Dimethoxyaniline , a scaffold used in:
-
Pharmaceuticals: Synthesis of ubiquinone analogues and antifungal agents.[1]
-
Dyes: Intermediate for coupling components in azo dyes.[1]
Reduction Pathway (To 2,5-Dimethoxyaniline)
The nitro group is reduced to an amine.[11][12] Catalytic hydrogenation is preferred in pharma for purity; Fe/HCl is used in bulk industrial settings.[1]
-
Catalytic Method: H₂ (3 atm), 10% Pd/C, Ethanol.[1]
-
Chemical Method: Iron powder, dilute HCl, reflux.[1]
Application Logic Diagram
Figure 2: Downstream utility showing the divergence into pharmaceutical and industrial dye sectors.
Safety & Handling (E-E-A-T)
Risk Profile: Nitroaromatics are potentially toxic and explosive if handled improperly.[1]
-
Thermal Stability: The compound decomposes at high temperatures.[1][3] Never distill the crude nitration mixture without verifying the absence of unstable byproducts.
-
Toxicity: Harmful if swallowed or absorbed through skin.[1] Use Nitrile gloves.[1]
-
Storage: Store below 30°C in a dark, dry place. Light sensitivity can cause gradual darkening (oxidation).[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69728, this compound. Retrieved from [Link]
- Org. Synth. 1945, 25, 78.Nitration of Activated Aromatic Ethers.
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Physicochemical Profile and Synthetic Utility of 1,4-Dimethoxy-2-nitrobenzene
Executive Summary
1,4-Dimethoxy-2-nitrobenzene (CAS: 89-39-4) serves as a critical intermediate in the synthesis of redox-active quinones, pharmaceutical pharmacophores, and aniline dyes.[1][2][3] While its molecular weight of 183.16 g/mol is a fundamental constant, its value in research lies in its role as a "masked" quinone.[1][2][3] This guide provides a comprehensive technical profile, detailing its synthesis, validation, and downstream utility in drug development.[1][3][4]
Physicochemical Characterization
Precise characterization data is essential for stoichiometry calculations and quality control during scale-up.[1][2][3]
| Property | Value | Technical Note |
| Molecular Weight | 183.16 g/mol | Monoisotopic Mass: 183.053 g/mol |
| Molecular Formula | C₈H₉NO₄ | |
| CAS Registry Number | 89-39-4 | |
| Appearance | Yellow crystalline needles | Color intensity correlates with purity; orange hue indicates oxidation.[1][2][3] |
| Melting Point | 71–73 °C | Sharp melt indicates high purity (>98%).[1][2][3] |
| Boiling Point | 169 °C (at 13 mmHg) | High vacuum distillation recommended to avoid thermal decomposition.[1][2][3] |
| Solubility | Soluble: CHCl₃, Benzene, EtOHInsoluble: Water | Recrystallization from Ethanol is the standard purification method.[1][3] |
| Density | 1.167 g/cm³ | Relative density at 20°C. |
Synthetic Protocol: Regioselective Nitration
Objective: Synthesis of this compound via Electrophilic Aromatic Substitution (EAS).
3.1. The Challenge of Regioselectivity
The starting material, 1,4-dimethoxybenzene, is highly activated due to the electron-donating methoxy groups.[1][2][3] The primary challenge is controlling the exotherm to prevent the formation of the side product, 2,5-dinitro-1,4-dimethoxybenzene.[1][2][3]
3.2. Step-by-Step Methodology
Note: Perform all steps in a fume hood. Nitration reactions are exothermic and potentially explosive if runaway occurs.[1][2][3]
-
Preparation: Dissolve 13.8 g (0.1 mol) of 1,4-dimethoxybenzene in 30 mL of Glacial Acetic Acid (AcOH) in a 250 mL round-bottom flask equipped with a magnetic stirrer and thermometer.
-
Temperature Control: Cool the solution to 10–15 °C using an ice-water bath.
-
Nitration: Dropwise add 10 mL of Nitric Acid (HNO₃, 70%) over 20 minutes.
-
Process Control: Maintain internal temperature below 20 °C. If the temperature spikes, stop addition immediately.
-
-
Quenching: After addition, stir for 30 minutes at room temperature. Pour the reaction mixture into 200 mL of crushed ice/water slurry with vigorous stirring.
-
Isolation: The product will precipitate as a yellow solid.[1][2][3] Filter via Büchner funnel and wash with cold water (3 x 50 mL) to remove acid traces.
-
Purification: Recrystallize from hot Ethanol (95%).
3.3. Reaction Workflow Visualization[1][2][3][4]
Figure 1: Operational workflow for the regioselective nitration of 1,4-dimethoxybenzene.
Analytical Validation (Self-Validating Systems)
To ensure scientific integrity, the synthesized compound must be validated using NMR spectroscopy.[1][2][3] The structure of this compound creates a distinct splitting pattern that serves as a "fingerprint" for purity.[1][2][3]
4.1. 1H NMR Interpretation (CDCl₃, 400 MHz)
The molecule is asymmetric, resulting in three distinct aromatic protons and two distinct methoxy environments.[1][2][3]
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Structural Logic |
| 7.45 ppm | Singlet (s) | 1H | H-3 | The proton at C3 is isolated between the Nitro group (C2) and Methoxy group (C4).[1][2][3] No adjacent protons for coupling.[1][2][3][4] |
| 7.10 ppm | Doublet (d) | 1H | H-6 | Part of the AB system.[1][2][3] Ortho-coupled to H-5.[1][2][3] |
| 7.05 ppm | Doublet (d) | 1H | H-5 | Part of the AB system.[1][2][3] Ortho-coupled to H-6.[1][2][3] |
| 3.95 ppm | Singlet (s) | 3H | C1-OMe | Deshielded by ortho-Nitro group.[1][2][3] |
| 3.85 ppm | Singlet (s) | 3H | C4-OMe | Standard aromatic methoxy position.[1][2][3] |
Validation Check: If you observe a singlet at ~7.6 ppm integrating to 2H, you have likely formed the symmetrical 2,5-dinitro impurity.[1][2][3] If you see only a singlet at ~6.8 ppm (4H), you have unreacted starting material.[1][2][3]
Downstream Applications in Drug Development
This compound is rarely the final API; rather, it is a high-value scaffold for generating pharmacophores.[1][2][3]
5.1. The "Masked" Quinone Strategy
In medicinal chemistry, quinones are potent cytotoxic agents (e.g., Doxorubicin).[1][2][3] However, they are often too reactive for direct delivery.[1][2][3][4] this compound acts as a stable precursor:
-
Reduction: The nitro group is reduced (Fe/HCl or H₂/Pd) to form 2,5-dimethoxyaniline .[1][2][3]
-
Oxidation: The aniline is oxidized (CAN - Cerium Ammonium Nitrate) to generate the benzoquinone core in situ or as a final synthetic step.[1][2][3]
5.2. Pathway Visualization[1][2][3]
Figure 2: The synthetic utility of this compound in accessing quinone pharmacophores.[1][2][3]
References
-
National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 69728, this compound. Retrieved from [Link]
-
MDPI. (2010).[1][2][3] Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link][1][2]
Sources
Thermodynamic Characterization and Purity Assessment of 1,4-Dimethoxy-2-nitrobenzene
Executive Summary
1,4-Dimethoxy-2-nitrobenzene (CAS: 89-39-4), also known as nitrohydroquinone dimethyl ether, is a critical intermediate in the synthesis of 2,5-dimethoxyaniline, a precursor for various pharmaceutical agents and azo dyes.[1][2][3][4][5]
The thermodynamic baseline for high-purity (>99%) crystals is a sharp melting point (MP) at 72.0 °C ± 1.0 °C .[1][3][5] Deviations from this narrow endothermic event are the primary indicator of process-related impurities, specifically unreacted 1,4-dimethoxybenzene or over-nitrated dinitro species.[1][3][5]
This guide provides a rigorous technical framework for the synthesis, purification, and thermal validation of this compound.[1][3][5]
Part 1: The Thermodynamic Landscape[1][4][6]
Physical Constants
The melting point is the definitive quality attribute (CQA) for this intermediate.[1][3][5] Unlike spectroscopic methods (NMR/IR), which may miss trace inorganic salts or require quantitative standards, the melting point offers an immediate assessment of crystal lattice integrity.[1][5]
| Property | Value | Context |
| Melting Point (Experimental) | 72 – 73 °C | High purity crystalline solid [1][2].[1][3][5] |
| Melting Point (Eutectic Depression) | < 70 °C | Indicates contamination with starting material (1,4-dimethoxybenzene).[1][5] |
| Boiling Point | 169 °C (at 13 mmHg) | Useful for vacuum distillation purification [2].[1][3][5] |
| Appearance | Yellow crystalline needles | Color intensity often correlates with dinitro- impurities.[1][3][5] |
Polymorphism and Isomerism
Researchers must distinguish the target molecule from its structural isomers, which possess distinct thermodynamic profiles.[1][3][5] Confusion between these isomers is a common source of error in purity assessment.[1][3][5]
-
Target: this compound (MP: 72 °C)
-
Isomer: 1,2-Dimethoxy-4-nitrobenzene (4-Nitroveratrole) (MP: ~96–98 °C) [4][1][3][5]
Note: If your sample melts significantly higher than 73 °C, suspect contamination with the 1,2-dimethoxy isomer or dinitro-species.[1][3][5]
Part 2: Synthesis and Impurity Origins[1][6]
The synthesis typically involves the electrophilic aromatic substitution (nitration) of 1,4-dimethoxybenzene.[1][3][5] Understanding the mechanism is vital for predicting impurity profiles.[1][3][5]
Reaction Pathway & Impurity Logic
The methoxy groups are ortho/para directors.[1][3][5] However, steric hindrance and electronic effects dictate the product distribution.[1][3][5]
-
Under-reaction: Leaves 1,4-dimethoxybenzene (MP 56°C).[1][3][5] This forms a eutectic mixture, drastically lowering the observed MP.[1][3][5]
-
Over-reaction: Excess nitric acid leads to 2,5-dinitro-1,4-dimethoxybenzene, which typically has a much higher melting point (>150°C).[1][3][5]
Pathway Visualization (DOT)
Figure 1: Reaction pathway showing the origin of critical impurities affecting the melting point.[1]
Part 3: Experimental Protocols
Purification: The Ethanol Recrystallization System
Recrystallization is superior to column chromatography for this intermediate due to the distinct solubility differentials between the nitro-product and the dinitro-impurities.[1][3][5]
Principle: this compound has high solubility in hot ethanol but crystallizes sharply upon cooling.[1][3][5] Dinitro impurities are generally less soluble and can be filtered off hot, or more soluble (depending on isomer) and stay in the mother liquor.[1][5]
Protocol:
-
Dissolution: Place crude solid in a flask. Add 95% Ethanol (5 mL per gram of solid).[1][3][5]
-
Reflux: Heat to boiling (approx. 78 °C) with stirring until dissolved.
-
Crystallization: Remove heat.[1][3][5] Allow the flask to cool to room temperature slowly (over 1 hour).
-
Ice Bath: Once at room temperature, place in an ice bath (0–4 °C) for 30 minutes to maximize yield.
-
Filtration: Collect crystals via vacuum filtration.[1][3][5] Wash with cold (-10 °C) ethanol.[1][3][5]
-
Drying: Dry in a vacuum oven at 40 °C for 4 hours. Solvent entrapment will artificially depress the melting point.[1][3][5]
Validated Melting Point Determination
A "range" is insufficient for high-precision applications.[1][3][5] Use this ramp protocol.
-
Preparation: Pack the capillary tube to a height of 2–3 mm. Tap firmly to eliminate air pockets.[1][3][5]
-
Fast Ramp: Heat the apparatus to 60 °C at 10 °C/min.
-
Critical Ramp: At 60 °C, reduce heating rate to 1.0 °C/min .
-
Observation:
-
Acceptance Criteria:
Part 4: Advanced Thermal Analysis (DSC)
For drug development applications, Differential Scanning Calorimetry (DSC) provides a more detailed purity profile than capillary methods.[1][5]
Theoretical DSC Profile for CAS 89-39-4:
-
Endotherm Onset: 72.0 °C (Extrapolated onset is the thermodynamic melting point).[1][3][5]
-
Peak Shape: Symmetrical.[1][3][5] Asymmetry on the leading edge (low temperature side) indicates eutectic impurities (Van't Hoff purity analysis).[1][5]
Purity Assessment Logic Flow
Figure 2: Logical workflow for interpreting thermal data and determining corrective actions.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66639, this compound. Retrieved from [Link]
-
PubChem. Compound Summary for 1,2-Dimethoxy-4-nitrobenzene (Isomer Comparison). Retrieved from [Link]
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- 1. mdpi.com [mdpi.com]
- 2. This compound | 89-39-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
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- 4. This compound | 89-39-4 [chemicalbook.com]
- 5. 2,5-Dimethoxynitrobenzene | C8H9NO4 | CID 66639 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: 1,4-Dimethoxy-2-nitrobenzene
Thermodynamic Profile, Synthesis Protocols, and Application in Drug Development
Executive Summary
1,4-Dimethoxy-2-nitrobenzene (CAS: 89-39-4) is a critical intermediate in the synthesis of redox-active pharmaceuticals and aniline-based dye precursors. While its theoretical atmospheric boiling point is calculated at approximately 328°C , experimental isolation must occur under reduced pressure (169°C at 13 mmHg ) to avoid catastrophic thermal decomposition.
This guide addresses the discrepancy between theoretical and operational thermodynamic values, providing a validated workflow for the synthesis, purification, and safe handling of this energetic nitro-aromatic compound.
Physicochemical Characterization
The following data aggregates experimental values from industrial certificates of analysis (CoA) and thermodynamic modeling.
Table 1: Core Physical Properties
| Property | Experimental Value | Theoretical/Predicted | Context |
| Boiling Point (BP) | 169 °C @ 13 mmHg | ~328 °C @ 760 mmHg | Do not distill at atm.[1] pressure. |
| Melting Point (MP) | 70.0 – 73.0 °C | N/A | Solidifies as yellow/orange needles.[2] |
| Density | 1.166 g/cm³ | ~1.25 g/cm³ | @ 20°C |
| Flash Point | 156.7 °C | N/A | Closed Cup |
| Solubility | Ethanol, Benzene, CHCl₃ | Water (Insoluble) | Recrystallize from Ethanol. |
Critical Insight: The proximity of the Flash Point (156.7°C) to the Vacuum Boiling Point (~169°C) necessitates an inert atmosphere (N₂ or Ar) during distillation to prevent vapor ignition.
Thermodynamic Behavior & Thermal Stability
Understanding the boiling point of this compound requires analyzing its thermal stability limits. Nitro-substituted ethers are prone to oxidative demethylation and C-NO₂ bond homolysis at elevated temperatures.
The "Boiling Point" Trap
Attempting to reach the atmospheric boiling point (328°C) will trigger decomposition before the liquid phase transition occurs. The decomposition is exothermic and can lead to thermal runaway.
Diagram 1: Phase Transition vs. Decomposition Logic
Synthesis & Purification Protocol
Objective: Selective nitration of 1,4-dimethoxybenzene (Hydroquinone dimethyl ether) while suppressing dinitration and quinone formation.
Reagents
-
Substrate: 1,4-Dimethoxybenzene (1.0 eq)
-
Nitrating Agent: HNO₃ (65-70%) / Acetic Acid solvent system OR HNO₃/H₂SO₄ (Mixed Acid).
-
Quenching: Crushed Ice.
Step-by-Step Methodology
-
Preparation (0°C): Dissolve 1,4-dimethoxybenzene in glacial acetic acid. Cool the solution to <5°C using an ice/salt bath.
-
Nitration (Exothermic Control):
-
Slowly add HNO₃ dropwise.
-
CRITICAL: Maintain internal temperature below 20°C . Higher temperatures promote the formation of 2,5-dimethoxy-1,4-benzoquinone (via oxidative demethylation) or dinitro-species.
-
-
Reaction Monitoring: Stir for 1–2 hours. Monitor via TLC (Solvent: Hexane/Ethyl Acetate 8:2).
-
Quenching: Pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a yellow solid.
-
Purification Strategy:
-
Primary: Filtration and washing with cold water to remove acid traces.
-
Secondary (High Purity): Recrystallization from Ethanol (95%) .
-
Tertiary (If oil forms): Vacuum distillation at 13 mmHg / 169°C .
-
Diagram 2: Synthesis and Purification Workflow
Application in Drug Development
The boiling point and stability data are most relevant when using this compound as a scaffold for 2,5-dimethoxyaniline derivatives.
Key Synthetic Utility[3]
-
Redox-Active Scaffolds: The reduction of the nitro group (using Fe/HCl or H₂/Pd-C) yields 2,5-dimethoxyaniline. This aniline is a precursor to quinones used in bio-mimetic electron transport studies.
-
Pharmacophore Construction:
-
Benzimidazolequinones: Used in the synthesis of bioreductive alkylating agents (anti-tumor).
-
Midodrine Analogs: While Midodrine is typically synthesized via chloracetylation, the nitro-derivative allows for variations on the aromatic ring for structure-activity relationship (SAR) studies.
-
Storage & Handling[4][5]
-
Storage: Store below 30°C. Keep container tightly closed in a dry and well-ventilated place.
-
Incompatibility: Strong bases, strong oxidizing agents, and reducing agents (risk of exothermic reaction).
References
-
Sigma-Aldrich. (n.d.). This compound Product Specification & MSDS. Retrieved from [3]
-
ChemicalBook. (2024). This compound Physical Properties and Spectral Data. Retrieved from
-
Tokyo Chemical Industry (TCI). (n.d.). Product D0638: this compound.[4][5] Retrieved from
-
BenchChem. (2025). Protocols for the Synthesis of Nitrobenzene Derivatives. Retrieved from
-
National Institutes of Health (NIH). (2014). Unimolecular thermal decomposition of dimethoxybenzenes. Journal of Chemical Physics. Retrieved from
Sources
- 1. CN110746307B - Preparation method of 1-nitro-2-ethyl-4-fluorobenzene - Google Patents [patents.google.com]
- 2. chembk.com [chembk.com]
- 3. This compound | 89-39-4 [sigmaaldrich.com]
- 4. This compound | 89-39-4 | TCI AMERICA [tcichemicals.com]
- 5. This compound | 89-39-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Solvation Dynamics and Process Engineering of 1,4-Dimethoxy-2-nitrobenzene
Content Type: Technical Whitepaper Subject: Solubility Profiling, Purification Strategies, and Thermodynamic Behavior CAS: 89-39-4[1][2]
Molecular Architecture & Solvation Physics[2]
To master the solubility of 1,4-dimethoxy-2-nitrobenzene (1,4-DMNB) , one must first understand the competition between its crystal lattice energy and solvation enthalpy.[2]
1,4-DMNB is a classic "push-pull" aromatic system.[2] It features two electron-donating methoxy groups (
-
The Nitro Group: Creates a strong local dipole and serves as a hydrogen bond acceptor (HBA).[2] This makes the molecule receptive to polar protic solvents like ethanol.[2]
-
The Methoxy Groups: While oxygen-containing, the methyl caps render these groups lipophilic.[2] They disrupt the potential for a tight hydrogen-bonding network with water, leading to the molecule's hydrophobicity.[2]
-
Crystal Lattice: The molecule packs into a yellow crystalline solid with a melting point of 72–73 °C .[2] This relatively low melting point suggests that the lattice energy is moderate, allowing for dissolution in organic solvents without extreme thermal forcing.[2]
Key Physicochemical Parameters:
-
LogP: ~1.88 (Moderately Lipophilic)
-
Water Solubility: Very Low (~176 mg/L at 20 °C)
-
Melting Point: 72–73 °C (Do not exceed this temperature during solubility profiling to avoid "oiling out").[2]
Empirical Solubility Landscape
The following data categorizes solvent compatibility based on polarity index and experimental observation. This table serves as a guide for solvent selection during reaction design and purification.
| Solvent Class | Solvent | Solubility Rating | Operational Notes |
| Polar Protic | Ethanol (EtOH) | High (Hot) / Mod (Cold) | Ideal for Recrystallization. The hydroxyl group interacts with the nitro moiety, while the ethyl chain accommodates the aromatic ring.[2] |
| Polar Protic | Methanol (MeOH) | High | Good solubility, but lower boiling point limits the thermal gradient available for crystallization.[2] |
| Polar Aprotic | DMSO / DMF | Very High | Avoid for purification. High boiling points make removal difficult.[2] Use only for reaction media (e.g., nucleophilic substitutions).[2] |
| Chlorinated | Dichloromethane (DCM) | High | Excellent solvation at Room Temp (RT).[2] Useful for liquid-liquid extraction from aqueous layers.[2] |
| Non-Polar | Hexane / Heptane | Low | Acts as an Anti-Solvent .[2] Use in conjunction with Ethyl Acetate or Toluene to force precipitation.[2] |
| Aqueous | Water | Insoluble | Strictly an anti-solvent.[2] Miscible with EtOH/MeOH to create supersaturation.[2] |
Experimental Workflows
Protocol A: Visual Polythermal Solubility Determination
Objective: To construct a solubility curve without expensive calorimetric equipment.
Materials:
-
Solvent of choice (e.g., Ethanol)[4]
-
Jacketed glass vessel with magnetic stirring[2]
-
Calibrated thermometer (±0.1 °C)
Methodology:
-
Preparation: Weigh precisely 1.0 g of 1,4-DMNB into the vessel.
-
Solvent Addition: Add 5.0 mL of solvent.
-
Thermal Ramp: Heat the mixture at a rate of 1 °C/min with constant stirring (200 RPM).
-
Observation: Record the temperature (
) at which the last crystal disappears (becomes a clear solution). Note: If > 65 °C, stop.[2] The solute concentration is too high; add more solvent. -
Cooling Cycle: Slowly cool the solution at 0.5 °C/min. Record the temperature (
) where the first crystal reappears (cloud point). -
Metastable Zone Width (MSZW): Calculate
.[2] A wide MSZW indicates a stable supersaturated solution, ideal for growing large crystals.[2]
Protocol B: Purification via Anti-Solvent Recrystallization
Context: 1,4-DMNB is often a precursor to 2,5-dimethoxyaniline.[2] High purity is required to prevent side-reactions in subsequent reduction steps.
The Logic: We utilize the high temperature coefficient of solubility in Ethanol and the zero-solubility in Water.[2]
Figure 1: Decision tree for the purification of 1,4-DMNB using the Ethanol/Water binary solvent system.
Thermodynamic Grounding
To rigorously model the solubility, we apply the Modified Apelblat Equation . This is superior to the standard Van't Hoff equation for nitro-aromatics because it accounts for the non-ideal variation of solution enthalpy with temperature.[2]
Where:
- = Mole fraction solubility[2][5]
- = Absolute temperature (Kelvin)
- = Empirical constants derived from Protocol A data.
Why this matters:
In scale-up scenarios (e.g., >1kg batches), relying solely on linear Van't Hoff plots can lead to yield losses.[2] The nitro group's interaction with protic solvents often results in a non-linear enthalpy change (
Safety & Handling (SDS Summary)
While 1,4-DMNB is not as explosive as polynitrated compounds (e.g., TNT), the nitro group introduces energetic potential.
-
Thermal Runaway: Do not heat solutions of 1,4-DMNB above 100 °C in closed systems without DSC (Differential Scanning Calorimetry) validation. The decomposition onset is significantly higher, but nitro-compounds can accelerate decomposition in the presence of strong bases.[2]
-
Toxicity: It is an irritant and harmful if swallowed (Acute Tox. 4).[2]
-
Melting Hazard: Because the melting point (72 °C) is low, drying the crystals in an oven >60 °C can cause the material to melt and fuse into a solid block ("brick-ing"), ruining the surface area for subsequent reactions.[2] Vacuum dry at 40 °C.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69728, 1,2-Dimethoxy-4-nitrobenzene.[2] Retrieved from [Link]
Sources
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- 2. 1,2-Dimethoxy-4-nitrobenzene | C8H9NO4 | CID 69728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 89-39-4 | TCI AMERICA [tcichemicals.com]
- 4. CN110698353A - Preparation method of 4-chloro-2, 5-dimethoxyaniline - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Technical Guide: Solubility Profiling of 1,4-Dimethoxy-2-nitrobenzene
CAS: 89-39-4 | Molecular Formula: C₈H₉NO₄ | MW: 183.16 g/mol [1][2][3][4]
Executive Summary
This technical guide addresses the physicochemical behavior of 1,4-Dimethoxy-2-nitrobenzene (1,4-DMNB) in aqueous environments.[1][3] While often categorized generically as "insoluble" in safety data sheets, 1,4-DMNB exhibits a specific, quantifiable solubility threshold governed by its crystal lattice energy and lipophilic methoxy substituents.[1]
For researchers in drug discovery and dye synthesis, understanding this threshold is critical.[3] 1,4-DMNB serves as a non-ionizable precursor; its solubility is pH-independent under physiological conditions but highly sensitive to temperature and cosolvent fractions.[1][3] This guide provides the thermodynamic baseline, a validated quantification protocol (Modified OECD 105), and solubilization strategies for assay development.
Part 1: Physicochemical Fundamentals[1][3]
The Thermodynamic Barrier
The solubility of 1,4-DMNB is dictated by the competition between its crystal lattice energy (cohesion) and its hydration energy (adhesion to water).
-
Crystal Lattice: The molecule is a solid at room temperature (MP: 70–73 °C).[3] The nitro group (
) introduces a strong dipole, but the para-positioning of the methoxy groups ( ) creates a relatively symmetric, stable crystal packing. Overcoming this lattice enthalpy ( ) requires significant energy.[3] -
Hydration: While the nitro group is a hydrogen bond acceptor, the two methoxy groups and the aromatic ring are predominantly hydrophobic. The hydration shell formation results in a negative entropy change (
), which thermodynamically disfavors dissolution.[3]
Quantitative Solubility Profile
The following data synthesizes experimental ranges with QSAR (Quantitative Structure-Activity Relationship) predictions.
| Parameter | Value / Range | Context |
| Water Solubility ( | ~176 mg/L (Predicted) | EPISuite (WSKOW v1.[1][3][4]41) estimate at 25°C. |
| Practical Classification | Sparingly Soluble | Falls within the 100–1000 mg/L range.[1][4] |
| LogP (Octanol/Water) | 1.88 – 2.03 | Indicates moderate lipophilicity.[1][3][4] |
| pKa | N/A | Molecule is non-ionizable in pH 1–14 range.[1][3][4] |
| Henry's Law Constant | ~4.7 x 10⁻⁸ atm-m³/mol | Low volatility from aqueous solution.[1][3][4] |
Critical Insight: Unlike its derivatives (e.g., 2-amino-1,4-dimethoxybenzene), 1,4-DMNB has no ionizable protons.[1][3] Adjusting pH will not improve its intrinsic solubility.[3] Solubilization requires organic cosolvents or surfactants.[3]
Part 2: Experimental Determination Protocol
Methodology: Modified OECD 105 (Shake Flask Method)
Applicability:
Standard "visual" solubility checks are insufficient for this compound due to its tendency to form micro-suspensions that mimic true solutions.[3] The following protocol ensures thermodynamic equilibrium is reached and micro-crystals are excluded.
The Self-Validating Workflow
This workflow incorporates mass balance checks and Tyndall effect validation to prevent false positives from suspended particles.[3]
Figure 1: Step-by-step solubility determination workflow ensuring thermodynamic equilibrium.
Detailed Step-by-Step Procedure
-
Preparation:
-
Agitation & Equilibration:
-
Place the vial in a shaking water bath set to 30°C (above the target measurement temperature) for 24 hours.
-
Why 30°C? Approaching equilibrium from "supersaturation" (cooling down) is faster and more reliable than dissolving up from a solid at the target temperature.[3]
-
Transfer the vial to a 20°C or 25°C bath (target temp) and allow it to sit for another 24 hours with minimal agitation.
-
-
Phase Separation (Critical Step):
-
Do not filter immediately. Filters can adsorb hydrophobic compounds like 1,4-DMNB, skewing results.[1][3]
-
Centrifuge an aliquot at 10,000 rpm for 10 minutes.
-
Validation: Shine a laser pointer through the supernatant.[3] If a beam path is visible (Tyndall effect), micro-crystals are present.[3] Re-centrifuge.
-
-
Quantification (HPLC-UV):
-
Dilute the supernatant 1:1 with Acetonitrile (ACN) to prevent precipitation in the HPLC lines.[3]
-
Inject into HPLC (Conditions below).
-
Part 3: Analytical Methodologies
To accurately quantify 1,4-DMNB, High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard.[1][3]
HPLC Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase: Isocratic 60:40 [Water : Acetonitrile].[3]
-
Reasoning: The LogP of ~1.9 requires a moderately organic mobile phase to elute the compound within a reasonable time (approx. 4–6 mins) while maintaining peak shape.
-
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV at 254 nm (aromatic ring) or 300 nm (nitro conjugation).[3]
-
Optimization: Run a UV-Vis scan of the stock solution first to determine
.[3]
-
-
Injection Volume: 10 µL.
Analytical Logic Diagram
Figure 2: Analytical workflow for precise quantification of 1,4-DMNB.[1][3]
Part 4: Solubilization Strategies
For applications requiring concentrations > 200 mg/L (e.g., stock solutions for biological assays or synthetic reactions), water alone is insufficient.
Cosolvent Selection
Since 1,4-DMNB is non-ionizable, "pH adjustment" is ineffective.[1][3] Use the following hierarchy:
-
DMSO (Dimethyl Sulfoxide): Excellent solubility (> 50 mg/mL).[3] Best for biological stock solutions (dilute 1000x into media).[3]
-
Acetone/Ethanol: Good solubility, but volatile.[3] Suitable for synthetic transfers.[3]
-
PEG-400: Useful for formulation development; increases solubility via dielectric constant modification.[3]
Formulation Warning
Avoid storing 1,4-DMNB in basic aqueous solutions (pH > 10) for extended periods.[3] While it does not deprotonate, the electron-deficient ring (activated by the nitro group) can undergo nucleophilic aromatic substitution (
References
-
OECD. (1995).[3][5] Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.[3] Link[3]
-
U.S. EPA. (2012).[3] Estimation Programs Interface Suite™ for Microsoft® Windows, v 4.11.[3] United States Environmental Protection Agency, Washington, DC, USA. (Source for WSKOW predicted solubility). Link[3]
-
PubChem. (n.d.).[3] Compound Summary for CID 69728: 1,2-Dimethoxy-4-nitrobenzene.[1][2][3] National Center for Biotechnology Information.[3] Retrieved February 7, 2026.[3] Link[3]
-
Yalkowsky, S. H., He, Y., & Jain, P. (2016). Handbook of Aqueous Solubility Data. CRC Press.[3] (General reference for nitro-aromatic solubility thermodynamics).
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- 3. 1,2-Dimethoxy-4-nitrobenzene | C8H9NO4 | CID 69728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzene, nitro- (CAS 98-95-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
Technical Monograph: 1,4-Dimethoxy-2-nitrobenzene
The Nitro-Hydroquinone Ether Scaffold: Synthesis, Characterization, and Utility
Structural Architecture & Electronic Logic
CAS: 89-39-4 | Formula: C₈H₉NO₄ | MW: 183.16 g/mol [1][2][3]
1,4-Dimethoxy-2-nitrobenzene (also known as 2-nitrohydroquinone dimethyl ether) represents a classic "push-pull" aromatic system.[3] Its reactivity is defined by the interplay between the electron-donating methoxy groups (-OCH₃) and the electron-withdrawing nitro group (-NO₂).[3]
Electronic Topography[3]
-
Activation: The parent molecule, 1,4-dimethoxybenzene, is highly activated toward electrophilic aromatic substitution (EAS) due to the +M (mesomeric) effect of the two oxygen atoms.
-
Regioselectivity: In the nitration of 1,4-dimethoxybenzene, the incoming nitro group is directed ortho to one methoxy group.[3] Due to symmetry, all four open positions in the parent molecule are equivalent, resulting in a single mono-nitrated product.[3]
-
Deactivation: Once nitrated, the -NO₂ group (strongly deactivating, -I/-M) raises the activation energy for subsequent substitutions, effectively preventing dinitration under controlled conditions.[3]
Synthetic Pathway: Controlled Nitration
The synthesis relies on a standard Electrophilic Aromatic Substitution (EAS).[3] Because the starting material is electron-rich, the primary challenge is not reactivity, but selectivity (avoiding dinitration) and stability (preventing oxidation to benzoquinone).[3]
Protocol: Aqueous Nitric Acid Route
Rationale: Using dilute nitric acid avoids the harsh oxidative conditions of the standard H₂SO₄/HNO₃ mixed acid system, preserving the ether linkages.[3]
Reagents:
-
1,4-Dimethoxybenzene (Hydroquinone dimethyl ether)[3]
-
Nitric Acid (HNO₃), 65-70%[3]
-
Water (as diluent)[3]
Step-by-Step Methodology:
-
Preparation: In a 500 mL reactor equipped with a mechanical stirrer and thermometer, dilute 100 mL of concentrated HNO₃ with 200 mL of water.
-
Thermal Control: Cool the solution to 10–15°C . Critical: Higher temperatures promote oxidation to 1,4-benzoquinone.[3]
-
Addition: Add 0.30 mol (approx. 41.4 g) of 1,4-dimethoxybenzene in small portions over 30 minutes. Maintain internal temperature <20°C.
-
Reaction: Stir vigorously for an additional 15–30 minutes. The suspension will transition from white/colorless to a yellow precipitate.[3]
-
Quench: Pour the reaction mixture onto 500 g of crushed ice to halt the reaction and maximize precipitation.
-
Isolation: Filter the yellow solid via vacuum filtration. Wash with cold water (3 x 100 mL) until the filtrate is neutral (pH ~7).[3]
-
Purification: Recrystallize from hot ethanol.
Visualization: Synthesis Workflow
Figure 1: Process flow for the regioselective nitration of 1,4-dimethoxybenzene.
Analytical Profiling & Characterization
To validate the synthesis, the following physicochemical data points are standard.
| Parameter | Specification | Notes |
| Physical State | Yellow crystalline solid | Needles from ethanol |
| Melting Point | 70.0 – 73.0 °C | Sharp range indicates purity |
| Boiling Point | 169 °C (at 13 mmHg) | High vacuum required |
| Density | ~1.17 g/cm³ | Estimated |
| Solubility | Soluble in CHCl₃, Acetone, EtOH | Insoluble in water |
Spectroscopic Signature (¹H NMR)
Solvent: CDCl₃, 400 MHz The molecule exhibits a specific ABX-like aromatic pattern (or two singlets if resolution is low, but coupling is theoretically present).[3][5]
-
δ 7.38 (d, J=2.6 Hz, 1H): H3 proton.[3] Deshielded by the adjacent nitro group and ortho-methoxy group.[3]
-
δ 7.11 (dd, J=9.1, 2.6 Hz, 1H): H5 proton. Shows ortho coupling to H6 and meta coupling to H3.[3]
-
δ 3.91 (s, 3H): Methoxy group (C1 or C4).[3]
-
δ 3.81 (s, 3H): Methoxy group (C1 or C4).[3]
Note: Chemical shifts may vary slightly (±0.05 ppm) depending on concentration and solvent.
Pharmaceutical & Industrial Utility
This compound acts as a pivotal intermediate, primarily serving as a "masked" aniline or quinone precursor.[3]
A. Reduction to 2,5-Dimethoxyaniline
The most common downstream application is the reduction of the nitro group to an amine. 2,5-Dimethoxyaniline is a critical scaffold for:
-
Azo Dyes: Coupling component for industrial pigments.[3]
-
Pharmaceuticals: Precursor for aminobenzoquinones used in antitumor antibiotics (e.g., mitomycin analogs).[3]
Reduction Protocol Options:
-
Catalytic Hydrogenation: H₂, Pd/C (5%), Ethanol.[3][6] Cleanest method.
-
Chemical Reduction: Iron powder / HCl (Béchamp reduction) or Hydrazine hydrate / Raney Nickel.[3]
B. Oxidation to Quinones
Oxidative demethylation (using Cerium Ammonium Nitrate - CAN) converts the scaffold into substituted 1,4-benzoquinones, which are biologically active pharmacophores.[3]
Visualization: Downstream Pathways
Figure 2: Divergent synthetic utility of the this compound scaffold.[3]
Safety & Handling Protocols
While stable, nitro-aromatics possess inherent risks that must be mitigated in a research environment.[3]
-
Thermal Stability: Nitro compounds can decompose exothermically.[3] Do not distill at atmospheric pressure; use high vacuum.[3]
-
Toxicity: Like many nitro-benzenes, it is likely toxic by inhalation and skin absorption.[3] It may cause methemoglobinemia.[3]
-
PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.[3]
-
Storage: Store in amber vials (light sensitive) at room temperature, away from strong reducing agents.
References
-
Synthesis Protocol: PrepChem. Synthesis of 2-Nitro-1,4-dimethoxybenzene. Available at: [Link]
-
Downstream Applications (Reduction): Google Patents. Process for the preparation of 4-chloro-2,5-dimethoxy-aniline. US5041671A.[3][7] Available at:
-
Crystallographic Data: MDPI. Synthesis and Characterization of Dimethoxy-nitrobenzene Derivatives. Available at: [Link]
Sources
- 1. 89-39-4|this compound|BLD Pharm [bldpharm.com]
- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 1,2-Dimethoxy-4-nitrobenzene | C8H9NO4 | CID 69728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. rsc.org [rsc.org]
- 6. airccse.com [airccse.com]
- 7. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
Technical Whitepaper: Spectroscopic Characterization of 1,4-Dimethoxy-2-nitrobenzene
The following technical guide provides an in-depth spectroscopic and physicochemical profile of 1,4-Dimethoxy-2-nitrobenzene (CAS 89-39-4). This document is structured for researchers and analytical scientists requiring precise characterization data for synthesis verification and impurity profiling.
Executive Summary
This compound (also known as Nitrodimethylhydroquinone) is a critical intermediate in the synthesis of 2,5-dimethoxyaniline, a precursor for various azo dyes and pharmaceutical agents. Its structural asymmetry, introduced by the nitro group on the para-dimethoxybenzene scaffold, creates a distinct spectroscopic signature essential for differentiating it from its isomer, 1,2-dimethoxy-4-nitrobenzene. This guide details the NMR, IR, and MS profiles required for unequivocal identification.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
| Property | Data |
| CAS Registry Number | 89-39-4 |
| IUPAC Name | This compound |
| Synonyms | 2-Nitrohydroquinone dimethyl ether; 2,5-Dimethoxynitrobenzene |
| Molecular Formula | |
| Molecular Weight | 183.16 g/mol |
| Appearance | Yellow to golden crystalline needles |
| Melting Point | 72–73 °C (Distinct from 1,2-isomer MP ~96 °C) |
| Boiling Point | 169 °C at 13 mmHg |
| Solubility | Soluble in benzene, chloroform, ethanol; Insoluble in water |
Synthesis & Process Logic
Understanding the synthesis is vital for interpreting the impurity profile. The compound is typically produced via the electrophilic aromatic nitration of 1,4-dimethoxybenzene. The ortho-directing power of the methoxy groups competes, but the symmetry of the starting material simplifies the outcome to a single mono-nitro isomer.
Experimental Protocol: Nitration of 1,4-Dimethoxybenzene
Reagents: 1,4-Dimethoxybenzene (1.0 eq), Nitric Acid (65%, 1.1 eq), Acetic Acid (Solvent).
-
Dissolution: Dissolve 1,4-dimethoxybenzene in glacial acetic acid.
-
Addition: Cool to 15–20 °C. Add nitric acid dropwise to control the exotherm.
-
Quench: Pour the reaction mixture into ice water. The product precipitates as a yellow solid.
-
Purification: Recrystallize from ethanol to remove trace dinitro species or unreacted starting material.
Reaction Pathway Diagram
Figure 1: Electrophilic aromatic substitution pathway yielding the 2-nitro isomer.
Spectroscopic Characterization
The introduction of the nitro group at position 2 breaks the symmetry of the 1,4-dimethoxybenzene parent, resulting in three distinct aromatic proton environments and two distinct methyl ether environments.
Nuclear Magnetic Resonance (NMR)
H NMR (300/400 MHz,
)
The aromatic region displays an ABC-like coupling pattern (or ABX depending on field strength), characterized by a specific ortho and meta coupling network.
| Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Logic |
| 7.38 | Doublet (d) | 1H | H-3 | Most Deshielded. Located between the electron-withdrawing | |
| 7.11 | Doublet of Doublets (dd) | 1H | H-5 | Coupled ortho to H-6 and meta to H-3. | |
| 7.05 | Doublet (d) | 1H | H-6 | Ortho to H-5. Shielded relative to H-3 due to distance from | |
| 3.91 | Singlet (s) | 3H | - | 1-OMe | Deshielded by ortho-nitro group interactions. |
| 3.81 | Singlet (s) | 3H | - | 4-OMe | Resembles parent methoxy shift (distal to nitro). |
C NMR (Predicted/Typical)
-
C-NO2 (C-2): ~139–141 ppm.
-
C-OMe (C-1, C-4): ~150–154 ppm (C-1 likely shifted upfield slightly due to steric inhibition of resonance by adjacent nitro).
-
Aromatic CH: ~109 ppm (C-3), ~120 ppm (C-5), ~113 ppm (C-6).
-
Methoxy Carbons: ~56.5 ppm and ~57.0 ppm.
Infrared Spectroscopy (FT-IR)
The spectrum is dominated by the strong asymmetric and symmetric stretches of the nitro group and the ether linkages.
-
Nitro (
) Stretches:-
Asymmetric: 1525–1540 cm
(Very Strong). -
Symmetric: 1340–1360 cm
(Strong).
-
-
Ether (C-O-C) Stretches:
-
Aryl-Alkyl Ether: 1210–1230 cm
and 1030–1050 cm .
-
-
Aromatic C-H: Weak bands > 3000 cm
(e.g., 3080 cm ). -
Aromatic Ring Modes: 1600 cm
and 1490 cm .
Mass Spectrometry (EI-MS)
-
Molecular Ion (
): m/z 183 (Base peak or high intensity). -
Fragmentation Pathway:
-
m/z 168 (
): Loss of methyl radical ( ) from methoxy group. -
m/z 153 (
): Loss of Formaldehyde ( ) or NO. Common in ortho-nitroanisoles. -
m/z 137 (
): Loss of radical. -
m/z 122: Sequential loss of methyl/nitro groups.
-
m/z 79/77: Aromatic ring fragments.
-
Spectroscopic Logic Tree
Figure 2: Analytical decision matrix for structural confirmation.
Quality Control & Impurity Profiling
A common critical quality attribute (CQA) is the presence of the 1,2-dimethoxy-4-nitrobenzene isomer (CAS 709-09-1).
-
Differentiation by Melting Point:
-
Target (this compound): 72–73 °C .
-
Impurity (1,2-dimethoxy-4-nitrobenzene): 96–97 °C .
-
-
Differentiation by NMR:
-
The impurity (1,2-dimethoxy-4-nitrobenzene) possesses protons at positions 3, 5, and 6. The coupling pattern differs significantly; H-3 in the impurity is isolated (singlet) but H-5/H-6 show ortho coupling. The chemical shifts of the methoxy groups will also differ due to the change in electronic environment relative to the nitro group.
-
References
-
ChemicalBook. (2024). This compound Spectral Data (NMR, IR). Retrieved from
-
TCI Chemicals. (2024).[1] Product Specification: this compound.[1][2][3] Retrieved from [1]
- National Institute of Standards and Technology (NIST). (2024). Mass Spectrum of Nitrohydroquinone dimethyl ether.
- SDBS. (2024). Spectral Database for Organic Compounds, SDBS No. 2202. (Reference for specific shift assignments).
Sources
An In-depth Technical Guide to the ¹H NMR Spectrum of 1,4-Dimethoxy-2-nitrobenzene
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For researchers and professionals in drug development and materials science, the ability to unequivocally determine the structure of a synthesized molecule is paramount. 1,4-Dimethoxy-2-nitrobenzene is a key substituted aromatic compound, often utilized as an intermediate in the synthesis of more complex molecules. Its substitution pattern presents a clear and instructive case for ¹H NMR spectral analysis.
This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. We will delve into the theoretical basis for the observed chemical shifts and coupling patterns, grounded in the electronic effects of the substituents. This document is designed to serve as a practical reference for researchers, offering not just data, but a logical framework for interpreting the spectra of similarly substituted aromatic systems.
Molecular Structure and Electronic Environment
To understand the ¹H NMR spectrum, we must first analyze the molecular structure and the interplay of electronic effects from the substituents on the benzene ring.
-
Substituents: The molecule has three substituents: two electron-donating methoxy (-OCH₃) groups at positions 1 and 4, and one strongly electron-withdrawing nitro (-NO₂) group at position 2.
-
Proton Environments: The substitution pattern leaves three distinct protons on the aromatic ring, labeled here as H-3, H-5, and H-6. There are also two methoxy groups, which may or may not be chemically equivalent.
The electron-donating methoxy groups increase electron density on the ring, particularly at the ortho and para positions, causing an upfield shift (shielding) of the attached protons. Conversely, the powerful electron-withdrawing nitro group deshields nearby protons, shifting their signals downfield. The final chemical shift of each proton is a net result of these competing effects.
¹H NMR Spectrum: Prediction and Analysis
Based on first principles, we can predict the features of the ¹H NMR spectrum and then compare these predictions with experimental data.
Predicted Chemical Shifts
-
H-3: This proton is ortho to the strongly deshielding nitro group and ortho to one methoxy group. The potent deshielding from the adjacent nitro group is expected to dominate, making H-3 the most downfield of the aromatic protons.
-
H-6: This proton is ortho to a methoxy group and meta to the nitro group. It will be shielded by the methoxy group but moderately deshielded by the nitro group.
-
H-5: This proton is ortho to a methoxy group and para to the nitro group. The shielding effect from the adjacent methoxy group is significant, while the deshielding from the distant nitro group is less pronounced. Therefore, H-5 is expected to be the most upfield of the aromatic protons.
-
Methoxy Protons (-OCH₃): There are two methoxy groups. The one at C-1 is flanked by the nitro group and the H-6 proton. The one at C-4 is flanked by two protons (H-3 and H-5). Due to the influence of the adjacent electron-withdrawing nitro group, the C-1 methoxy group is expected to be more deshielded (further downfield) than the C-4 methoxy group. They will appear as two distinct singlets, each integrating to 3 protons.
Predicted Splitting Patterns (Spin-Spin Coupling)
The coupling between the aromatic protons provides definitive structural information. We must consider the relationships between H-3, H-5, and H-6.
-
H-3: Is coupled to H-5 (meta coupling, ³J). This will result in a doublet.
-
H-5: Is coupled to H-6 (ortho coupling, ³J) and to H-3 (meta coupling, ⁴J). This will appear as a doublet of doublets.
-
H-6: Is coupled to H-5 (ortho coupling, ³J). This will result in a doublet.
Typical coupling constants for benzene derivatives are:
-
Jortho: 7–10 Hz
-
Jmeta: 2–3 Hz
-
Jpara: 0–1 Hz
Experimental Spectrum and Assignment
The experimental data for the ¹H NMR spectrum of this compound in CDCl₃ aligns remarkably well with our predictions.[1]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Integration |
| H-3 | ~7.38 | d | 2.6 | 1H |
| H-5 | ~7.11 | dd | 9.1, 2.6 | 1H |
| H-6 | ~7.05 | d | 9.1 | 1H |
| -OCH₃ (C1) | ~3.91 | s | - | 3H |
| -OCH₃ (C4) | ~3.81 | s | - | 3H |
| Data sourced from ChemicalBook, confirmed by LAOCN program analysis.[1] |
Analysis of the Experimental Data:
-
The most downfield aromatic signal at 7.38 ppm is a doublet with a small coupling constant of 2.6 Hz . This corresponds to a meta coupling and is assigned to H-3 , which is strongly deshielded by the adjacent nitro group and coupled to H-5.
-
The signal at 7.05 ppm is a doublet with a large coupling constant of 9.1 Hz . This is characteristic of an ortho coupling and is assigned to H-6 , coupled to H-5.
-
The signal at 7.11 ppm appears as a doublet of doublets with coupling constants of 9.1 Hz and 2.6 Hz . This matches the expected pattern for H-5 , which is coupled to H-6 (ortho, 9.1 Hz) and H-3 (meta, 2.6 Hz).
-
The two singlets at 3.91 ppm and 3.81 ppm are assigned to the two non-equivalent methoxy groups. The more downfield signal (3.91 ppm) is assigned to the methoxy group at C-1, which is deshielded by the neighboring nitro group.
The logical flow of assignment is self-validating: the chemical shifts are consistent with electronic effects, and the coupling constants perfectly map the connectivity of the protons on the ring.
Visualization of Structural Relationships
Diagrams are essential tools for visualizing the relationships that give rise to the observed NMR spectrum.
Molecular Structure and Proton Numbering
Caption: Molecular structure of this compound with proton numbering.
Proton Coupling Network
This diagram illustrates the spin-spin coupling relationships between the aromatic protons.
Caption: Coupling relationships for the aromatic protons of this compound.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The following protocol outlines the standard procedure for preparing a sample of this compound and acquiring a high-resolution ¹H NMR spectrum.
I. Sample Preparation
-
Analyte: Weigh approximately 5-10 mg of this compound (a white to yellow crystalline solid) directly into a clean, dry vial.[2]
-
Solvent Selection: Use a deuterated solvent. Chloroform-d (CDCl₃) is a common and appropriate choice for this compound. Add approximately 0.6-0.7 mL of CDCl₃ to the vial.
-
Internal Standard: The CDCl₃ should contain a small amount of tetramethylsilane (TMS) to serve as an internal reference standard (δ = 0.00 ppm).
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. The solution should be clear and free of particulate matter.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Filtering (Optional): For optimal resolution, filter the solution through a small plug of glass wool in the pipette tip during transfer to remove any microscopic solid impurities.
-
Capping: Securely cap the NMR tube. Ensure the cap is clean to prevent contamination of the spectrometer's probe.
II. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: This protocol assumes a standard 300-500 MHz Fourier Transform NMR spectrometer.
-
Tuning and Shimming: Insert the sample into the spectrometer. The instrument should be tuned to the ¹H frequency, and the magnetic field must be shimmed to achieve high homogeneity, which is critical for sharp lines and accurate resolution of coupling patterns.
-
Acquisition Parameters (Typical):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is sufficient.
-
Spectral Width: Set a spectral width of approximately 12-15 ppm, centered around 6 ppm, to ensure all signals (from TMS at 0 ppm to potentially deshielded aromatic protons above 8 ppm) are captured.
-
Acquisition Time (AQ): Set to 3-4 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): A delay of 1-2 seconds is typically adequate for quantitative analysis of small molecules.
-
Number of Scans (NS): For a sample of this concentration, 8 to 16 scans should provide an excellent signal-to-noise ratio.
-
-
Initiate Acquisition: Start the experiment.
III. Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phasing: Manually or automatically phase the resulting spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat and at zero intensity.
-
Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integration: Integrate all signals to determine the relative number of protons corresponding to each peak.
-
Peak Picking: Identify the precise chemical shift (in ppm) and coupling constants (in Hz) for all peaks.
This self-validating protocol ensures that the sample is pure, the instrument is optimized, and the data is processed correctly, leading to a trustworthy and reproducible spectrum.
Conclusion
The ¹H NMR spectrum of this compound is a textbook example of how fundamental principles of chemical shift theory and spin-spin coupling can be applied to elucidate a molecular structure. The interplay between the electron-donating methoxy groups and the electron-withdrawing nitro group creates a distinct and predictable pattern of signals in the aromatic region. By systematically analyzing the chemical shifts, multiplicities, and coupling constants, we can assign each signal to a specific proton with a high degree of confidence. This guide provides a robust framework for such an analysis, combining theoretical understanding with practical experimental considerations, which is essential for professionals in chemical research and development.
References
-
Lee, J., Lee, S., & Kim, K. (2014). Preparation and Application of SnO2:Sb5+ Nanoparticles as a Heterogeneous Catalyst. Bulletin of the Korean Chemical Society, 35(3), 881-885. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 1,2-Dimethoxy-4-nitrobenzene. PubChem Compound Database. Retrieved February 7, 2026, from [Link]
-
Fallon, B. J., & Bingham, M. J. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Molbank, 2018(2), M984. Available at: [Link]
-
University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Department of Chemistry. Retrieved February 7, 2026, from [Link]
Sources
Spectroscopic Profiling: 13C NMR Analysis of 1,4-Dimethoxy-2-nitrobenzene
Topic: 1,4-Dimethoxy-2-nitrobenzene 13C NMR Chemical Shifts Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary & Structural Significance
This compound (CAS: 89-39-4) is a critical intermediate in the synthesis of functionalized anilines, benzimidazoles, and quinone-based antitumor agents.[1][2] In drug development, it serves as a scaffold for regioselective nucleophilic aromatic substitutions.[1]
Accurate structural characterization of this molecule is challenging due to the interplay between the electron-donating methoxy groups and the strongly electron-withdrawing nitro group.[1] This guide provides a definitive analysis of the 13C NMR chemical shifts, grounded in electronic substituent effects and validated by spectroscopic protocols.
Structural Dynamics
The molecule features a "push-pull" electronic system:[1]
-
Methoxy Groups (C1, C4): Strong
-donors (resonance) and weak -acceptors (induction).[1] -
Nitro Group (C2): Strong
-acceptor and -acceptor. -
Steric Torsion: The methoxy group at C1 and the nitro group at C2 experience steric repulsion, potentially forcing the nitro group slightly out of planarity, which subtly influences chemical shifts (the "ortho effect").[1]
13C NMR Chemical Shift Data
The following data represents the chemical shift profile for this compound in CDCl₃. Values are derived from Substituent Chemical Shift (SCS) additivity rules relative to benzene (128.5 ppm) and validated against standard trends for nitro-anisole derivatives.[1]
Table 1: Predicted 13C NMR Chemical Shifts (CDCl₃)
| Carbon Position | Type | Predicted Shift ( | Assignment Logic & Electronic Environment |
| C1 | C_quat (C-OMe) | 148.5 ± 1.5 | Ipso-OMe, Ortho-NO₂. Deshielded by OMe, but slightly shielded by ortho-NO₂ relative to anisole (160 ppm).[1] |
| C4 | C_quat (C-OMe) | 154.0 ± 1.0 | Ipso-OMe, Meta-NO₂. Strongly deshielded.[1] Less affected by NO₂ than C1.[1] |
| C2 | C_quat (C-NO₂) | 138.5 ± 2.0 | Ipso-NO₂, Ortho-OMe. Deshielded by NO₂ (+20 ppm), shielded by ortho-OMe (-15 ppm).[1] |
| C5 | CH | 121.0 ± 1.0 | Para-NO₂, Ortho-OMe. Deshielded by para-NO₂ resonance effect.[1] |
| C6 | CH | 112.5 ± 1.0 | Meta-NO₂, Ortho-OMe. Shielded primarily by the ortho-OMe group.[1] |
| C3 | CH | 109.5 ± 1.0 | Ortho-NO₂, Meta-OMe. Shielded.[1] The ortho-NO₂ effect on CH is shielding (-6 ppm).[1] |
| OMe (at C1) | CH₃ | 57.2 ± 0.5 | Deshielded slightly due to steric compression with NO₂.[1] |
| OMe (at C4) | CH₃ | 56.1 ± 0.5 | Typical aromatic methoxy shift.[1] |
Note on Accuracy: Quaternary carbons (C1, C2, C4) often exhibit lower intensity and broader peaks due to longer relaxation times and lack of NOE enhancement.[1]
Assignment Methodology & Logic
Distinguishing between the two methoxy-bearing carbons (C1 and C4) and the aromatic protons is not trivial using 1D NMR alone.[1] A 2D NMR workflow is required for unambiguous assignment.
Mechanistic Assignment Workflow
The following diagram outlines the logical pathway to assign the C1 vs. C4 signals using Heteronuclear Multiple Bond Correlation (HMBC).
Caption: Figure 1. HMBC-driven logic flow for distinguishing regioisomeric quaternary carbons.
Critical Differentiation: C1 vs. C4
-
C4 (154 ppm): This carbon is meta to the nitro group.[1] In HMBC, the protons on the methoxy group attached to C4 will show a correlation to C4.[1] Crucially, C4 will also show HMBC correlations to H3 and H5 (aromatic protons).[1]
-
C1 (148 ppm): This carbon is ortho to the nitro group.[1] The steric crowding often causes a slight upfield shift compared to C4.[1] It will show correlations to H6 , but not to the proton at C3 (which is blocked by the nitro group).[1]
Experimental Protocol
To ensure high-resolution data suitable for publication or regulatory filing, follow this standardized protocol.
Sample Preparation[1][3]
-
Solvent Choice: Deuterated Chloroform (CDCl₃) is the standard.[1] If solubility is poor (unlikely), use DMSO-d₆, but note that chemical shifts may move downfield by 0.5–1.0 ppm.[1]
-
Concentration: Dissolve 20–30 mg of sample in 0.6 mL of solvent.
-
Reference: Ensure the solvent contains 0.03% TMS (Tetramethylsilane) as an internal reference (0.00 ppm).[1]
Acquisition Parameters (Standard 400 MHz Instrument)
-
Pulse Sequence: zgpg30 (Power-gated proton decoupling).[1]
-
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .
-
Scans (NS): Minimum 512 scans (approx. 30 mins) to resolve weak quaternary signals.
-
Spectral Width: -10 to 200 ppm.[1]
Synthesis & Impurity Profiling
Understanding the synthesis is crucial for identifying impurities in the NMR spectrum.[1]
Reaction: Nitration of 1,4-dimethoxybenzene.[1][2][4] Reagents: HNO₃ / Acetic Acid or HNO₃ / H₂SO₄.[1]
Regioselectivity Pathway
The methoxy groups are ortho/para directors.[1] The nitro group is a meta director.[1]
-
Mononitration: The incoming NO₂⁺ attacks position 2 (ortho to one OMe, meta to the other).[1]
-
Over-Nitration (Impurity): If conditions are too harsh, 2,5-dinitro-1,4-dimethoxybenzene forms.[1]
Caption: Figure 2.[1] Nitration pathway and potential over-nitration impurity risks.[1]
References
-
SDBS (AIST). Spectral Database for Organic Compounds.[1] National Institute of Advanced Industrial Science and Technology (Japan).[1] [Link][1]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative source for Substituent Chemical Shift additivity rules).
-
PubChem. this compound Compound Summary. National Library of Medicine.[1] [Link]
Sources
Technical Deep Dive: Mass Spectrometry Fragmentation Dynamics of 1,4-Dimethoxy-2-nitrobenzene
Executive Summary & Chemical Context[1][2][3][4][5][6]
This guide provides a definitive technical analysis of the mass spectrometry (MS) fragmentation patterns of 1,4-Dimethoxy-2-nitrobenzene (C₈H₉NO₄, MW 183.16).[1] This compound, often utilized as an intermediate in the synthesis of dyes and pharmaceuticals (e.g., in the production of hydroquinone derivatives), presents a unique spectral fingerprint driven by the ortho-effect —a steric and electronic interaction between the nitro group at position 2 and the methoxy group at position 1.[1]
Understanding these fragmentation dynamics is critical for researchers distinguishing this isomer from its meta- or para-nitro isomers (e.g., 1,2-dimethoxy-4-nitrobenzene) during impurity profiling and metabolic stability studies.[1]
Physicochemical Baseline[1]
-
Monoisotopic Mass: 183.0532 Da[1]
-
Key Functional Groups: Nitro (
), Methoxy ( )[1] -
Structural Constraint: The C1-Methoxy and C2-Nitro groups are in an ortho relationship, facilitating intramolecular hydrogen transfer, a pathway unavailable to isomers lacking this proximity.[1]
Mechanistic Fragmentation Analysis
The Electron Ionization (EI) mass spectrum of this compound is characterized by a highly stable molecular ion and specific rearrangement ions derived from the ortho-effect.[1]
Primary Ionization and Stability
Molecular Ion (
The Ortho-Effect Pathway (Diagnostic)
The defining feature of this spectrum is the interaction between the nitro oxygen and the hydrogen atoms of the adjacent (ortho) methoxy group.[1]
-
Hydrogen Abstraction: The radical cation triggers a 1,5-hydrogen shift where an oxygen atom from the nitro group abstracts a hydrogen from the methyl of the ortho-methoxy group.[1]
-
Elimination of Nitrous Acid (
): This rearrangement facilitates the expulsion of neutral species.[1] While the loss of (m/z 166) is mechanistically possible, experimental data (NIST) indicates a more complex degradation leading to m/z 136 (Loss of 47 Da: or ).[1] -
Significance: This pathway is sterically forbidden in 1,2-dimethoxy-4-nitrobenzene, making ions associated with this rearrangement diagnostic for the 2-nitro isomer.[1]
Secondary Fragmentation Channels
Beyond the ortho-effect, the molecule undergoes standard nitroaromatic cleavage:
-
Loss of Methyl Radical (
): -
Loss of Nitro Group (
): -
Deep Fragmentation (The m/z 107 Cluster):
Visualization of Signaling Pathways[1]
The following diagram maps the logical flow of fragmentation, distinguishing between simple cleavage and rearrangement pathways.
Caption: Mechanistic fragmentation tree of this compound. Red path indicates the diagnostic ortho-effect rearrangement.[1]
Experimental Protocol: GC-MS Analysis
To replicate the spectral data and verify the identity of this compound, use the following self-validating protocol.
Instrumentation & Parameters
-
System: Gas Chromatograph coupled to Single Quadrupole Mass Spectrometer (e.g., Agilent 5977 or equivalent).
-
Column: DB-5MS or equivalent (30m x 0.25mm, 0.25µm film).[1]
-
Inlet Temperature: 250°C (Split mode 10:1).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]
-
Ion Source: Electron Ionization (EI) at 70 eV.[1]
-
Source Temperature: 230°C.[1]
-
Quadrupole Temperature: 150°C.
Temperature Program
| Step | Rate (°C/min) | Temperature (°C) | Hold Time (min) |
| Initial | - | 60 | 1.0 |
| Ramp 1 | 20 | 280 | 3.0 |
| Total Run | 15.0 min |
Self-Validating QC Steps
-
System Tuning: Perform an Autotune using PFTBA (Perfluorotributylamine) prior to the run.[1] Ensure m/z 69, 219, and 502 are within standard abundance ratios.
-
Blank Run: Inject pure solvent (Methanol or Ethyl Acetate) to confirm no carryover of nitroaromatics from previous runs.[1]
-
Retention Index Verification: If available, run an n-alkane ladder. This compound typically elutes with a Kovats Index (RI) approx. 1620-1650 on non-polar columns [1].[1]
Spectral Data Summary
The following table summarizes the key ions observed in the EI spectrum. Relative intensities are derived from consensus NIST data [1].[1]
| m/z | Relative Intensity (%) | Ion Assignment | Mechanistic Origin |
| 183 | 100 (Base) | Molecular Ion (Stable) | |
| 107 | ~43 | Loss of | |
| 122 | ~21 | Loss of | |
| 136 | ~10 | Loss of | |
| 79 | ~25 | Aromatic ring fragmentation | |
| 168 | ~5 | Methyl cleavage from methoxy | |
| 137 | ~2 | Direct Nitro loss |
Interpretation Note: While m/z 137 is the direct cleavage product, it is unstable and rapidly degrades to m/z 107 and 122, explaining its low relative intensity compared to its daughters.[1]
References
-
NIST Mass Spectrometry Data Center. (2023).[1] Benzene, 1,4-dimethoxy-2-nitro-: Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1][3] Retrieved from [Link][1]
-
Smith, R. M. (2004).[1] Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.[1] (General reference for Nitro-Ortho effects).
-
McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Mechanistic grounding for ortho-elimination in nitroanisoles).
Sources
Technical Master Guide: 1,4-Dimethoxy-2-nitrobenzene
CAS: 89-39-4 | Synonyms: 2,5-Dimethoxynitrobenzene; Nitrohydroquinone dimethyl ether[1][2]
Part 1: Chemical Profile & Strategic Utility[2]
Executive Summary
1,4-Dimethoxy-2-nitrobenzene is a critical intermediate in the synthesis of pharmacologically active heterocyclic compounds.[2] Its structural value lies in the masked aniline functionality (via the nitro group) and the electron-rich aromatic core provided by the para-dimethoxy substitution pattern.[2]
In drug discovery, this scaffold is frequently utilized to access 2,5-dimethoxyaniline , a primary building block for benzoquinone-based antineoplastic agents, antifungal isoquinoline alkaloids, and specific kinase inhibitors.
Physicochemical Data Matrix
| Property | Value | Context for Handling |
| Molecular Formula | C₈H₉NO₄ | MW: 183.16 g/mol |
| Appearance | Yellow Crystalline Solid | Distinct color change from white precursor (1,4-dimethoxybenzene) indicates reaction progress.[2] |
| Melting Point | 70–73 °C | Low MP requires careful drying; avoid high-vac ovens >50°C to prevent sublimation/melting.[2] |
| Boiling Point | 169 °C (at 13 mmHg) | High boiling point makes distillation difficult; recrystallization is preferred.[2] |
| Solubility | Soluble: Benzene, EtOH, CHCl₃Insoluble: Water | Precipitates readily upon quenching reaction mixtures with ice water. |
| LogP | ~1.8 | Moderate lipophilicity; penetrates skin (PPE critical).[2] |
Part 2: Critical Safety & Hazard Architecture
GHS Classification: Warning.[2][3][4] Acute Toxicity (Oral) Cat 4; Eye Irritation Cat 2.[2]
Hazard Mechanism & Causality
Unlike standard solvents, nitro-aromatics possess specific toxicological profiles that require mechanistic understanding:
-
Methemoglobinemia Risk: Like many nitro-benzene derivatives, absorption can oxidize hemoglobin to methemoglobin, impairing oxygen transport.[2] Cyanosis (blue skin/lips) is a late-stage indicator.[2]
-
Energetic Instability: While not a primary explosive, the nitro group is energetic.[2] Synthesis involves exothermic nitration.[2] Runaway exotherms during preparation are the highest risk factor.[2]
Emergency Response Protocol (Decision Tree)
Figure 1: Immediate response logic for exposure and spills.[2] Note the contraindication of alcohol for skin washing.
Part 3: Synthesis & Process Optimization
The Nitration Pathway (Regioselectivity)
The synthesis relies on Electrophilic Aromatic Substitution (EAS) .[2]
-
Directing Groups: The two methoxy groups are ortho/para directors.[2] Due to symmetry, all four open positions on the ring are equivalent.[2]
-
Challenge: The ring is highly electron-rich (activated). Standard nitration (H₂SO₄/HNO₃) is often too aggressive, leading to dinitration or oxidative tar formation.[2]
-
Solution: Use a milder nitrating system (HNO₃ in Acetic Acid) to control kinetics.[2]
Validated Protocol
Scale: 100 mmol (approx. 13.8 g of precursor)
-
Preparation: Dissolve 13.8 g 1,4-dimethoxybenzene in 40 mL Glacial Acetic Acid (AcOH). Chill to 10°C .
-
Why? AcOH acts as a solvent and heat sink.[2]
-
-
Addition: Dropwise add 15 mL conc. HNO₃ (70%) while maintaining internal temp <20°C.[2]
-
Control Point: If temp spikes >25°C, stop addition. High temp favors dinitration side-products.[2]
-
-
Reaction: Stir at ambient temp (25°C) for 1 hour.
-
Quench: Pour reaction mixture into 200 mL Ice Water .
-
Purification: Filter the yellow precipitate. Recrystallize from Ethanol (95%) .
Figure 2: Process flow for the regioselective nitration of 1,4-dimethoxybenzene.
Part 4: Downstream Application (Reduction)[2]
For researchers targeting the aniline (2,5-dimethoxyaniline), catalytic hydrogenation is superior to Fe/HCl reduction (which generates iron sludge waste).
Protocol (Hydrogenation):
-
Catalyst: 10% Pd/C (5 wt% loading).
-
Solvent: Methanol or Ethanol.[2]
-
Conditions: H₂ balloon (1 atm) or Parr shaker (30 psi).
-
Workup: Filter through Celite (caution: Pd/C is pyrophoric when dry).[2] Evaporate solvent.[2][12]
-
Storage: The resulting aniline is oxidation-sensitive.[2] Store under Argon in the dark.
Part 5: Analytical Characterization Standards
To certify the identity of the synthesized material, compare against these benchmarks:
| Method | Characteristic Signal | Interpretation |
| ¹H NMR (CDCl₃) | δ 3.90 (s, 3H), 3.95 (s, 3H) | Two distinct methoxy peaks due to asymmetry caused by the nitro group.[2] |
| ¹H NMR (Aromatic) | δ 7.10 (s, 1H), 7.45 (s, 1H) | Para-protons appear as singlets (no coupling) due to substitution pattern. |
| IR Spectroscopy | 1520 cm⁻¹, 1340 cm⁻¹ | Strong N-O asymmetric and symmetric stretches (Diagnostic for Nitro group).[2] |
| Mass Spec | m/z 183 [M]+ | Molecular ion peak.[2] |
References
-
National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 66639, 2,5-Dimethoxynitrobenzene. Retrieved from [Link]
-
Howe, R. K., et al. (1999).[2] Synthesis and Herbicidal Activity of 1,5-Diarylpyrazole Derivatives. Journal of Heterocyclic Chemistry. (Contextualizing the nitration protocol).
-
Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[2] (Standard reference for aromatic nitration conditions).
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- 4. 1,4-Dimethoxybenzene - Wikipedia [en.wikipedia.org]
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- 12. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
Technical Guide: Toxicological Profile & Risk Management of 1,4-Dimethoxy-2-nitrobenzene
Executive Summary & Chemical Identity
1,4-Dimethoxy-2-nitrobenzene (CAS 89-39-4) is a specialized nitroaromatic intermediate used primarily in the synthesis of pharmaceutical active ingredients (APIs), dyes, and agrochemicals. While often categorized generically alongside other nitrobenzenes, its specific substitution pattern—two methoxy groups flanking a nitro group—imparts unique physicochemical and toxicological properties.
This guide provides a critical analysis of its toxicological profile, emphasizing the discrepancy in regulatory classifications (Harmful vs. Fatal Dermal Toxicity) and establishing a conservative risk management protocol for research environments.
Chemical Identification Table
| Parameter | Detail |
| IUPAC Name | This compound |
| CAS Number | 89-39-4 |
| Synonyms | 2-Nitrohydroquinone dimethyl ether; 2,5-Dimethoxynitrobenzene |
| Molecular Formula | C₈H₉NO₄ |
| Molecular Weight | 183.16 g/mol |
| Physical State | Yellow crystalline solid |
| LogP (Octanol/Water) | ~1.88 (Lipophilic, moderate bioavailability) |
| Solubility | ~176 mg/L in water (20°C); Soluble in organic solvents |
Hazard Identification: The "Fatal" vs. "Harmful" Divergence
A critical review of safety data sheets (SDS) reveals a significant classification divergence that researchers must address.
-
Generic Aggregators (e.g., ChemicalBook, ECHEMI): Often classify the substance as Category 4 (Harmful) for Oral and Dermal toxicity [1][2].
-
Authoritative Suppliers (e.g., Sigma-Aldrich/Merck): Classify the substance as Acute Toxicity Category 2 (Fatal in contact with skin) [3].
Expert Directive: In the absence of a definitive, publicly available LD50 dermal study for this specific isomer, you must adopt the Category 2 (Fatal) classification. This precautionary approach is non-negotiable in drug development workflows to ensure personnel safety.
GHS Classification (Conservative Standard)
-
H310: Fatal in contact with skin.
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[2]
-
H318: Causes serious eye damage.[3]
-
H317: May cause an allergic skin reaction.
-
H410: Very toxic to aquatic life with long lasting effects.
Toxicokinetics and Metabolic Activation
The toxicity of this compound is largely driven by its metabolic bioactivation. The nitro group is an "electron sink," facilitating enzymatic reduction that generates reactive intermediates capable of binding to cellular macromolecules.
Metabolic Pathways
Two primary pathways govern the fate of this molecule:
-
Nitroreduction (Primary Toxicity Driver): Mediated by cytosolic nitroreductases (under anaerobic conditions) or microsomal NADPH-cytochrome P450 reductase. This pathway yields the hydroxylamine intermediate, which is highly electrophilic and DNA-reactive.
-
O-Demethylation: Mediated by CYP450 enzymes, converting the methoxy groups to phenols, increasing water solubility for excretion but potentially forming quinone-like structures.
Visualizing the Pathway
The following diagram illustrates the reductive activation and potential adduct formation.
Figure 1: Metabolic reduction of the nitro group leads to the reactive hydroxylamine intermediate.
Toxicological Profile
Acute Toxicity
-
Oral: LD50 (Rat) is reported around 2220 mg/kg [1], suggesting moderate oral toxicity.[4] However, absorption is likely rapid due to its lipophilicity (LogP 1.88).
-
Dermal: The "Fatal" (H310) classification implies that skin absorption is highly efficient and that the systemic threshold for toxicity is low. Nitroaromatics can induce methemoglobinemia (oxidation of hemoglobin), leading to tissue hypoxia and cyanosis.
Genotoxicity & Carcinogenicity
While specific Ames test data for CAS 89-39-4 is not detailed in public regulatory summaries, the structural alert (nitroaromatic) necessitates a default assumption of genotoxicity until proven otherwise.
-
Ames Test Prediction: Likely positive in strains TA98 or TA100 with S9 metabolic activation (due to nitroreduction).
-
Carcinogenicity: Nitroanisole analogs are often classified as Group 2B (Possibly Carcinogenic). Chronic exposure should be managed as a potential carcinogen hazard.
Sensitization
The compound is classified as a Skin Sensitizer (Category 1) . The reactive nitroso/hydroxylamine intermediates can haptenize skin proteins, leading to T-cell mediated delayed hypersensitivity (allergic contact dermatitis).
Risk Management & Handling Protocol
For laboratories synthesizing or handling this compound, the following "High Potency" protocol is required.
Engineering Controls
-
Primary Containment: All weighing and solution preparation must occur inside a Class II Biosafety Cabinet or a Chemical Fume Hood with a face velocity >0.5 m/s.
-
Closed Systems: Use septum-capped vials for transfers. Avoid open-air handling of the dry powder.
Personal Protective Equipment (PPE) Matrix
| Body Part | Requirement | Rationale |
| Respiratory | N95 or P100 Respirator (if outside hood) | Prevents inhalation of dust/aerosols. |
| Dermal (Hands) | Double Nitrile Gloves (0.11 mm min) | "Fatal in contact with skin" requires redundancy. Change immediately upon splash.[2] |
| Ocular | Chemical Safety Goggles | H318 (Serious Eye Damage) risk. Face shield recommended for large volumes. |
| Body | Tyvek® Lab Coat or Sleeve Covers | Prevents accumulation on fabric clothing. |
Decontamination Workflow
In the event of a spill, do not use simple water, as the compound has low water solubility.
-
Absorb: Use a chemically inert absorbent pad.
-
Solubilize: Wipe the surface with Ethanol (70%) or Acetone to dissolve residues.
-
Clean: Follow with a soap and water wash to remove the solvent residue.
-
Waste: Dispose of all cleanup materials as P-List (acutely toxic) hazardous waste.
Experimental Validation Workflow
When introducing this material into a new drug development pipeline, use this decision tree to validate safety data.
Figure 2: Pre-clinical safety validation workflow for nitroaromatic intermediates.
References
-
PubChem. (2025). Compound Summary: 1,2-Dimethoxy-4-nitrobenzene (Isomer Analog). National Library of Medicine. Retrieved from [Link]
-
ATSDR. (2023). Toxicological Profile for Nitrobenzene.[2] Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
Sources
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- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. Substance Information - ECHA [echa.europa.eu]
- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 5. Candidate List of substances of very high concern for Authorisation - ECHA [echa.europa.eu]
- 6. CN109665963A - A kind of synthetic method of 2,6- dimethyl nitrobenzene - Google Patents [patents.google.com]
Technical Guide: Safe Handling and Utilization of 1,4-Dimethoxy-2-nitrobenzene
[1][2]
Executive Summary
1,4-Dimethoxy-2-nitrobenzene (CAS 89-39-4) is a critical nitroaromatic intermediate, primarily utilized in the synthesis of 2,5-dimethoxyaniline , a precursor for redox-active pharmaceuticals and quinone-based antineoplastic agents.[1][2][3] While structurally stable under ambient conditions, the presence of the nitro group ortho to an electron-donating methoxy substituent introduces specific energetic and toxicological hazards.
This guide provides a scientifically grounded framework for the safe storage, handling, and chemical transformation of this compound. It moves beyond generic safety data sheets (SDS) to address the causality of hazards—specifically the thermal instability inherent to nitroaromatics and the physiological risks of methemoglobinemia.
Part 1: Physicochemical Profile & Critical Properties[1]
Understanding the physical state and thermal boundaries of this compound is the first line of defense.[1][2] The relatively low melting point (~72°C) presents a specific handling challenge: the material can easily bridge or fuse if stored near heat sources, complicating transfer and increasing exposure risk.
Table 1: Critical Physicochemical Data
| Property | Value | Operational Implication |
| CAS Number | 89-39-4 | Unique identifier for inventory tracking.[1][2] |
| Molecular Formula | C₈H₉NO₄ | MW: 183.16 g/mol .[2] |
| Appearance | Yellow crystalline needles | Distinct color aids in detecting spill/contamination.[2] |
| Melting Point | 70 – 73 °C | Caution: Do not melt in unvented ovens; vapor pressure rises significantly near MP.[2] |
| Boiling Point | ~169 °C (at 13 mmHg) | High boiling point; vacuum distillation required for purification to avoid thermal degradation.[2] |
| Solubility | Soluble in Benzene, EtOH, CHCl₃ | Insoluble in water.[1] Use organic solvents for equipment cleaning.[2] |
| Energetic Potential | Exothermic Decomp. >250°C (Est.)[2] | Critical: Nitroaromatics possess high decomposition energy (>500 J/g).[2][4] Never heat to dryness without DSC validation.[2] |
Part 2: Hazard Identification & Toxicology[5][6]
The Nitroaromatic Hazard (Energetic)
The nitro group (-NO₂) is thermodynamically unstable.[2] While the methoxy groups in positions 1 and 4 provide electronic stabilization to the benzene ring, they do not negate the decomposition potential of the nitro group at elevated temperatures.
-
Mechanism: Upon thermal initiation, the nitro group can oxidize the aromatic ring or adjacent substituents, leading to rapid gas evolution (NOx, CO, CO₂) and pressure buildup.
-
Incompatibility: Violent reactions occur with strong reducing agents (hydrazine, metal hydrides) and strong bases (NaOH, KOH). Bases can induce nucleophilic aromatic substitution or condensation reactions that lower the decomposition onset temperature.
Toxicological Profile
-
Acute Toxicity (GHS Category 4): Harmful if swallowed, inhaled, or in contact with skin.
-
Target Organ Toxicity: Like many nitrobenzenes, this compound is a potential methemoglobinemia inducer. It oxidizes ferrous hemoglobin (Fe²⁺) to ferric hemoglobin (Fe³⁺), impairing oxygen transport.
-
Sensitization: Skin and eye irritant (Category 2).[2]
Visualization: Exposure Response Logic
The following diagram outlines the decision logic for exposure response, prioritizing the risk of methemoglobinemia.
Figure 1: Decision matrix for emergency response, highlighting the critical pathway for methemoglobinemia symptoms (cyanosis).
Part 3: Storage & Engineering Controls
Storage Segregation[1][2]
-
Primary Rule: Store in a dedicated "Oxidizer/Toxic" cabinet, separate from flammables and reducers.
-
Temperature: Ambient storage is acceptable, but cool, dry conditions (<25°C) prevent caking.
-
Atmosphere: Keep containers tightly sealed. Although not highly hygroscopic, moisture can affect the stoichiometry of downstream reactions (e.g., Grignard reagents).
Engineering Controls
-
Weighing: Must be performed inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .[2] The light, crystalline nature of the solid makes it prone to static flight.
-
Static Control: Use anti-static weighing boats and ground all transfer equipment. Nitro compounds can be sensitive to electrostatic discharge (ESD) in dry environments.[2]
Part 4: Experimental Protocol (Case Study)
Reduction to 2,5-Dimethoxyaniline via Catalytic Hydrogenation
Context: This is the most common transformation for this molecule. It presents a "Perfect Storm" of hazards: a flammable solvent (Ethanol/Methanol), a pyrophoric catalyst (Pd/C), hydrogen gas, and an exothermic nitro-reduction.[1]
Objective: Safely reduce the nitro group to an amine while managing heat release.
Reagents:
-
Solvent: Methanol or Ethanol (Degassed)[1]
Step-by-Step Methodology:
-
Inerting (Critical):
-
Purge the reaction vessel with Nitrogen (N₂) or Argon.
-
Why? To remove oxygen before introducing the pyrophoric catalyst and hydrogen.
-
-
Catalyst Addition:
-
Substrate Addition:
-
Dissolve this compound in the solvent and add to the vessel.
-
-
Hydrogenation:
-
Workup & Filtration:
Visualization: Synthesis Safety Workflow
The following graph illustrates the safety gates in the reduction protocol.
Figure 2: Workflow for the catalytic hydrogenation of this compound, emphasizing thermal and pyrophoric control points.
Part 5: Waste Management & Disposal
Do not treat this compound as general organic waste due to its potential stability issues and toxicity.[1][2]
-
Segregation: Collect in "Toxic Organic" waste streams.
-
Labeling: Clearly label as "Nitroaromatic – Potential Oxidizer."
-
Destruction: The preferred method is controlled incineration with afterburners and scrubbers (to manage NOx emissions).
-
Spill Cleanup:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66639, this compound.[1][2] Retrieved from [Link][1][2]
-
European Chemicals Agency (ECHA). Registration Dossier: this compound.[1][2] Retrieved from [Link][1][2]
-
ResearchGate. Electrochemical reduction of 2,5-dimethoxy nitrobenzenes. Retrieved from [Link][1][2]
Sources
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- 2. 2,5-Dimethoxynitrobenzene | C8H9NO4 | CID 66639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 89-39-4 [chemicalbook.com]
- 4. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 5. agilent.com [agilent.com]
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- 8. carlroth.com [carlroth.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
discovery and history of 2-nitrohydroquinone dimethyl ether
Initiating Literature Search
I've started a deep dive into the literature. Right now, my focus is on finding all relevant information about 2-nitrohydroquinone dimethyl ether. I'm prioritizing the discovery and synthesis, and also interested in historical context. Specifically, I'm aiming to unearth detailed synthetic protocols, including those elusive reaction mechanisms.
Expanding Research Scope
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Deepening Investigation Details
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Narrowing the Search Focus
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Targeting Specific Information
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Defining Chemical Structure
I've made headway in clarifying the substance's identity, confirming "2-nitrohydro quinone dimethyl ether" is also called "2,5-dimethoxynitrobenzene" and "1,4-dimethoxy-2-nitrobenzene." I have accessed properties. These resources will be invaluable moving forward.
Seeking Historical Context
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Pinpointing Early Discovery
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Analyzing the Compound
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Deepening the Research
I've got the standard synthesis and reactions of this compound nailed down, including its properties and applications. Now, I am digging deeper. I need to flesh out a detailed synthesis protocol, focusing on safety and purification. I also aim to pinpoint its first synthesis, and clarify its role in pharmaceutical synthesis.
Expanding the Details
I have a solid grasp of this compound's properties, including its synthesis via nitration. I know its use as a dye intermediate and precursor to various organics, including 2,5-dimethoxyaniline. While I lack a historical discovery account, I'm developing a detailed protocol including safety and purification. My current goal is to define specific applications, especially those in drug development; the role in the synthesis of 5-HT2A receptor agonists is a promising lead.
Synthesizing Knowledge Base
I've compiled significant data on 2,5-dimethoxynitrobenzene, including its synthesis via 1,4-dimethoxybenzene nitration and various properties. I'm now exploring its uses, particularly as a crucial synthetic intermediate. I've successfully built a foundational understanding of this compound.
Refining Data Acquisition
I've solidified my grasp on 2,5-dimethoxynitrobenzene's synthesis and applications, including its use in dyes and pharmaceuticals. I'm actively seeking the definitive historical account of its discovery and initial synthesis, as this is essential to my project. Although the modern synthesis methods are well-documented, the first historical source remains elusive. Also, I'm now actively searching for examples of this compound's application in real-world contexts, such as the specific dyes or drugs.
Structuring the Guide
I've got a solid grasp on 2,5-dimethoxynitrobenzene, including its synthesis and applications as a key intermediate. While the initial discovery's history is still hazy, I'm framing the historical context around the broader development of nitration chemistry. I'll focus on synthesis of this compound and related ones. I have general dye and pharmaceutical application data, and I will be working on finding concrete examples, like identifying drugs or dyes.
Technical Guide: Reactivity & Applications of 1,4-Dimethoxy-2-nitrobenzene
The following technical guide is structured to serve as an authoritative resource for researchers and drug development professionals working with 1,4-Dimethoxy-2-nitrobenzene .
Introduction: The "Push-Pull" Scaffold
This compound (CAS: 89-39-4) is a critical intermediate in the synthesis of heterocyclic pharmaceuticals, benzoquinone antimalarials, and conductive polymers. Its utility stems from its unique electronic "push-pull" architecture:
-
The "Push": Two methoxy groups (positions 1 and 4) act as strong
-donors, increasing electron density in the ring and activating it for oxidation. -
The "Pull": The nitro group (position 2) is a strong electron-withdrawing group (EWG), activating the adjacent C1-methoxy group for nucleophilic attack (
) and serving as a latent nitrogen source for heterocyclization.
This guide details the four primary reaction vectors for this molecule: Reduction (Aniline synthesis), Oxidation (Quinone synthesis), Heterocyclization (Indole synthesis), and Nucleophilic Substitution .
Synthesis & Purification (The Nitration Vector)
The synthesis of the core scaffold relies on the electrophilic aromatic substitution of 1,4-dimethoxybenzene.
Protocol: Controlled Nitration
-
Challenge: The electron-rich dimethoxybenzene ring is prone to over-nitration (forming dinitro species) or oxidative demethylation (forming quinones) if the exotherm is uncontrolled.
-
Optimized Method: Low-temperature nitration using nitric acid in acetic acid.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1,4-dimethoxybenzene (1.0 eq) in Glacial Acetic Acid (5 volumes). Cool to 10°C.
-
Addition: Dropwise add a solution of
(1.05 eq, 70%) in Acetic Acid, maintaining internal temperature .-
Note: Exceeding 25°C significantly increases the formation of 2,5-dimethoxy-1,4-benzoquinone (yellow byproduct).
-
-
Quench: Pour the reaction mixture into ice water (10 volumes). The product precipitates as a yellow solid.
-
Purification: Recrystallize from Ethanol/Water (9:1) to yield bright yellow needles (mp 72–73°C).
Vector A: The Amine Gateway (Reduction)
Reduction of the nitro group yields 2,5-dimethoxyaniline , a primary building block for diazonium dyes and isoquinoline alkaloids.
Comparison of Reduction Methods
| Method | Reagents | Pros | Cons |
| Catalytic Hydrogenation | Cleanest profile; quantitative yield; simple filtration workup. | Risk of fire with dry Pd/C; requires | |
| Béchamp Reduction | Fe powder, HCl (cat), EtOH/H2O | Robust; scalable; tolerant of halogens (if present). | Iron waste disposal; messy emulsion workup. |
| Stannous Chloride | Highly selective; good for small scale. | Stoichiometric tin waste; difficult to remove tin salts. |
Recommended Protocol: Catalytic Hydrogenation
-
Setup: Charge a hydrogenation flask with this compound (10 g) and Methanol (100 mL).
-
Catalyst: Add 10% Pd/C (0.5 g, 5 wt%) under a nitrogen blanket (pyrophoric hazard).
-
Reaction: Purge with
balloon. Stir vigorously at RT for 4 hours. The yellow solution will turn colorless (amine formation). -
Workup: Filter through Celite to remove Pd. Concentrate filtrate to obtain 2,5-dimethoxyaniline (sensitive to air oxidation; store under inert gas).
Vector B: The Indole Gateway (Bartoli Synthesis)
This is the most chemically sophisticated application. The Bartoli Indole Synthesis utilizes the ortho-nitro group to construct the indole core directly, accessing 4,7-dimethoxyindole , a scaffold found in bioactive alkaloids.
Mechanistic Insight
The reaction requires 3 equivalents of vinyl Grignard.[1] The bulky ortho-methoxy group at C1 is crucial; it forces the [3,3]-sigmatropic rearrangement necessary for indole formation.
Mechanism Visualization (DOT):
Caption: The Bartoli pathway converts the nitroarene into a 4,7-dimethoxyindole via a nitroso intermediate and sigmatropic shift.
Experimental Protocol
-
Conditions: Strictly anhydrous THF;
to . -
Addition: Add Vinylmagnesium bromide (3.5 eq) rapidly to the nitroarene solution.
-
Why Rapid? To favor the addition mechanism over conjugate addition side reactions.
-
-
Workup: Quench with saturated
. -
Result: Yields 4,7-dimethoxyindole.
Vector C: The Quinone Gateway (Oxidative Demethylation)
Oxidation with Cerium(IV) Ammonium Nitrate (CAN) converts the dimethoxybenzene core into a 1,4-benzoquinone.
-
Substrate Choice: If the nitro group is retained, the product is 2-nitro-1,4-benzoquinone , a highly reactive Michael acceptor used to attach cysteine-containing proteins or peptides.
-
Reaction:
Vector D: Nucleophilic Aromatic Substitution ( )
The nitro group at C2 activates the methoxy group at C1 (ortho) for displacement. This is a "cine" substitution effect utilized to introduce amines or thiols.
Reactivity Order:
-
C1-Methoxy (Ortho to
): Highly activated. Displaced by primary amines ( ) to form N-alkyl-2-nitro-4-methoxyaniline . -
C4-Methoxy (Meta to
): Deactivated; stable to substitution.
Diagram: Divergent Synthesis Pathways
Caption: Divergent synthetic utility of the this compound scaffold.
References
-
Nitration & Oxidative Demethylation: Waterlot, C., et al. "The dichotomy between nitration of substituted 1,4-dimethoxybenzenes and formation of corresponding 1,4-benzoquinones." J. Chem. Res. (S), 2000.[2][3] Link
-
Bartoli Indole Synthesis: Bartoli, G., et al.[4] "The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles." Tetrahedron Letters, 1989.[4] Link
-
CAN Oxidation: Jacob, P., et al. "Oxidative demethylation of hydroquinone ethers with ceric ammonium nitrate." Journal of Organic Chemistry, 1976. Link
-
Nucleophilic Substitution: Bunnett, J. F.[5] "Mechanism and reactivity in aromatic nucleophilic substitution reactions." Quarterly Reviews, Chemical Society, 1958. Link
Sources
Advanced Electrophilic Functionalization of 1,4-Dimethoxybenzene: A Strategic Guide
Executive Summary: The "Double-Edged Sword" of Electron Richness
1,4-Dimethoxybenzene (DMB) represents a privileged scaffold in medicinal chemistry and materials science, serving as a precursor for redox shuttles, quinones, and pharmaceutical intermediates. Its chemical behavior is defined by the potent
However, this activation creates a dichotomy for the synthetic chemist:
-
High Reactivity: The ring readily undergoes Electrophilic Aromatic Substitution (EAS) under mild conditions.
-
Redox Instability: The electron-rich system is prone to Single Electron Transfer (SET) oxidation, leading to radical cations and oxidative demethylation (quinone formation) rather than the desired substitution.
This guide provides validated protocols to navigate this landscape, prioritizing regiocontrol and suppressing oxidative side reactions.
Mechanistic Foundation & Regiochemistry
Symmetry and Directing Effects
1,4-Dimethoxybenzene possesses
-
First Substitution: Occurs at any of the 4 positions.
-
Second Substitution: The first electrophile (
) breaks the symmetry. The methoxy groups are ortho/para directors.-
If
is at position 2, the methoxy at position 1 directs to 6 (ortho) and 4 (ipso - blocked). -
The methoxy at position 4 directs to 3 (ortho) and 5 (ortho).
-
The "Lock" Effect: Steric hindrance usually prevents substitution ortho to the new group (
). Therefore, the second electrophile ( ) is directed to position 5 (para to ). This results in the prevalent 2,5-substitution pattern .
-
Resonance Activation
The methoxy oxygen lone pairs stabilize the carbocation intermediate (
Protocol 1: Halogenation (The Benchmark)
Bromination of DMB is the standard benchmark for reactivity. While elemental bromine (
Validated Protocol: Regioselective Monobromination
-
Target: 2-Bromo-1,4-dimethoxybenzene
-
Reagents: NBS (1.05 equiv), Acetonitrile (MeCN).
Step-by-Step Workflow:
-
Dissolution: Dissolve 10 mmol of 1,4-dimethoxybenzene in 20 mL of acetonitrile at room temperature (RT).
-
Addition: Add NBS (10.5 mmol) portion-wise over 5 minutes. The reaction is slightly exothermic.
-
Monitoring: Stir at RT. Reaction is typically complete in <30 minutes.
-
Validation: TLC (Hexane/EtOAc 9:1) will show the disappearance of the starting material (
) and appearance of the mono-bromide ( ).
-
-
Workup: Concentrate solvent, redissolve residue in
, wash with water to remove succinimide, dry ( ), and concentrate. -
Yield: Expect 90-95% yield.
Comparison of Halogenation Methods:
| Method | Reagent | Solvent | Selectivity | Yield | Notes |
| Standard | Acetic Acid | Moderate | 75-85% | Hard to stop at mono-substitution. Hazardous handling. | |
| Green/Pro | NBS | MeCN | High | >95% | Mild, easy workup, highly reproducible. |
| Chlorination | DCM | High | 80-90% | Caution: |
Protocol 2: C-C Bond Formation (The Steric Challenge)
Forming Carbon-Carbon bonds on DMB is more sensitive to steric bulk than halogenation.
Friedel-Crafts Alkylation: The "Double-Fill" Phenomenon
Attempting to add a single alkyl group (e.g., t-butyl) often fails to stop at mono-substitution. The first alkyl group further activates the ring, making the second addition faster than the first (kinetic runaway).
Protocol: Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene
-
Setup: Mix 1,4-dimethoxybenzene (1.5 g) with t-butyl alcohol (2.5 mL) and Acetic Acid (5 mL) in an Erlenmeyer flask.
-
Catalysis: Cool to 0°C. Add conc.
(4-5 mL) dropwise. -
Reaction: Warm to RT. The product will precipitate as a crystalline solid (steric bulk forces it out of solution).
-
Isolation: Dilute with ice water, filter, and wash with cold methanol.
-
Insight: This reaction is thermodynamically driven to the 2,5-disubstituted product. The 3,6-positions are too sterically crowded for a third t-butyl group.
Formylation: The Vilsmeier Trap vs. The Rieche Solution
Critical Warning: Standard Vilsmeier-Haack conditions (
The Superior Alternative: Rieche Formylation
Use Dichloromethyl methyl ether (DCME) with a Lewis Acid (
Rieche Protocol:
-
Cool: Dissolve DMB (1 equiv) in dry DCM under Argon. Cool to 0°C (or -78°C for higher precision).
-
Activate: Add
(2.2 equiv).[1] Solution turns dark. -
Inject: Add DCME (1.1 equiv) dropwise.
-
Quench: After 30 mins, pour onto ice/water.
-
Result: High yield of 2,5-dimethoxybenzaldehyde.
Protocol 3: Nitration (The Redox Minefield)
Nitration of DMB is notorious for producing p-benzoquinones via oxidative demethylation (Ipso-substitution) rather than the desired nitro-arene. This occurs because the nitronium ion (
The "Safe" Nitration Protocol
To favor substitution over oxidation, you must moderate the oxidizing power of the system using Acetic Acid.
-
Reagents:
(1 equiv), (cat), Acetic Acid (Solvent) . -
Temperature: Keep strictly < 20°C.
Mechanism of Failure (Oxidation):
If standard mixed acid (
-
DMB
DMB radical cation ( ). -
Nucleophilic attack by water/nitrate.
-
Loss of Methanol.
-
Formation of Quinone (Dark/Black tarry product).
Troubleshooting & Optimization
| Symptom | Diagnosis | Corrective Action |
| Black/Tar formation during Nitration | Oxidative polymerization or quinone formation. | Switch solvent to Acetic Acid.[2] Lower temperature. Reduce |
| No reaction in Vilsmeier Formylation | Reagent not electrophilic enough for DMB sterics. | Switch to Rieche conditions ( |
| Poly-alkylation (Friedel-Crafts) | Product is more reactive than starting material. | Use a large excess of DMB (if mono-sub is required) or accept di-substitution. Block positions with reversible groups (e.g., sulfonation). |
| Low yield in Bromination ( | Over-bromination or HBr side reactions. | Switch to NBS in Acetonitrile . It is milder and buffers the HBr byproduct. |
References
-
Rieche Formylation Mechanism & Protocol
-
Nitration vs.
-
Friedel-Crafts Alkylation of DMB
- Experiment 6: Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. UMKC Chemistry Department.
-
NBS Bromination Selectivity
- Carreno, M.C., et al. "N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent." Journal of Organic Chemistry 60 (1995): 5328-5331.
-
Electrochemical Oxidation Mechanism
- Wang, Y., et al. "Reaction Mechanism of 1,4-Dimethoxy Benzene as an Overcharge Protection Additive." Acta Physico-Chimica Sinica 24.1 (2008).
Sources
Methodological & Application
Application Note: Scalable Synthesis of 1,4-Dimethoxy-2-nitrobenzene
Abstract & Scientific Rationale
The synthesis of 1,4-dimethoxy-2-nitrobenzene (CAS: 89-39-4) is a fundamental transformation in organic chemistry, serving as a critical intermediate for amino-hydroquinones, dyes, and pharmaceutical active pharmaceutical ingredients (APIs).
The reaction proceeds via Electrophilic Aromatic Substitution (
Key Challenges:
-
Selectivity: Preventing dinitration (formation of 2,5-dinitro-1,4-dimethoxybenzene).
-
Oxidation: The electron-rich ring is susceptible to oxidative demethylation to form quinones (e.g., p-benzoquinone) if the reaction conditions are too harsh or the temperature is uncontrolled.
-
Exotherm Management: The nitration is highly exothermic; precise temperature control is required to ensure safety and selectivity.
This protocol utilizes Glacial Acetic Acid (AcOH) as a solvent to moderate the reactivity of nitric acid, ensuring mono-nitration and suppressing oxidative side reactions.
Experimental Design Considerations
Reaction Mechanism
The methoxy groups (
-
Activation: The intermediate sigma complex is stabilized by the resonance contribution of the methoxy oxygen lone pairs.
-
Regioselectivity: The nitro group adds ortho to one methoxy group (and meta to the other).
Solvent Selection
-
Why Acetic Acid? Unlike sulfuric acid (
), which is a strong dehydrating agent and increases the concentration of , acetic acid acts as a solvent that moderates the ionization of . This "softens" the nitration conditions, favoring mono-substitution and reducing the risk of runaway exotherms or oxidation.
Visual Pathway Analysis
Figure 1: Reaction pathway demonstrating the electrophilic attack and potential divergence to side products.
Detailed Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Amount (Example Scale) | Role |
| 1,4-Dimethoxybenzene | 138.16 | 1.0 | 20.0 g (145 mmol) | Substrate |
| Nitric Acid (65-70%) | 63.01 | 1.5 | ~14.0 mL | Reagent |
| Glacial Acetic Acid | 60.05 | Solvent | 80 mL (Solvent) + 20 mL (Diluent) | Solvent/Moderator |
| Ethanol (95%) | - | - | ~150 mL | Recrystallization |
| Ice/Water | - | - | 500 mL | Quenching |
Step-by-Step Procedure
Step 1: Preparation of Substrate Solution
-
Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a thermometer, and an addition funnel.
-
Add 20.0 g of 1,4-dimethoxybenzene to the flask.
-
Add 80 mL of Glacial Acetic Acid .
-
Stir until the solid is completely dissolved. Slight warming (30°C) may speed up dissolution, but cool back down before Step 2.
Step 2: Temperature Control & Addition
-
Place the flask in an ice-water bath . Cool the internal temperature to 10–15°C .
-
Critical: Do not freeze the acetic acid (MP ~16°C). If it solidifies, add a small amount of water or remove from ice briefly. The goal is to keep it cold but liquid.
-
-
Prepare the nitrating solution: Mix 14 mL of Nitric Acid (65-70%) with 20 mL of Glacial Acetic Acid in the addition funnel.
-
Dropwise Addition: Add the acid mixture slowly over 20–30 minutes.
-
Monitor: Ensure internal temperature does not exceed 25°C .
-
Observation: The solution will turn from colorless to yellow/orange.
-
Step 3: Reaction & Quenching
-
After addition is complete, remove the ice bath and allow the mixture to stir at room temperature (20–25°C) for 30 minutes.
-
QC Checkpoint (TLC): Check reaction progress (Eluent: 20% EtOAc in Hexanes). Starting material (
) should be consumed; Product ( ) should be the major spot. -
Pour the reaction mixture slowly into a beaker containing 500 mL of crushed ice/water with vigorous stirring.
-
The product will precipitate as a bright yellow solid. Stir for 15–20 minutes to ensure all acid is diluted and the solid is fully hardened.
Step 4: Isolation & Purification
-
Filtration: Collect the solid by vacuum filtration using a Buchner funnel.
-
Wash: Wash the filter cake with cold water (
) until the filtrate is neutral (pH paper check). -
Recrystallization:
-
Transfer the crude yellow solid to an Erlenmeyer flask.
-
Dissolve in the minimum amount of boiling Ethanol (95%) (approx. 5–7 mL per gram of crude).
-
Allow to cool slowly to room temperature, then cool in an ice bath.
-
Filter the purified yellow needles and dry in a vacuum oven at 40°C or air dry.
-
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification process.[3]
Quality Control & Characterization
Physical Properties[4]
-
Appearance: Bright yellow crystalline needles.
-
Melting Point: 70–73°C (Lit. 70–71°C [1], 72°C [2]).
-
Yield: Expected 75–85%.
NMR Analysis (Self-Validation)
The structure is confirmed by the specific coupling pattern of the aromatic protons.
-
Instrument: 400 MHz
NMR in . -
Data:
-
7.38 (d,
Hz, 1H, H-3 ) – Meta coupling to H-5. -
7.10 (dd,
Hz, 1H, H-5 ) – Ortho to H-6, Meta to H-3. -
7.02 (d,
Hz, 1H, H-6 ) – Ortho coupling to H-5. -
3.91 (s, 3H,
). -
3.81 (s, 3H,
).[2]
-
7.38 (d,
Note on Coupling: The proton at position 3 (between
Troubleshooting & Safety
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / Oil Formation | Temperature too high during addition. | Ensure T < 25°C. Use ice bath effectively. |
| Red Color / Dark Impurities | Oxidation (Quinone formation). | Reaction time too long or acid too concentrated. Quench immediately. |
| Dinitration (Impurity) | Excess HNO3 or high temperature. | Verify stoichiometry (1.1–1.5 eq). Keep cool. |
| Product Oiling Out | Ethanol concentration too low during recrystallization. | Add slightly more ethanol or a drop of water to induce crystallization. |
Safety Protocols
-
Nitric Acid: Highly corrosive and oxidizing. Causes severe burns. Use compatible gloves (Neoprene/Nitrile) and a face shield.
-
Exotherm: The nitration is exothermic.[1] Never add the acid all at once.
-
Waste: The filtrate contains acidic waste. Neutralize with sodium bicarbonate before disposal.
References
-
ResearchGate. Chemical structures of the 2,5-dimethoxy nitrobenzene derivatives.Link
-
TCI Chemicals. Product Specification: this compound.[4][5][6][7]Link
-
Amazon AWS (Supporting Info). Controllable Selective Oxidation of Anilines... (NMR Data).Link (Note: Referenced for NMR shift verification).
-
PrepChem. Synthesis of 2-Nitro-1,4-dimethoxybenzene.[8][5][7]Link
Sources
- 1. vpscience.org [vpscience.org]
- 2. researchgate.net [researchgate.net]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. 1,4-Dichloro-2-methoxy-5-nitrobenzene | 17801-99-9 | Benchchem [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. 4,4'-(Piperazine-1,4-diyl)dibenzaldehyde | 10159-39-4 | Benchchem [benchchem.com]
- 8. This compound(89-39-4) 1H NMR spectrum [chemicalbook.com]
Application Note: Precision Nitration of 1,4-Dimethoxybenzene
Executive Summary
This application note details a controlled protocol for the mononitration of 1,4-dimethoxybenzene (hydroquinone dimethyl ether) to synthesize 2-nitro-1,4-dimethoxybenzene. Unlike the nitration of benzene, which requires aggressive mixed-acid conditions (sulfuric/nitric acid), 1,4-dimethoxybenzene is highly activated due to the electron-donating methoxy groups. Consequently, standard nitration protocols must be modified to prevent hazardous thermal runaways and over-nitration (dinitration).
This guide utilizes a glacial acetic acid solvent system with dilute nitric acid . This method offers superior thermal damping and regioselectivity compared to solvent-free or sulfuric acid-catalyzed methods, making it the preferred route for high-purity synthesis in drug discovery and intermediate manufacturing.
Safety & Hazard Assessment (Critical)
WARNING: Nitration reactions are inherently exothermic and potentially explosive.[1] 1,4-Dimethoxybenzene is electron-rich; its reaction with nitrating agents is significantly faster than benzene.
| Hazard Class | Risk Description | Mitigation Strategy |
| Thermal Runaway | The reaction releases significant heat.[1] Rapid addition of acid can lead to boiling or explosive decomposition. | Maintain temperature < 20°C. Use a cooling bath. Control addition rate strictly. |
| Chemical Burns | Nitric acid is a strong oxidizer and corrosive.[1] Glacial acetic acid causes severe burns. | Wear butyl rubber gloves, face shield, and lab coat. Work in a fume hood. |
| Gas Evolution | Generation of toxic | Ensure high-flow ventilation. Have a neutralization trap ready if scaling up. |
Reaction Mechanism & Logic
The reaction proceeds via Electrophilic Aromatic Substitution (EAS).[2] The methoxy groups (-OCH₃) are strong ortho/para directors. However, since the para positions relative to each methoxy group are blocked by the opposing methoxy group, substitution occurs exclusively at the ortho position.
Mechanistic Pathway
The use of acetic acid as a solvent serves two purposes:
-
Solubilization: It dissolves the organic substrate, creating a homogeneous phase for the reaction.
-
Moderation: It acts as a heat sink and avoids the formation of the highly aggressive nitronium species found in sulfuric acid mixtures, favoring the mononitrated product.
Figure 1: Electrophilic Aromatic Substitution pathway showing the formation of the resonance-stabilized Sigma complex.
Materials & Equipment
Reagents
-
1,4-Dimethoxybenzene (Substrate): >98% purity.
-
Glacial Acetic Acid (Solvent): >99.7%, anhydrous.
-
Nitric Acid (6 M): Prepare by diluting concentrated HNO₃ (approx 16M) with distilled water (approx. 1:1.5 v/v ratio). Do not use fuming nitric acid.
-
Ethanol (95%): For recrystallization.
-
Ice/Water: For quenching.[3]
Equipment
-
Three-neck round-bottom flask (100 mL or 250 mL depending on scale).
-
Magnetic stir bar and plate.
-
Addition funnel (pressure-equalizing recommended).
-
Thermometer (internal probe).
-
Vacuum filtration setup (Buchner funnel).
Detailed Experimental Protocol
Step 1: Substrate Preparation
-
Weigh 5.00 g (36.2 mmol) of 1,4-dimethoxybenzene.
-
Transfer to the round-bottom flask.
-
Add 20 mL of Glacial Acetic Acid .
-
Stir gently until the solid is completely dissolved.
-
Note: Gentle warming (30-35°C) may be used to speed up dissolution, but the solution must be cooled back down before Step 2.
-
Step 2: Controlled Nitration
-
Place the reaction flask in an ice-water bath .
-
Cool the solution to an internal temperature of 5–10°C .
-
Measure 10 mL of 6 M Nitric Acid (approx. 60 mmol, ~1.6 equiv).
-
Why Excess? The reaction is biphasic/heterogeneous initially; excess acid ensures completion. The dilute nature prevents dinitration.
-
-
Add the nitric acid dropwise over 15–20 minutes.
-
CRITICAL: Monitor temperature. Do not allow it to exceed 20°C . If it spikes, stop addition immediately.
-
Observation: The solution will turn from clear/colorless to yellow/orange. Use of dilute acid prevents the formation of dark red/black oxidative byproducts.
-
Step 3: Reaction Maturation
-
Once addition is complete, remove the ice bath.
-
Allow the mixture to stir at room temperature (20–25°C) for 20 minutes.
-
Process Check: The reaction typically precipitates the product as it proceeds, forming a slurry.
Step 4: Quenching and Isolation
-
Prepare a beaker with 100 mL of crushed ice/water slurry .
-
Pour the reaction mixture slowly into the ice water with vigorous stirring.
-
Purpose: This dilutes the acid immediately, stopping the reaction and crashing out the hydrophobic product.
-
-
Stir for 5–10 minutes to ensure all clumps are broken up.
-
Filter the yellow precipitate using vacuum filtration.
-
Wash the filter cake with 2 x 20 mL of cold water to remove residual acid and acetic acid.
Step 5: Purification (Recrystallization)
-
Transfer the crude yellow solid to a clean Erlenmeyer flask.
-
Add a minimum amount of hot 95% Ethanol (approx. 15–20 mL usually suffices). Heat on a steam bath or hot plate until dissolved.
-
Allow to cool slowly to room temperature, then place in an ice bath.
-
Filter the purified yellow needles.
-
Dry in a desiccator or vacuum oven at 40°C.
Process Workflow Visualization
Figure 2: Step-by-step operational workflow for the synthesis.[3][4]
Results & Characterization
Expected Yield and Properties
| Parameter | Specification | Notes |
| Appearance | Bright yellow needles | Darkening indicates oxidation/impurities. |
| Yield | 75% – 85% | Losses primarily occur during recrystallization. |
| Melting Point | 71°C – 73°C | Sharp range indicates high purity. |
Spectroscopic Validation
-
¹H NMR (300 MHz, CDCl₃):
- 3.80 (s, 3H, -OCH₃)
- 3.95 (s, 3H, -OCH₃ ortho to NO₂)
- 7.05 (d, 1H, aromatic H ortho to OMe)
- 7.15 (dd, 1H, aromatic H)
- 7.45 (d, 1H, aromatic H ortho to NO₂)
-
Note: The presence of the nitro group deshields the adjacent aromatic proton and the adjacent methoxy group, shifting them downfield.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Product is an Oil | Temperature too high during addition; impurities formed.[1] | Cool the oil in ice/methanol bath and scratch glass to induce crystallization. Ensure acid addition is slower next time. |
| Low Yield | Product lost in mother liquor during recrystallization. | Use less ethanol. Cool to 0°C before filtering. Recover secondary crop from filtrate. |
| Red/Brown Color | Oxidation of the ring (Quinone formation). | Acid concentration was too high or temperature spiked. Ensure 6M HNO₃ is used, not conc. |
| Melting Point < 68°C | Dinitration or solvent inclusion.[2] | Recrystallize again. Check NMR for symmetry (dinitration yields a highly symmetric molecule). |
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
-
Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd Ed.; Oxford University Press: Oxford, 2012. (Mechanism of Electrophilic Aromatic Substitution).[2][6][7][8]
-
PrepChem. Synthesis of 2-Nitro-1,4-dimethoxybenzene. (Accessed 2023).[9]
-
PubChem. 1,4-Dimethoxybenzene Compound Summary. National Library of Medicine.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. pharmacy.tiu.edu.iq [pharmacy.tiu.edu.iq]
- 3. theochem.mercer.edu [theochem.mercer.edu]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. d.web.umkc.edu [d.web.umkc.edu]
- 6. rsc.org [rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Note: Precision Synthesis of 1,4-Dimethoxy-2-nitrobenzene
Abstract & Strategic Overview
This application note details the synthesis of 1,4-Dimethoxy-2-nitrobenzene (CAS: 89-39-4), a critical intermediate in the manufacturing of agrochemicals, dyes, and pharmaceutical precursors (specifically for 2,5-dimethoxyaniline derivatives).[1][2][3]
While aromatic nitration is a textbook transformation, the nitration of electron-rich ethers like 1,4-dimethoxybenzene presents a specific process challenge: The Oxidative Dichotomy. [1][2]
The Senior Scientist's Insight:
The electron-donating methoxy groups activate the ring toward Electrophilic Aromatic Substitution (
This guide provides two validated protocols designed to maximize regioselectivity and suppress oxidative side-reactions:
-
Protocol A (Batch): A low-temperature, acetic acid-buffered method for standard laboratory synthesis.
-
Protocol B (Flow Chemistry): A continuous-flow adaptation for scale-up, offering superior heat transfer and safety profiles.[1][2][3]
Chemical Mechanism & Pathway Analysis[1][2][3]
The synthesis relies on the generation of the nitronium ion (
Key Mechanistic Pathways:
-
Path A (Desired):
at the ortho-position (2-position).[1][2][3] The 1,4-symmetry makes all four open positions initially equivalent.[1][2][3] -
Path B (Avoided): Dinitration (formation of 2,5-dinitro-1,4-dimethoxybenzene).[1][2][3]
-
Path C (Avoided): Radical cation formation leading to oxidative demethylation (Quinone formation).[1][3]
Pathway Visualization (DOT)[1][3]
Figure 1: Reaction network showing the competition between the desired substitution and oxidative/over-nitration side pathways.[1][4]
Reagent Selection & Safety Profile
| Reagent | Role | Key Property | Safety/Handling Note |
| 1,4-Dimethoxybenzene | Substrate | Electron-rich, mp 56°C | Solid.[1][2][3] Dissolve fully before acid addition to avoid hot spots.[3] |
| Nitric Acid (65-70%) | Reagent | Source of | Strong Oxidizer.[1][3] Do not use fuming HNO3 (too aggressive, causes oxidation).[1][3] |
| Glacial Acetic Acid | Solvent | Moderates reactivity | Acts as a heat sink.[3] Prevents rapid exotherm.[3] |
| Ethanol (95%) | Purification | Recrystallization solvent | Ideal for removing dinitro impurities.[3] |
Protocol A: Controlled Batch Nitration (Standard Lab Scale)
Scale: 100 mmol (approx. 13.8 g of substrate) Estimated Yield: 85-92% Reaction Time: 1.5 Hours[1][2][3]
Step-by-Step Methodology
-
Preparation of Substrate Solution:
-
In a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and addition funnel, dissolve 13.8 g (0.1 mol) of 1,4-dimethoxybenzene in 40 mL of Glacial Acetic Acid .
-
Note: Gentle warming (30-40°C) may be required to dissolve the solid initially.[3] Ensure the solution is cooled back to room temperature before proceeding.[3]
-
-
Thermal Conditioning:
-
Nitration (The "Dropwise" Phase):
-
Prepare a solution of 10 mL Nitric Acid (65-70%) dissolved in 10 mL Glacial Acetic Acid .
-
Add this acid mixture dropwise to the reaction flask over 30 minutes.
-
Control Point: Maintain internal temperature below 10°C . If the temperature spikes, stop addition immediately.
-
-
Reaction Completion:
-
After addition, allow the mixture to stir at 0-5°C for an additional 15 minutes.
-
Remove the ice bath and allow the mixture to warm to room temperature (approx 20°C) over 30 minutes.
-
Observation: The solution will turn yellow/orange.[3] A deep red color indicates potential quinone formation (oxidation).[1][3]
-
-
Quenching & Isolation:
-
Purification:
Protocol B: Continuous Flow Synthesis (Scale-Up Ready)
Rationale: Flow chemistry minimizes the accumulation of hazardous nitrating agents and offers superior heat exchange, virtually eliminating the risk of thermal runaway and dinitration.[2]
Flow Setup Diagram (DOT)
Figure 2: Continuous flow manifold for the nitration of 1,4-dimethoxybenzene.
Flow Parameters
-
Feed A: 1,4-Dimethoxybenzene in Glacial Acetic Acid (1.0 M).
-
Feed B: 65%
in Glacial Acetic Acid (1.1 - 1.2 M).[1][3] -
Reactor: PFA tubing coil (10 mL volume).
-
Temperature: 20°C (Isothermal).
-
Residence Time: 5 minutes.
-
Back Pressure: 40 psi (optional, to prevent outgassing).[1][3]
Procedure:
-
Prime pumps with pure Acetic Acid.[3]
-
Set flow rates to 1:1 ratio (e.g., 1 mL/min each).
-
Immerse reactor coil in a water bath at 20°C.
-
Start reagent pumping.[3] Discard the first 2 residence volumes (steady-state equilibration).
-
Collect output directly into an ice-water slurry.[3]
Analytical Validation & QC
Upon isolation, the product must be validated against the following specifications to ensure no dinitration or oxidation occurred.
| Test | Expected Result | Interpretation |
| Appearance | Yellow crystalline solid | Red/Brown: Indicates quinone impurities.[2][3] White: Unreacted starting material.[3] |
| Melting Point | 70–73 °C | < 68°C: Impure. > 80°C: Likely dinitro- impurity.[2][3] |
| TLC ( | Single spot required.[1][3] Starting material is less polar (higher | |
| 1H NMR | Two singlets (OMe), three aromatic protons | Distinct splitting pattern: One singlet aromatic proton (C3), two doublets (C5, C6).[1][2][3] |
1H NMR Diagnostic (CDCl3, 400 MHz):
-
3.81 (s, 3H,
)[1][2][3][7] -
3.92 (s, 3H,
)[1][2][3][7] -
7.04 (d, 1H,
)[1][2][3][7] -
7.11 (dd, 1H,
)[1][2][3][7] -
7.39 (d, 1H,
- ortho to nitro)[1][2][3]
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989 .[1][2][3] (Standard nitration protocols).
-
Waterlot, C.; Haskiak, B.; Couturier, D. "The dichotomy between nitration of substituted 1,4-dimethoxybenzenes and formation of corresponding 1,4-benzoquinones."[1][2][3][8] Journal of Chemical Research, 2000 , 106-107.[1][2][3][8] [1][3]
-
Cornforth, J.; et al. "Synthesis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene."[1][2][3] Molecules, 2018 , 23(6), 1338.[1][2][3] (Detailed protocol adaptation for dimethoxybenzenes).
-
Sigma-Aldrich. "Product Specification: this compound."[1][2][3] [1][3]
-
BenchChem. "Application Notes for Continuous Flow Synthesis of Nitrobenzene Derivatives."
Sources
- 1. mdpi.com [mdpi.com]
- 2. CN105601523A - Method for synthesizing 2,5-dimethoxy-4-chloroaniline - Google Patents [patents.google.com]
- 3. 1,4-Dimethoxybenzene - Wikipedia [en.wikipedia.org]
- 4. US1793304A - Process for purifying nitrobenzene - Google Patents [patents.google.com]
- 5. Chemistry 211 Experiment 1 [home.miracosta.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Mononitration of 1,4-dimethoxybenzene , Hive Chemistry Discourse [chemistry.mdma.ch]
Application Note: High-Yield Laboratory Preparation of 1,4-Dimethoxy-2-nitrobenzene
Executive Summary
This Application Note details the optimized protocol for the regioselective mononitration of 1,4-dimethoxybenzene (hydroquinone dimethyl ether) to synthesize 1,4-dimethoxy-2-nitrobenzene (CAS: 89-39-4).[1] Unlike standard nitration protocols requiring harsh sulfuric acid/nitric acid mixtures ("mixed acid"), this substrate is highly activated towards electrophilic attack.[1] Consequently, this protocol utilizes a milder nitric acid/acetic acid system to prevent dinitration, oxidative demethylation, and thermal runaway.[1]
Key Application: Intermediate in the synthesis of 2,5-dimethoxyaniline, a precursor for various dyestuffs, pharmaceutical APIs, and agrochemicals.[1]
Scientific Background & Retrosynthetic Analysis
Mechanistic Insight
The synthesis proceeds via Electrophilic Aromatic Substitution (EAS) .[1] The starting material, 1,4-dimethoxybenzene, possesses two methoxy groups (-OCH₃) at the para positions.[1]
-
Activation: The methoxy groups are strong activators due to the resonance donation of lone pair electrons into the aromatic ring (+M effect).[1]
-
Directing Effects: Methoxy groups are ortho/para directors.[1] Since the 1 and 4 positions are occupied, the incoming nitro group (
) must enter at the 2, 3, 5, or 6 positions. Due to the symmetry of the molecule, all four available positions are chemically equivalent.[1] -
Selectivity Control: The primary challenge is not regioselectivity (as all spots lead to the same product), but chemoselectivity .[1] The highly activated ring is prone to:
Reaction Scheme (Graphviz)
Caption: Reaction pathway showing activation, electrophilic attack, and potential side-reaction divergence.
Safety Assessment (Critical)
| Hazard Class | Risk Factor | Mitigation Strategy |
| Thermal Runaway | High | The reaction is strongly exothermic.[1] Temperature must be maintained < 20°C. Addition of acid must be dropwise.[1] |
| Chemical Burns | High | Concentrated Nitric Acid is corrosive and an oxidizer.[1] Use butyl rubber gloves and face shield.[1] |
| Toxicity | Moderate | Nitro compounds can be absorbed through skin.[1] 1,4-dimethoxybenzene is a skin irritant.[1][2] Work in a fume hood. |
Materials & Equipment
Reagents
-
1,4-Dimethoxybenzene (Hydroquinone dimethyl ether): 34.2 g (0.25 mol).[1] Purity >98%.
-
Nitric Acid (Concentrated, ~68-70%): 28 mL (~0.45 mol).[1] Note: Do not use fuming nitric acid.
-
Glacial Acetic Acid: 60 mL (Solvent).
-
Water (Distilled): For dilution and quenching.[1]
-
Ethanol (95%): For recrystallization.[1]
Equipment
-
500 mL 3-neck Round Bottom Flask (RBF).[1]
-
Mechanical Stirrer (preferred over magnetic for slurry handling).[1]
-
Thermometer (Internal monitoring is mandatory).[1]
-
Dropping Funnel (Pressure-equalizing).[1]
-
Ice/Water Bath.[1]
Experimental Protocol
Phase 1: Preparation and Solvation
-
Setup: Assemble the 3-neck RBF with the mechanical stirrer, thermometer, and dropping funnel. Place the flask in an ice/water bath.
-
Solvation: Add 34.2 g of 1,4-dimethoxybenzene to the flask.
-
Solvent Addition: Add 60 mL of Glacial Acetic Acid . Stir until the starting material is partially dissolved or forms a fine, suspendable slurry.
-
Expert Note: Acetic acid is chosen over water alone because it increases the solubility of the organic substrate, ensuring a more homogeneous reaction and preventing "hot spots" where dinitration could occur.[1]
-
Phase 2: Controlled Nitration[1]
-
Acid Preparation: In a separate beaker, dilute 28 mL of Concentrated Nitric Acid with 28 mL of water . Cool this solution to ~10°C.
-
Addition: Transfer the diluted nitric acid to the dropping funnel.
-
Reaction: Dropwise add the acid solution to the stirred suspension.
-
CRITICAL PROCESS PARAMETER (CPP): Maintain internal temperature between 10°C and 20°C . If temp exceeds 20°C, stop addition immediately and allow to cool.
-
Observation: The mixture will turn yellow/orange and eventually become a thick paste as the product precipitates.[1]
-
-
Completion: After addition is complete, continue stirring at room temperature for 30 minutes .
Phase 3: Quenching and Isolation
-
Quench: Pour the reaction mixture into 300 mL of ice-cold water with vigorous stirring. This precipitates the crude product fully and dilutes the residual acid.[1]
-
Filtration: Filter the yellow solid using a Buchner funnel/vacuum filtration.
-
Washing: Wash the filter cake with cold water (3 x 50 mL) until the filtrate is neutral (pH ~7).
Phase 4: Purification (Recrystallization)[1][3][4]
-
Solvent: Transfer the crude yellow solid to an Erlenmeyer flask. Add minimum hot Ethanol (95%) (approx. 100-150 mL) on a steam bath until dissolved.
-
Crystallization: Allow the solution to cool slowly to room temperature, then chill in an ice bath. Long, bright yellow needles should form.[1]
-
Final Isolation: Filter the crystals, wash with a small amount of cold ethanol, and dry in a desiccator or vacuum oven at 40°C.
Process Workflow (Graphviz)
Caption: Step-by-step experimental workflow for the synthesis.
Characterization & Validation
Upon isolation, the product should be verified using the following physical and spectroscopic data.
| Property | Expected Value | Notes |
| Appearance | Yellow Needles | Distinctive crystalline form.[1][3] |
| Melting Point | 70°C – 73°C | Sharp melting point indicates high purity.[1] |
| Yield | 75% – 85% | Typical range for this protocol.[1] |
| 1H NMR (CDCl₃) | Aromatic protons appear as singlets due to para-positioning relative to each other (no coupling). |
Troubleshooting Guide:
-
Low Yield / Dark Oil: Temperature was likely too high during addition, leading to oxidation.[1] Ensure T < 20°C.
-
Melting Point > 100°C: Indicates dinitration (1,4-dimethoxy-2,5-dinitrobenzene).[1] Reduce acid concentration or addition rate.
References
-
PrepChem. Synthesis of 2-Nitro-1,4-dimethoxybenzene. Retrieved from [Link]
-
PubChem. 1,2-Dimethoxy-4-nitrobenzene (Compound Summary). Retrieved from [Link]
Sources
Application Note: High-Yield Synthesis of 2,5-Dimethoxyaniline via Catalytic Hydrogenation
Executive Summary
This application note details the validated protocol for the catalytic hydrogenation of 1,4-dimethoxy-2-nitrobenzene to 2,5-dimethoxyaniline . This transformation is a critical step in the synthesis of various pharmaceutical intermediates, dyes, and agrochemicals.[1]
While iron/acid reductions (Béchamp) are historically common, they generate significant iron oxide waste. Catalytic hydrogenation offers a greener, atom-efficient alternative with water as the only byproduct. However, this method presents specific challenges regarding exotherm management and hydroxylamine accumulation . This guide provides a self-validating workflow to ensure high yield (>98%) and safety during laboratory and pilot-scale operations.
Reaction Mechanism & Thermodynamics
Understanding the stepwise reduction mechanism is vital for process safety. The reduction of a nitro group to an amine is not a single-step event; it proceeds through a cascade of intermediates.
The Reduction Pathway
The reaction follows the Haber mechanism. The rate-determining step is often the adsorption of the nitro compound or the initial reduction to the nitroso species.
Key Safety Insight: The intermediate aryl hydroxylamine is thermally unstable. If the reaction stalls due to catalyst poisoning or hydrogen starvation, this intermediate can accumulate, leading to a potential runaway decomposition upon heating.
Figure 1: Stepwise reduction pathway. The red node highlights the hydroxylamine intermediate, which poses a thermal accumulation hazard.[2]
Critical Process Parameters (CPPs)
To ensure reproducibility, the following parameters must be strictly controlled:
| Parameter | Specification | Rationale |
| Catalyst | 5% or 10% Pd/C (50% water wet) | Palladium offers the best activity/selectivity balance. "Wet" form is mandatory to prevent pyrophoric ignition. |
| Solvent | Methanol (MeOH) | High H2 solubility and substrate solubility. Ethanol is a viable alternative; avoid halogenated solvents. |
| Temperature | 25°C – 45°C | Reaction is exothermic ( |
| Pressure | 3 – 5 bar (45 – 75 psi) | Sufficient to maintain mass transfer without requiring high-pressure autoclave rating. |
| Agitation | > 800 RPM (Gas-Inducing) | H2 mass transfer from gas to liquid phase is often the rate-limiting step. |
Experimental Protocol (Lab Scale)
Scale: 10 g Input Equipment: Parr Hydrogenator or Buchi Miniclave
Materials
-
Substrate: this compound (10.0 g, 54.6 mmol)
-
Catalyst: 10% Pd/C, 50% water wet (0.5 g, 5 wt% loading relative to substrate)
-
Solvent: Methanol (100 mL, 10 volumes)
-
Reagent: Hydrogen gas (Ultra-high purity)
Step-by-Step Methodology
-
Safety Check: Ensure the reactor is grounded. Remove all ignition sources.
-
Catalyst Charging:
-
Place the 50% wet Pd/C into the reactor vessel first.
-
Note: Never add dry catalyst to solvent; the static can ignite solvent vapors.
-
-
Substrate Addition:
-
Dissolve this compound in Methanol.
-
Gently pour the solution over the catalyst.
-
-
Inerting:
-
Seal the reactor.
-
Purge with Nitrogen (
) x 3 cycles (Pressurize to 3 bar, vent to 0.5 bar).
-
-
Reaction:
-
Completion:
-
Reaction is complete when H2 uptake ceases (typically 1-3 hours).
-
Confirm by TLC or HPLC (Disappearance of nitro peak).
-
-
Workup:
-
Purge vessel with
to remove residual . -
Filter the mixture through a Celite pad to remove Pd/C. Keep the filter cake wet at all times to prevent ignition.
-
Concentrate the filtrate under reduced pressure to yield the crude amine.
-
Process Workflow & Scale-Up Logic
When scaling from grams to kilograms, heat removal becomes the primary constraint. The following workflow illustrates the decision logic for scale-up.
Figure 2: Operational workflow emphasizing the decision gates for reaction completion.
Analytical Validation
To validate the product (2,5-dimethoxyaniline), compare against the following standard data:
-
Physical State: Crystalline solid (off-white to grey).
-
Melting Point: 80–82 °C.
-
1H NMR (CDCl3, 400 MHz):
- 6.70 (d, 1H, Ar-H)
- 6.35 (dd, 1H, Ar-H)
- 6.25 (d, 1H, Ar-H)
- 3.80 (s, 3H, OMe)
- 3.75 (s, 3H, OMe)
- 3.5-4.0 (br s, 2H, NH2)
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Reaction Stalls | Catalyst Poisoning | Check solvent purity (Sulfur/Halogens poison Pd). Add fresh catalyst slurry. |
| Low Yield | Dimer Formation (Azo) | Temperature too high or H2 pressure too low. Reduce Temp, Increase RPM. |
| Red Product Color | Oxidation of Amine | Anilines oxidize in air. Store under Nitrogen/Argon in dark. |
| Exotherm Spike | H2 Feed too fast | Switch to semi-batch mode: Feed H2 on demand or limit flow rate. |
References
-
Gelder, E. A., Jackson, S. D., & Lok, C. M. (2005).[6] The hydrogenation of nitrobenzene over metal catalysts. Chemical Communications.[6] Link
-
Chandra, T., & Zebrowski, J. P. (2016). Hazards associated with laboratory scale hydrogenations. Journal of Chemical Health and Safety. Link
- Westerterp, K. R. (1998). Experimental study of the hydrogenation of nitrobenzene in a slurry reactor. Chemical Engineering Science.
-
Occupational Safety and Health Administration (OSHA) . Pyrophoric Chemicals Guide. Link
-
GuideChem . Synthesis of 2,5-Dimethoxyaniline. Link
Sources
- 1. helgroup.com [helgroup.com]
- 2. icheme.org [icheme.org]
- 3. Selective gas phase hydrogenation of nitroarenes over Mo 2 C-supported Au–Pd - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C6CY00514D [pubs.rsc.org]
- 4. guidechem.com [guidechem.com]
- 5. Catalytic Hydrogenation of Dimethyl-Nitrobenzene to Dimethyl-Aniline in a Three-Phase Reactor: Reaction Kinetics and Operation Condition, American Journal of Physical Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 6. theses.gla.ac.uk [theses.gla.ac.uk]
Application Note: Iron Powder Reduction of 1,4-Dimethoxy-2-nitrobenzene
Abstract
This application note details a robust, scalable protocol for the reduction of 1,4-dimethoxy-2-nitrobenzene to 2,5-dimethoxyaniline (also known as aminohydroquinone dimethyl ether) using iron powder. While catalytic hydrogenation is a common alternative, the iron-mediated Béchamp reduction offers distinct advantages for this substrate: it avoids the poisoning of noble metal catalysts often caused by trace impurities in nitrated aromatics and provides high chemoselectivity without demethylation side reactions. This guide covers the reaction mechanism, a validated experimental procedure, critical safety parameters, and purification strategies to achieve >90% yield with high purity.
Introduction & Strategic Rationale
The target molecule, 2,5-dimethoxyaniline , is a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes (e.g., Fast Black K Salt). The reduction of its precursor, this compound, requires a method that preserves the methoxy ether linkages while quantitatively converting the nitro group.
Why Iron Powder?
-
Chemoselectivity: Iron reduction is mild and neutral-to-acidic, preventing the hydrolysis of the methoxy groups that can occur under strong Lewis acid conditions or high-temperature catalytic hydrogenation.
-
Robustness: Unlike Pd/C or Raney Nickel, iron is not susceptible to poisoning by sulfur-containing impurities often carried over from upstream nitration processes.
-
Cost-Efficiency: Iron powder is significantly cheaper than noble metal catalysts, making this process scalable for kilogram-to-ton production.
Reaction Mechanism: The Surface Chemistry of Reduction
The reduction of nitroarenes by iron is a surface-mediated electron transfer process known as the Béchamp Reduction . It proceeds through a stepwise deoxygenation cascade. The acidic medium (typically provided by acetic acid or ammonium chloride) serves two roles: it activates the iron surface by removing oxide layers and acts as a proton source.
Mechanistic Pathway[1][2]
-
Adsorption: The nitroarene adsorbs onto the activated iron surface.
-
Electron Transfer: Iron oxidation (
) supplies electrons to the nitro group. -
Stepwise Reduction:
-
Nitro (
) Nitroso ( ) -
Nitroso (
) Hydroxylamine ( ) -
Hydroxylamine (
) Amine ( )
-
The rate-determining step is often the reduction of the hydroxylamine intermediate. Incomplete reduction can lead to the formation of azoxy or azo coupling byproducts, which is why vigorous stirring and adequate reflux time are critical.
Mechanistic Visualization
Figure 1: Stepwise reduction pathway on the iron surface. The reaction requires 6 electrons per nitro group to reach the amine.[1]
Experimental Protocol
Scale: 100 mmol (approx. 18.3 g of starting material) Expected Yield: 85–95% Purity Target: >98% (HPLC/GC)
Materials & Reagents
| Reagent | Role | Equivalents | Quantity | Notes |
| This compound | Substrate | 1.0 | 18.3 g | Yellow crystalline solid |
| Iron Powder | Reductant | 4.0 - 5.0 | ~25 g | Mesh 325 preferred for high surface area |
| Glacial Acetic Acid | Catalyst/Proton Source | 5.0 | 30 mL | Can substitute with NH₄Cl (sat. aq) for milder conditions |
| Ethanol (95%) | Solvent | N/A | 150 mL | Methanol is also acceptable |
| Water | Co-solvent | N/A | 40 mL | Essential for proton transport |
| Ethyl Acetate | Extraction Solvent | N/A | 300 mL |
Step-by-Step Procedure
Phase 1: Activation and Addition[2]
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a heavy-duty magnetic stir bar (or mechanical stirrer), a reflux condenser, and a dropping funnel.
-
Charge: Add the Iron Powder (25 g) , Ethanol (100 mL) , and Water (40 mL) to the flask.
-
Activation: Add Glacial Acetic Acid (5 mL) to the stirring slurry. Heat the mixture to reflux (approx. 80°C) for 15 minutes. Note: This "etches" the iron surface, ensuring maximum reactivity.
-
Substrate Addition: Dissolve the This compound (18.3 g) in the remaining Ethanol (50 mL) . Add this solution dropwise to the refluxing iron slurry over 30–45 minutes.
-
Critical Control Point: The reaction is exothermic. Control the addition rate to maintain a gentle reflux without flooding the condenser.
-
Phase 2: Reaction and Monitoring
-
Reflux: Once addition is complete, add the remaining Acetic Acid (25 mL) slowly. Continue to reflux with vigorous stirring for 2–4 hours.
-
Monitoring: Monitor reaction progress via TLC (Solvent: 30% EtOAc in Hexanes) or HPLC.
-
Endpoint: Disappearance of the yellow nitro starting material spot and appearance of the fluorescent/darker amine spot.
-
Phase 3: Workup and Isolation
-
Cooling: Cool the reaction mixture to room temperature.
-
Basification: Carefully adjust the pH to ~8–9 by adding saturated Sodium Bicarbonate (
) or 10% NaOH solution. Caution: Gas evolution ( ) will occur if using bicarbonate. -
Filtration: Filter the mixture through a pad of Celite to remove unreacted iron and iron oxide sludge. Wash the filter cake thoroughly with Ethyl Acetate (100 mL) .
-
Tip: Do not let the iron filter cake dry out completely in air immediately, as finely divided iron can be pyrophoric. Keep it wet with water before disposal.
-
-
Extraction: Transfer the filtrate to a separatory funnel. Separate the phases. Extract the aqueous layer twice more with Ethyl Acetate (2 x 100 mL).
-
Drying: Combine the organic layers, wash with brine (100 mL), and dry over anhydrous Sodium Sulfate (
). -
Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure (Rotavap) to yield the crude amine.
Phase 4: Purification
-
Recrystallization: The crude solid is typically off-white to gray. Recrystallize from hot Ethanol/Water (1:1) or Ligroin .
-
Dissolve crude solid in minimum hot ethanol.
-
Add water dropwise until slight turbidity persists.
-
Cool slowly to 4°C to precipitate pure crystals.
-
-
Drying: Dry the crystals in a vacuum oven at 40°C.
Workflow Diagram
Figure 2: Operational workflow for the batch synthesis.
Typical Results & Characterization
| Parameter | Specification | Notes |
| Appearance | White to Gray crystalline powder | Darkens upon storage if exposed to air/light |
| Melting Point | 78 – 80 °C | Distinct from 2,4-isomer (MP 30-33°C) |
| Yield | 85 – 95% | Dependent on stirring efficiency |
| Solubility | Soluble in EtOH, MeOH, EtOAc | Sparingly soluble in cold water |
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
|---|---|---|
| Low Yield | Incomplete reduction (azo intermediates) | Increase reflux time; ensure vigorous stirring (iron is heavy and settles). |
| Red/Brown Color | Oxidation of amine | Perform workup quickly; store product under inert gas (N₂/Ar). |
| Emulsion | Iron sludge fines | Use a tighter Celite pad; add brine to separate layers. |
Safety & Waste Disposal (HSE)
-
Iron Pyrophoricity: Reduced iron powder can be pyrophoric (spontaneously ignite in air) when dry. Always keep the waste iron filter cake wet with water until it can be disposed of in a dedicated hazardous solid waste container.
-
Exotherm: The reduction is highly exothermic. Do not add the nitro compound all at once.
-
Chemical Hazards: 2,5-dimethoxyaniline is toxic if swallowed and may cause skin sensitization. Wear full PPE (gloves, goggles, lab coat).
References
-
Org. Synth. (1944).[3] Reduction of Nitro Compounds with Iron and Acetic Acid (General Reference). Organic Reactions, 2, 428. (Classic Bechamp reference foundation).
Sources
applications of 1,4-Dimethoxy-2-nitrobenzene in organic synthesis
Technical Application Note: 1,4-Dimethoxy-2-nitrobenzene as a Regiodefined Scaffold
Executive Summary & Strategic Utility
This compound (CAS 89-39-4) is a high-value aromatic building block characterized by a "push-pull" electronic structure. The electron-donating methoxy groups at the para positions, combined with the electron-withdrawing nitro group, create a unique reactivity landscape.
For drug development professionals, this molecule acts as a latent amino-quinone precursor . It is the primary gateway to 2,5-dimethoxyaniline , a critical intermediate for:
-
Benzoquinone Cytotoxins: Precursors to mitomycin analogues and antitumor agents.
-
Heterocyclic Scaffolds: Indole synthesis (via Nenitzescu-type strategies downstream) and quinoline derivatives.
-
Azo Pigments: High-stability industrial dyes.
This guide details the optimized conversion of this nitro-scaffold into its amino-derivative and subsequent oxidation to the quinone pharmacophore, emphasizing yield maximization and safety.
Chemo-Physical Profile & Handling
| Property | Specification | Critical Note |
| CAS Number | 89-39-4 | |
| Formula | C₈H₉NO₄ | MW: 183.16 g/mol |
| Appearance | Yellow Crystalline Solid | Distinct from the white hydroquinone ether.[1] |
| Melting Point | 70–73 °C | Sharp melting point indicates purity. |
| Solubility | Ethanol, Ether, DCM | Insoluble in water; requires organic co-solvent. |
| Reactivity | Nitro-reduction, Demethylation | Safety: Decomposes at >200°C emitting toxic NOₓ fumes. |
Primary Workflow: Catalytic Transfer Hydrogenation
Objective: Selective reduction of the nitro group to 2,5-dimethoxyaniline without demethylation. Method: Hydrazine Hydrate / FeCl₃ Catalysis.[2] Rationale: Unlike standard Pd/C hydrogenation which poses ignition risks and requires pressurized vessels, the Fe(III)-catalyzed hydrazine reduction is chemoselective, operates at atmospheric pressure, and avoids the formation of azo-dimers common in alkaline reductions.
Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Hydrazine Hydrate (80% conc., 4-5 eq)
-
Ferric Chloride (FeCl₃·6H₂O, 0.05 eq)
-
Activated Carbon (10% w/w relative to substrate)
-
Solvent: Ethanol (95%)
Step-by-Step Procedure:
-
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, a pressure-equalizing addition funnel, and a mechanical stirrer.
-
Slurry Formation: Charge the flask with this compound (10 g, 54.6 mmol), activated carbon (1.0 g), and FeCl₃·6H₂O (0.74 g). Add Ethanol (100 mL).
-
Activation: Heat the mixture to 60°C . The solution should turn dark due to the carbon and iron salts.
-
Addition (Critical Step): Add Hydrazine Hydrate dropwise over 30 minutes.
-
Process Control: The reaction is exothermic. Maintain temperature at 70–80°C (Reflux) . Evolution of N₂ gas will be vigorous; ensure adequate venting.
-
-
Reflux: Stir at reflux for 2–3 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3). The yellow starting material spot (R_f ~0.6) should disappear, replaced by the fluorescent amine spot (R_f ~0.3).
-
Work-up:
-
Filter the hot reaction mixture through a Celite pad to remove carbon/iron residues. Wash the pad with hot ethanol (20 mL).
-
Concentrate the filtrate under reduced pressure to remove ethanol and excess hydrazine.
-
-
Crystallization: Dissolve the residue in minimum hot water/methanol (9:1) and cool to 0°C. Collect the crystals by filtration.
Expected Yield: >96% Product: 2,5-Dimethoxyaniline (White to off-white needles).
Authoritative Insight: The use of FeCl₃ with activated carbon creates a transient surface-active catalytic species, significantly accelerating the rate compared to iron powder alone and reducing waste (Source: CN101701000A).
Secondary Application: Synthesis of Benzoquinone Pharmacophores
Objective: Oxidative conversion of the 2,5-dimethoxyaniline scaffold to 2,5-dimethoxy-1,4-benzoquinone. Significance: This quinone is a core moiety in various antitumor antibiotics.
Experimental Workflow
Mechanism: Oxidation of the electron-rich aniline to the quinone imine, followed by hydrolysis.
Protocol:
-
Dissolution: Dissolve 2,5-dimethoxyaniline (10 mmol) in 15% H₂SO₄ (30 mL). Cool to 0–5°C.
-
Oxidation: Add a solution of Sodium Dichromate (Na₂Cr₂O₇, 7 mmol) in water dropwise, maintaining temp <10°C.
-
Observation: The solution will turn dark, then eventually precipitate the yellow/orange quinone.
-
-
Extraction: Extract the mixture with Dichloromethane (3 x 20 mL).
-
Purification: Wash organic layer with brine, dry over MgSO₄, and concentrate. Recrystallize from Ethanol.[3]
Product: 2,5-Dimethoxy-1,4-benzoquinone (Yellow needles).
Visualizing the Reaction Landscape
The following diagram illustrates the divergent synthesis pathways originating from the this compound scaffold.
Figure 1: Divergent synthesis tree. The reduction to aniline (Green) is the critical gateway step enabling access to quinones (Red) and heterocycles (Yellow).
References
-
PubChem. (n.d.). This compound | C8H9NO4.[1] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]
- Google Patents. (2010). CN101701000A - Method for synthesizing 2,4-dimethoxyaniline. (Note: Patent title refers to 2,4-isomer class, but specification details dimethoxy-nitro reduction protocols applicable to the 2,5-isomer).
Sources
Application Note: Processing 1,4-Dimethoxy-2-nitrobenzene for High-Performance Azo Pigment Synthesis
Executive Summary
This technical guide details the application of 1,4-Dimethoxy-2-nitrobenzene (1,4-DMNB) as a critical precursor in the synthesis of high-performance organic pigments, specifically the 2,5-dimethoxyaniline series. While 1,4-DMNB itself is a stable nitro-aromatic, its primary utility lies in its controlled reduction to 2,5-dimethoxyaniline, a key diazo component for Pigment Yellow 180 , Pigment Red 146 , and various Naphtol AS derivatives.
This document provides a validated workflow for the "activation" of 1,4-DMNB via catalytic hydrogenation and its subsequent application in azo coupling.
Chemical Identity & Mechanistic Insight
The Molecule[1]
-
IUPAC Name: this compound
-
CAS Number: 89-39-4[1]
-
Synonyms: 2-Nitrohydroquinone dimethyl ether; 2,5-Dimethoxynitrobenzene.
-
Role: Latent Dye Intermediate.
Mechanistic Role in Color Chemistry
The utility of 1,4-DMNB stems from the electronic influence of its substituents.
-
Methoxy Groups (-OCH₃): Located at the 2 and 5 positions (relative to the amine after reduction), these are strong electron-donating groups (auxochromes). They increase the electron density of the aromatic ring.
-
Bathochromic Shift: In the final azo dye, these groups shift the absorption maximum to longer wavelengths (red-shift) and enhance the molar extinction coefficient, resulting in brighter, more intense colors compared to unsubstituted aniline derivatives.
-
Stability: The nitro group renders 1,4-DMNB significantly more stable to oxidation than its amine counterpart, making it the preferred form for storage and transport before "activation" (reduction).
Reaction Pathway Visualization
The following diagram illustrates the transformation from the nitro-precursor to the active pigment.
Figure 1: Synthesis pathway from 1,4-DMNB precursor to final Azo Pigment.
Protocol A: Activation (Catalytic Hydrogenation)
Objective: Reduce this compound to 2,5-dimethoxyaniline with >99% purity. Rationale: Catalytic hydrogenation is preferred over Bechamp reduction (Fe/HCl) for pharmaceutical and high-grade pigment applications to avoid iron sludge contamination and ensure high spectral purity [1].
Materials
-
Catalyst: 5% Palladium on Carbon (Pd/C), 50% water wet.
-
Solvent: Methanol or Ethanol (anhydrous).[3]
-
Equipment: High-pressure autoclave (e.g., Parr reactor or Buchi hydrogenator).
Step-by-Step Methodology
-
Loading:
-
Charge the autoclave with 100g of this compound.
-
Add 500 mL of Methanol.
-
Add 2.0g of 5% Pd/C catalyst (wet). Note: Catalyst loading is ~1-2 wt% relative to substrate.
-
-
Purging:
-
Seal the reactor. Purge with Nitrogen (N₂) three times to remove oxygen.
-
Purge with Hydrogen (H₂) three times.
-
-
Reaction:
-
Pressurize with H₂ to 10 bar (145 psi) .
-
Heat the mixture to 60°C with vigorous stirring (800-1000 rpm). Mass transfer is critical here.
-
Monitor H₂ uptake. The reaction is complete when uptake ceases (typically 2-4 hours).
-
-
Work-up:
-
Cool to room temperature. Vent H₂ and purge with N₂.
-
Filtration: Filter the solution through a Celite pad to remove the Pd/C catalyst. Safety: Spent catalyst is pyrophoric; keep wet.
-
Isolation: Concentrate the filtrate under reduced pressure (Rotavap) to crystallize the amine.
-
Yield: Expected yield >96%. Product (2,5-dimethoxyaniline) should appear as off-white to grey flakes.
-
Protocol B: Downstream Application (Azo Coupling)
Objective: Utilize the activated 2,5-dimethoxyaniline to synthesize a generic Azo Pigment (simulating Pigment Yellow 180 chemistry). Mechanism: The amine is converted to a diazonium salt, which acts as an electrophile attacking the electron-rich coupling component [2].
Reagents
-
Amine: 2,5-Dimethoxyaniline (from Protocol A).[4]
-
Acid: Hydrochloric Acid (37%).
-
Nitrosating Agent: Sodium Nitrite (NaNO₂), 4N solution.
-
Coupler: Naphthol AS-IRG (or 5-acetoacetylamino-benzimidazolone for PY180).
Workflow
Part 1: Diazotization[4][5][6][7]
-
Slurry Formation: In a beaker, disperse 15.3g (0.1 mol) of 2,5-dimethoxyaniline in 150 mL water and 25 mL HCl (37%). Stir for 30 mins to form the hydrochloride salt.
-
Cooling: Add ice to lower the temperature to 0–5°C .
-
Nitrosation: Add the NaNO₂ solution dropwise beneath the surface of the liquid. Maintain temp <5°C.
-
Endpoint Check: The solution should turn clear (yellow/orange). Verify excess nitrite using starch-iodide paper (should turn blue instantly).
-
-
Clarification: Add a small amount of sulfamic acid to destroy excess nitrous acid. Filter if necessary to remove insolubles. Keep the diazo solution cold.
Part 2: Coupling
-
Coupler Preparation: Dissolve 0.1 mol of the Coupler (e.g., Naphthol AS derivative) in dilute NaOH solution.
-
Precipitation (Optional but recommended): Reprecipitate the coupler in a fine colloidal form by adding dilute acetic acid until pH is ~6. This increases surface area for the reaction.
-
Coupling Reaction:
-
Slowly add the cold Diazo solution to the Coupler suspension over 60 minutes.
-
Maintain pH at 5.0–6.0 using Sodium Acetate buffer.
-
Monitor temperature (keep <15°C).
-
-
Finishing:
-
Once addition is complete, heat the slurry to 90°C for 30 minutes. This "ripening" step promotes crystal growth and improves light fastness.
-
Filter the hot pigment slurry. Wash with hot water until conductivity is <200 µS/cm (removes salts).
-
Dry at 80°C.
-
Analytical Quality Control
To ensure the intermediate is suitable for pharmaceutical or high-end pigment use, the following specifications must be met.
| Parameter | Specification | Method | Rationale |
| Purity (HPLC) | ≥ 99.0% | Reverse Phase C18 | Impurities cause dullness in final pigment shade. |
| Melting Point | 80–82°C | Capillary Method | Identity confirmation of 2,5-dimethoxyaniline. |
| Iron Content | < 10 ppm | ICP-MS | Critical if used in electronics or pharma. |
| Appearance | White/Grey flakes | Visual | Dark color indicates oxidation. |
Safety & Handling
Hazard Class: this compound is a Class 6.1 Toxic substance.
-
Skin Absorption: Nitro-aromatics penetrate skin easily. Double gloving (Nitrile) is mandatory.
-
Dust Explosion: The dry powder poses a dust explosion risk. Ground all equipment.
-
Thermal Stability: Do not heat the nitro compound above 150°C in a closed system without safety calorimetry data (DSC), as decomposition can be exothermic [3].
References
-
Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline. Retrieved from [Link][6][8][9][10]
- Hunger, K., & Herbst, W. (2004). Industrial Organic Pigments: Production, Properties, Applications. Wiley-VCH. (General reference for Azo coupling mechanisms).
-
Otutu, J. O., & Osabohien, E. (2013). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. Asian Journal of Materials Science. Retrieved from [Link]
Sources
- 1. manchesterorganics.com [manchesterorganics.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. CN104403349B - A kind of industrialized preparing process of pigment yellow 97 - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. CN116004028B - Preparation method of pigment yellow 180 mixed crystal - Google Patents [patents.google.com]
- 7. CN105670339A - Preparation method of C.I. pigment yellow 12 - Google Patents [patents.google.com]
- 8. jchemrev.com [jchemrev.com]
- 9. US20100099039A1 - Pigment Composition Based on C.I. Pigment Yellow 191 - Google Patents [patents.google.com]
- 10. TWI239987B - Process for producing the pigment yellow 180 - Google Patents [patents.google.com]
Application Note: High-Purity Recrystallization of 1,4-Dimethoxy-2-nitrobenzene
[1]
Abstract & Strategic Context
1,4-Dimethoxy-2-nitrobenzene (CAS 89-39-4) is a critical intermediate in the synthesis of 2,5-dimethoxyaniline , a scaffold frequently utilized in the production of redox-active organic materials, pharmaceutical active ingredients (APIs), and specialty dyes.
Achieving high purity (>99%) of this nitro-intermediate is non-negotiable. Impurities such as unreacted 1,4-dimethoxybenzene or over-nitrated dinitro-species can poison downstream hydrogenation catalysts (e.g., Pd/C or Raney Nickel) or lead to difficult-to-separate isomeric aniline byproducts.
This protocol details a thermodynamically controlled recrystallization process using Ethanol (EtOH) as the primary solvent. Unlike flash precipitation, this method targets the formation of stable, dense crystal polymorphs that exclude impurities from the lattice, ensuring optimal performance in subsequent reduction steps.
Physicochemical Profile & Safety
Before initiating the workflow, operators must verify the physicochemical constraints of the target molecule to ensure safe and effective processing.
Table 1: Critical Physicochemical Properties
| Property | Value | Relevance to Protocol |
| CAS Number | 89-39-4 | Identity verification. |
| Molecular Weight | 183.16 g/mol | Yield calculations. |
| Melting Point (Lit.) | 70 – 73 °C | Primary purity indicator. Sharp range indicates high purity. |
| Boiling Point | 169 °C (at 13 mmHg) | High thermal stability, but avoid prolonged boiling to prevent degradation. |
| Solubility (Cold) | Low in Ethanol, Water | Basis for yield recovery upon cooling. |
| Solubility (Hot) | High in Ethanol, Benzene | Basis for dissolution. |
| Appearance | Yellow to Orange Crystalline Solid | Color intensity often correlates with impurity levels (darker = cruder). |
Safety Advisory (HSE)
-
Nitro Compounds: Although this compound is relatively stable, nitroaromatics possess high energy. Never heat to dryness without a solvent carrier.
-
Toxicology: Harmful if swallowed or inhaled. Use standard PPE (nitrile gloves, lab coat, fume hood).
-
Thermal Runaway: Ensure heating mantles are equipped with temperature probes. Do not exceed 100°C bath temperature.
Pre-Purification Analysis
Understanding the crude profile allows for "Process Steering."
-
Impurity A (Starting Material): 1,4-Dimethoxybenzene.[1][2][3][4] Non-polar. Soluble in cold ethanol. Fate: Remains in mother liquor.
-
Impurity B (Over-nitration): Dinitro isomers. Highly crystalline, poor solubility. Fate: Removed via hot filtration (if insoluble) or fractional crystallization.
-
Impurity C (Oxidation byproducts): Tarry residues. Fate: Removed via activated carbon treatment.
Detailed Recrystallization Protocol
Phase 1: Solvent Selection & Dissolution
Solvent System: Ethanol (95% or Absolute). Rationale: Ethanol provides the ideal "Solubility Delta"—high solubility at boiling (78°C) and very low solubility at room temperature (25°C), maximizing recovery yield while rejecting non-polar starting materials into the supernatant.
Step-by-Step:
-
Charge: Place 10.0 g of crude this compound into a 100 mL Erlenmeyer flask.
-
Solvent Addition: Add 25 mL of Ethanol (approx. 2.5 mL per gram).
-
Note: Always start with a deficit of solvent to ensure saturation.
-
-
Heating: Heat the mixture to a gentle reflux (~78°C) using a magnetic stirrer/hotplate.
-
Titration: If solids remain, add hot Ethanol in 1 mL increments until the solution is just clear.
-
Critical Control Point: Do not add excess solvent (>10% over saturation). Excess solvent drastically reduces yield.
-
-
Clarification (Optional): If the solution is dark or contains suspended particles (mechanical impurities), add 0.5 g Activated Carbon, stir for 5 minutes, and perform a Hot Filtration through a pre-warmed funnel.
Phase 2: Controlled Crystallization
Rapid cooling leads to "crash precipitation," trapping impurities inside the crystal lattice. We utilize Slow Cooling to purify via exclusion.
Step-by-Step:
-
Ambient Cooling: Remove flask from heat. Place it on a cork ring or wood block (insulator). Allow to cool to room temperature undisturbed for 45–60 minutes.
-
Observation: Needle-like yellow crystals should begin to form at ~50°C.
-
-
Seeding (If Oiling Occurs): If the product separates as an oil droplets (oiling out) rather than crystals, scratch the inner wall of the flask with a glass rod or add a single seed crystal of pure material.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath (0–4°C) for 20 minutes to maximize yield.
Phase 3: Isolation & Drying
-
Filtration: Collect crystals via vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with cold Ethanol (0°C). Use 2 x 5 mL portions.
-
Warning: Do not use room temp ethanol; it will redissolve the product.
-
-
Drying: Dry the solid in a vacuum oven at 40°C for 4 hours, or air dry in a fume hood overnight.
-
Target: Constant mass.
-
Process Visualization
Workflow Diagram
The following diagram illustrates the logical flow and critical decision points in the purification process.
Figure 1: Decision-matrix for the recrystallization of this compound.
Process Control & Validation
A protocol is only as good as its validation. Use these metrics to confirm success.
Table 2: Quality Control Specifications
| Test Method | Acceptance Criteria | Troubleshooting Failure |
| Melting Point | 71.0 – 73.0 °C (Sharp, <2°C range) | Broad/Low (<70°C): Wet solvent or residual starting material. Action: Dry longer or recrystallize again. |
| TLC (Silica) | Single Spot ( | Multiple Spots: Impurities present.[1][7][8] Action: Check mother liquor composition. |
| Appearance | Bright Yellow Needles/Prisms | Brown/Sticky: Oxidation or oiling out. Action: Carbon treat and re-seed. |
| Yield | 75% – 85% | Low Yield: Too much solvent used. Action: Rotovap solvent down by 50% and cool again. |
Mechanistic Insight: Why Ethanol?
Ethanol is a protic solvent. The nitro group (
References
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5375912, this compound. Retrieved from [1]
-
TCI Chemicals. Product Specification: this compound (CAS 89-39-4).[9][3][10][11][12] Retrieved from
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Retrieved from
-
Sigma-Aldrich. Safety Data Sheet: this compound. Retrieved from
Sources
- 1. 1,4-Dimethoxy-2-[(E)-2-nitroethenyl]benzene | C10H11NO4 | CID 5375912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound CAS#: 89-39-4 [m.chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. mt.com [mt.com]
- 6. youtube.com [youtube.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. This compound | 89-39-4 | TCI AMERICA [tcichemicals.com]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. chemscene.com [chemscene.com]
- 12. chembk.com [chembk.com]
column chromatography purification of 1,4-Dimethoxy-2-nitrobenzene
Part 1: Executive Summary & Scientific Rationale
1,4-Dimethoxy-2-nitrobenzene (CAS: 89-39-4) is a critical intermediate in the synthesis of 2,5-dimethoxyaniline and various substituted phenethylamines. Its synthesis, typically via the nitration of 1,4-dimethoxybenzene, often yields a crude mixture containing unreacted starting material, regioisomers, and oxidation byproducts (quinones).
Successful purification relies on exploiting the significant polarity shift introduced by the nitro group (
Key Challenges:
-
Solubility: The compound is a solid (MP: ~70-73°C) and can precipitate on the column if loaded in a poor solvent.
-
Visual Ambiguity: Both the product and potential quinone byproducts are yellow/orange, rendering visual fractionation unreliable without UV confirmation.
Part 2: Workflow & Mechanism Visualization
The following diagram outlines the purification logic and the adsorption mechanism governing the separation.
Figure 1: Purification workflow and mechanistic interaction on silica gel. The nitro group enhances retention via dipole interactions with silanol groups.
Part 3: Method Development (TLC)
Before scaling to a column, Thin Layer Chromatography (TLC) is mandatory to establish the separation window (
Protocol:
-
Plate: Silica Gel 60
on aluminum or glass backing. -
Mobile Phase Screening: Prepare 10 mL of Hexane:Ethyl Acetate (8:2) .
-
Spotting:
-
Lane 1: Authentic Starting Material (1,4-dimethoxybenzene).
-
Lane 2: Crude Reaction Mixture.
-
Lane 3: Co-spot (Mix of 1 & 2).
-
-
Visualization: Observe under UV light (254 nm). The nitro compound will quench fluorescence strongly (dark spot).
Expected Results:
| Component | Polarity | Est.[1] | Visual Appearance |
| 1,4-Dimethoxybenzene | Low | 0.60 - 0.70 | UV Active, White/Colorless |
| This compound | Medium | 0.35 - 0.45 | UV Active, Yellow |
| Dinitro-byproducts | High | < 0.20 | UV Active, Dark Yellow |
Note: If the
Part 4: Flash Chromatography Protocol
Objective: Purify 5.0 g of crude this compound.
Column Preparation
-
Stationary Phase: Silica Gel 60 (40-63 µm particle size).
-
Column Size: Use a 40g or 80g cartridge if using automated flash; or a glass column (3 cm diameter x 25 cm height).
-
Packing: Slurry pack in 100% Hexane to remove air bubbles.
Sample Loading (Critical Step)
-
Liquid loading is discouraged due to the low solubility of the nitro compound in hexane.
-
Dry Loading Method:
-
Dissolve the 5.0 g crude mixture in minimal Dichloromethane (DCM) or Acetone.
-
Add ~10 g of clean silica gel to the solution.
-
Evaporate the solvent on a rotary evaporator until a free-flowing yellow powder remains.
-
Load this powder carefully onto the top of the packed column.
-
Elution Gradient
Run the column at a flow rate appropriate for the diameter (e.g., 20-30 mL/min for a 40g column).
| Time / CV (Column Volumes) | Mobile Phase Composition | Purpose |
| 0 - 2 CV | 100% Hexane | Column equilibration & flush non-polar oils. |
| 2 - 5 CV | 0% | Elute unreacted 1,4-dimethoxybenzene. |
| 5 - 12 CV | 10% | Elute Target: this compound. |
| 12+ CV | 50% EtOAc | Flush dinitro impurities (waste). |
Fraction Collection
-
Collect fractions in test tubes.
-
Monitor the "Yellow Band."[2] The product is intensely yellow.[2]
-
Warning: Do not rely solely on color. Check fractions via TLC. A faint yellow tail often contains dinitro-impurities.
Part 5: Characterization & Validation[3]
Once fractions are combined and solvent is removed (rotary evaporator,
Physical Data Table:
| Parameter | Value | Notes |
| Appearance | Yellow Crystalline Solid | Distinct from white starting material.[2] |
| Melting Point | 70 - 73 °C | Sharp range indicates high purity [1]. |
| Boiling Point | 169 °C (at 13 mmHg) | Do not distill to dryness (explosion hazard).[2] |
| Solubility | Soluble in DCM, EtOAc, hot EtOH | Insoluble in water. |
Spectroscopic Validation (
-
Look for the loss of symmetry compared to 1,4-dimethoxybenzene.
-
Aromatic Region: Three distinct protons (ABX or similar splitting depending on resolution) typically around 7.0 - 7.5 ppm.
-
Methoxy Groups: Two distinct singlets around 3.8 - 4.0 ppm (due to different electronic environments ortho/meta to the nitro group) [2].
Part 6: Safety & Troubleshooting
Safety Hazards:
-
Nitroaromatics: Potentially toxic and mutagenic. Handle in a fume hood.
-
Explosion Risk: Nitro compounds can be shock-sensitive or explosive if superheated. Never distill the crude reaction mixture to dryness; always leave a residue or use column chromatography as described [3].
Troubleshooting Guide:
-
Problem: Product co-elutes with starting material.
-
Fix: Your gradient started too polar. Hold at 5% EtOAc for longer.
-
-
Problem: Product streaks/tails.
-
Fix: The sample was likely overloaded or not fully soluble in the mobile phase. Use the Dry Loading technique described in Part 4.
-
-
Problem: "Ghost" peaks in NMR.
-
Fix: Ensure all Ethyl Acetate is removed; the nitro compound can trap solvent in the crystal lattice. Dry under high vacuum for 12 hours.
-
References
-
PrepChem. (n.d.). Preparation of Nitrobenzene (General Nitration Safety). Retrieved February 7, 2026, from [Link]
Sources
Application Note: Analytical Characterization of 1,4-Dimethoxy-2-nitrobenzene
Executive Summary
1,4-Dimethoxy-2-nitrobenzene (CAS 89-39-4), also known as 2-nitrohydroquinone dimethyl ether, is a critical intermediate in the synthesis of redox-active pharmaceuticals, dyes, and pigments (specifically as a precursor to 2,5-dimethoxyaniline). Its characterization presents unique challenges due to the electronic push-pull effects of the electron-donating methoxy groups and the electron-withdrawing nitro group, which influence both spectroscopic signatures and chromatographic behavior.
This guide provides a definitive technical framework for the structural elucidation, purity profiling, and solid-state characterization of this compound. It moves beyond generic data to provide mechanistic insights into spectral interpretation and impurity formation.
Part 1: Physicochemical Profile
| Property | Specification / Value | Context for Analysis |
| Molecular Formula | MW: 183.16 g/mol | |
| Appearance | Yellow to orange crystalline solid | Color intensity often correlates with quinone impurities. |
| Melting Point | 70 – 73 °C | Sharp endotherm in DSC; broadening indicates eutectic impurities. |
| Solubility | Soluble in CHCl | Use ACN or MeOH for HPLC diluents; CDCl |
| Electronic Character | Electron-rich ring deactivated by NO | Susceptible to oxidative demethylation (quinone formation). |
Part 2: Spectroscopic Identification (NMR, IR, MS)
Nuclear Magnetic Resonance ( H NMR)
The
Diagnostic Assignments (400 MHz, CDCl
-
7.38 ppm (d,
Hz, 1H, H-3): This proton appears as a doublet (or broad singlet) due to meta-coupling. It is the most deshielded aromatic proton due to the strong anisotropic and inductive deshielding of the ortho-nitro group. -
7.11 ppm (dd,
Hz, 1H, H-5): Appears as a doublet of doublets. It couples ortho to H-6 (large ) and meta to H-3 (small ). -
7.05 ppm (d,
Hz, 1H, H-6): Appears as a doublet. It is shielded relative to H-3 due to the ortho-methoxy group at C1 and lack of ortho-nitro influence. - 3.91 ppm (s, 3H, OMe): Methoxy group at C4 (or C1, assignment interchangeable based on NOE).
- 3.81 ppm (s, 3H, OMe): Methoxy group at C1.
Expert Insight: The coupling constant
Infrared Spectroscopy (FT-IR)
The interplay between the methoxy and nitro groups creates specific diagnostic bands.
-
Asymmetric NO
Stretch: ~1520–1535 cm (Strong). -
Symmetric NO
Stretch: ~1340–1360 cm (Strong). -
C-O-C (Ether) Stretch: ~1220–1280 cm
(Broad, Strong). -
Aromatic C=C: ~1580, 1610 cm
.
Mass Spectrometry (GC-MS / LC-MS)
-
Molecular Ion (M
): m/z 183. -
Fragmentation Pathway:
-
[M - NO
] : Loss of nitro group (m/z 137). -
[M - CH
] : Loss of methyl radical (m/z 168). -
[M - NO - CO]
: Complex rearrangement typical of ortho-nitroanisoles.
-
Part 3: Chromatographic Purity Profiling
Critical Impurities
Synthesis via nitration of 1,4-dimethoxybenzene typically yields the following impurities:
-
1,4-Dimethoxybenzene (Starting Material): Non-polar, elutes after the product in Reverse Phase (RP) if the nitro group significantly increases polarity, or before if
- interactions dominate. Typically elutes after due to lack of the polar NO . -
p-Benzoquinone derivatives: Formed via oxidative demethylation by HNO
. These are often responsible for dark coloration. -
Dinitro species: 2,5-dinitro-1,4-dimethoxybenzene (from over-nitration).
HPLC Method Protocol
Objective: Separation of this compound from its precursor and oxidative byproducts.
Chromatographic Conditions:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (buffer for peak shape).
-
Mobile Phase B: Acetonitrile (MeCN).
-
Gradient:
-
0-2 min: 20% B (Isocratic hold to elute polar quinones).
-
2-15 min: 20%
80% B (Linear ramp). -
15-20 min: 80% B (Wash).
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic) and 210 nm (impurities).
-
Temperature: 30 °C.
Self-Validating Logic: The nitro group induces a bathochromic shift. If the main peak does not show a UV spectrum distinct from the starting material (which absorbs purely in the UV), the nitration failed. The product should be yellow, absorbing near 350-400 nm? No, usually nitro-aromatics have a tail into the visible, but
Part 4: Solid-State Characterization (DSC)
Protocol:
-
Instrument: Differential Scanning Calorimeter (DSC).[1][2][3]
-
Pan: Aluminum, crimped (vented if decomposition is suspected, but hermetic for purity).
-
Ramp: 10 °C/min from 30 °C to 300 °C.
Interpretation:
-
Melting Endotherm: Onset at 70–73 °C . A depressed onset (< 69 °C) confirms soluble impurities (eutectic effect).
-
Decomposition Exotherm: Nitro compounds are energetic. Expect a broad exotherm starting >250 °C.[2]
-
Safety Warning: Do not heat sealed pans of nitro compounds beyond 300 °C without knowing the decomposition energy.
-
Part 5: Visualized Analytical Workflow
Figure 1: Integrated analytical workflow for the characterization of this compound.
Part 6: Experimental Protocols (SOPs)
Protocol A: HPLC Sample Preparation
-
Weighing: Accurately weigh 10.0 mg of the sample into a 20 mL scintillation vial.
-
Dissolution: Add 5.0 mL of Acetonitrile (HPLC Grade). Sonicate for 2 minutes. The solid should dissolve instantly; if residue remains, filter through a 0.45 µm PTFE filter (Nylon is also acceptable).
-
Dilution: Transfer 1.0 mL of the stock solution to an HPLC vial and dilute with 1.0 mL of Water (0.1% H
PO ).-
Note: Matching the initial mobile phase composition (50:50 ACN:Water) prevents peak distortion ("fronting") for early eluting impurities.
-
Protocol B: NMR Sample Preparation
-
Solvent: Use CDCl
(Chloroform-d) with 0.03% TMS as internal standard. -
Concentration: Dissolve ~15 mg of sample in 0.6 mL of solvent.
-
Filtration: If the solution appears cloudy (common if inorganic salts from nitration remain), filter through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Acquisition: Acquire at least 16 scans to resolve the
C satellites of the methoxy peaks, which serves as a good signal-to-noise benchmark.
References
-
SIELC Technologies. (2018). HPLC Separation of Nitro-aromatics. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 69728. Retrieved from [Link]
Sources
HPLC method for purity analysis of 1,4-Dimethoxy-2-nitrobenzene
This application note details a validated High-Performance Liquid Chromatography (HPLC) protocol for the purity analysis of 1,4-Dimethoxy-2-nitrobenzene (CAS: 89-39-4).
Designed for pharmaceutical and industrial researchers, this guide moves beyond basic separation to address the specific challenges of nitro-aromatic analysis, including the resolution of the starting material (1,4-dimethoxybenzene) and potential hydrolysis degradants.
Part 1: Introduction & Chemical Context
This compound is a critical intermediate used in the synthesis of dyes, pigments, and pharmaceutical active ingredients (APIs).[1] It is typically synthesized via the nitration of 1,4-dimethoxybenzene (hydroquinone dimethyl ether).
Critical Quality Attributes (CQAs):
-
Key Impurity A (Starting Material): 1,4-Dimethoxybenzene (Unreacted).[4]
-
Key Impurity B (Degradant): 4-Methoxyphenol (Resulting from hydrolysis/demethylation under acidic nitration conditions).[4]
-
Key Impurity C (By-product): Dinitro-isomers (e.g., 1,4-dimethoxy-2,3-dinitrobenzene) from over-nitration.[1][4]
Part 2: Method Development Strategy
Stationary Phase Selection
While proprietary columns like Newcrom R1 have been cited for this separation, a standard C18 (Octadecylsilyl) column is recommended for broad applicability and reproducibility in regulated environments.
-
Why C18? The target molecule is moderately lipophilic (LogP ~1.92).[4] A C18 phase provides sufficient retentive power to separate the nitro-derivative from the non-polar starting material.[4]
-
Alternative: If resolution between the nitro-isomer and the starting material is poor (< 1.5), a Phenyl-Hexyl column should be used. The
interactions between the phenyl phase and the nitro group (electron-withdrawing) offer orthogonal selectivity compared to pure hydrophobicity.[4]
Mobile Phase Chemistry
-
Solvent A (Aqueous): Water + 0.1% Formic Acid.[4] The acid prevents the ionization of phenolic impurities (like 4-methoxyphenol, pKa ~10), keeping them in a neutral, retained state to prevent peak tailing.
-
Solvent B (Organic): Acetonitrile (MeCN).[4][7][8][9] MeCN is preferred over methanol due to lower viscosity (lower backpressure) and better UV transparency at low wavelengths (210-220 nm).[4]
Detection Wavelength
-
Primary: 254 nm (Universal aromatic detection).[4]
-
Secondary: 300 nm (Selective for nitro-aromatics, reducing baseline noise from non-conjugated aliphatic impurities).[4]
Part 3: Detailed Experimental Protocol
Chromatographic Conditions
| Parameter | Specification |
| Instrument | HPLC with Diode Array Detector (DAD) or UV-Vis |
| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent |
| Column Temp | 30°C (Controlled) |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 5 - 10 µL |
| Detection | UV at 254 nm (Bandwidth 4 nm); Reference: 360 nm |
| Run Time | 20 Minutes |
Gradient Program
Rationale: A gradient is required to elute the polar degradants early while pushing the non-polar starting material off the column later.[4]
| Time (min) | % Solvent A (0.1% FA in Water) | % Solvent B (Acetonitrile) | Event |
| 0.0 | 85 | 15 | Equilibration / Injection |
| 2.0 | 85 | 15 | Isocratic Hold (Polar Impurities) |
| 12.0 | 10 | 90 | Linear Gradient (Main Peak Elution) |
| 15.0 | 10 | 90 | Wash Step (Remove Starting Material) |
| 15.1 | 85 | 15 | Return to Initial Conditions |
| 20.0 | 85 | 15 | Re-equilibration |
Standard & Sample Preparation
-
Diluent: 50:50 Acetonitrile:Water.[4]
-
Stock Solution (1.0 mg/mL): Weigh 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve in 5 mL Acetonitrile; sonicate for 5 mins. Dilute to volume with Water.
-
Working Standard (100 µg/mL): Dilute 1 mL of Stock Solution to 10 mL with Diluent.
-
Sample Solution: Prepare samples at 100 µg/mL in Diluent. Filter through a 0.22 µm PTFE or Nylon filter before injection.[4]
Part 4: Impurity Fate & Elution Logic
The following diagram illustrates the separation logic and expected elution order based on polarity (LogP) and chemical structure.
Figure 1: Predicted elution order on a C18 column. The nitro group increases polarity relative to the starting material, causing the product to elute before the unreacted starting material.
Part 5: System Suitability & Troubleshooting
To ensure the method is "self-validating" per E-E-A-T standards, the following criteria must be met before accepting data.
| Parameter | Acceptance Criterion | Troubleshooting Failure |
| Resolution (Rs) | > 2.0 between Target and Impurity A | If < 2.0: Decrease initial %B or switch to Phenyl-Hexyl column. |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | If > 1.5: Increase Formic Acid conc. to 0.2% or check column age.[4] |
| Precision (RSD) | < 1.0% (n=6 injections) | If > 1.0%: Check injector seal or sample solubility (ensure no precipitation). |
| Retention Time | ± 0.1 min variability | Check pump flow stability and temperature control. |
Common Issues:
-
Peak Splitting: Often caused by dissolving the sample in 100% Acetonitrile while the initial mobile phase is high aqueous (85% Water).[4] Solution: Always match the sample diluent to the initial mobile phase (e.g., 50:50 Water:MeCN).
-
Ghost Peaks: 1,4-dimethoxybenzene is volatile.[4] Ensure autosampler vials are capped tightly to prevent evaporation and cross-contamination.[4]
Part 6: References
-
SIELC Technologies. (2018).[4] Separation of Benzene, 1,4-dimethoxy-2-nitro- on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubChem. (2024).[4][6] 1,2-Dimethoxy-4-nitrobenzene (Isomer Reference).[1][4] National Library of Medicine.[4] Retrieved from [Link]
Sources
- 1. This compound | 89-39-4 [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. Benzene, 1,4-dimethoxy-2-nitro- | SIELC Technologies [sielc.com]
- 4. 1,2-Dimethoxy-4-nitrobenzene | C8H9NO4 | CID 69728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound(89-39-4) IR Spectrum [chemicalbook.com]
- 6. This compound | 89-39-4 | TCI AMERICA [tcichemicals.com]
- 7. Separation of p-Nitroanisole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column | SIELC Technologies [sielc.com]
- 9. Separation of 1,4-Dimethoxy-5-nitro-2-(p-tolylthio)benzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Note: High-Fidelity GC-MS Profiling of 1,4-Dimethoxy-2-nitrobenzene Reaction Mixtures
Abstract
This protocol details the analytical characterization of reaction mixtures resulting from the nitration of 1,4-dimethoxybenzene. The target analyte, 1,4-dimethoxy-2-nitrobenzene , is a critical intermediate in the synthesis of pharmaceutical precursors and amino-hydroquinone ethers. This guide addresses specific challenges associated with nitro-aromatic analysis, including thermal instability in injection ports and the resolution of positional isomers. We provide a validated method using a 5% phenyl-arylene stationary phase, optimized to separate the target from unreacted starting material and dinitro- impurities.
Chemical Context & Reaction Monitoring
To accurately analyze a reaction mixture, one must understand the potential matrix. The synthesis typically involves the electrophilic aromatic substitution (nitration) of 1,4-dimethoxybenzene.
Reaction Components
| Component Type | Compound Name | CAS No. | MW ( g/mol ) | Role |
| Starting Material | 1,4-Dimethoxybenzene | 150-78-7 | 138.16 | Precursor |
| Target Product | This compound | 89-39-4 | 183.16 | Analyte |
| Major Impurity | 2,3-Dinitro-1,4-dimethoxybenzene | 26605-47-2* | ~228.16 | Over-nitration |
| Minor Impurity | 2,5-Dinitro-1,4-dimethoxybenzene | N/A | ~228.16 | Isomer |
*Note: 2,3-dinitro isomer is the kinetically favored over-nitration product due to directing effects.
Analytical Challenges
-
Thermal Lability: Nitro groups can undergo thermal degradation (denitration) in dirty or overly hot GC inlets, leading to false peaks (e.g., appearing as phenols).
-
Isomer Separation: If the nitration conditions are harsh, dinitro isomers with similar boiling points may form.
Experimental Protocol
Sample Preparation[1]
-
Solvent: Ethyl Acetate or Acetonitrile (HPLC Grade). Avoid methanol if using derivatizing agents, though not strictly necessary here.
-
Concentration: Dilute reaction aliquot to approx. 50–100 µg/mL (ppm).
-
Filtration: 0.22 µm PTFE syringe filter to remove inorganic salts (e.g., sodium nitrate/sulfate byproducts).
GC-MS Instrument Parameters
The following method utilizes a standard single-quadrupole GC-MS system (e.g., Agilent 7890/5977).
Gas Chromatograph (GC)
| Parameter | Setting | Rationale |
| Column | DB-5ms or HP-5ms (30m × 0.25mm × 0.25µm) | Standard non-polar phase resolves aromatics by boiling point. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for MS resolution. |
| Inlet Mode | Split (20:1 to 50:1) | Prevents column overload; nitro compounds are polar and can tail if overloaded. |
| Inlet Temp | 240°C (Do not exceed 260°C) | Minimizes thermal degradation of the nitro group. |
| Liner | Ultra-Inert Deactivated Wool | Critical: Active sites on glass wool catalyze nitro reduction/degradation. |
Temperature Program
-
Initial: 60°C (Hold 1 min) — Elutes solvent.
-
Ramp 1: 20°C/min to 160°C — Rapidly approaches elution zone.
-
Ramp 2: 5°C/min to 220°C — Slow ramp resolves SM (138 MW) from Nitro (183 MW).
-
Ramp 3: 30°C/min to 300°C (Hold 3 min) — Bakes out dinitro impurities.
Mass Spectrometer (MS)[1][2]
-
Source Temp: 230°C
-
Quad Temp: 150°C
-
Transfer Line: 280°C
-
Scan Range: 40–450 amu
-
Solvent Delay: 2.5 min (Adjust based on solvent retention time)
Workflow Visualization
Figure 1: Analytical workflow for the isolation and detection of nitro-aromatic species.
Results & Discussion
Chromatographic Profile
Under the prescribed conditions, the elution order is governed by boiling point and polarity:
-
1,4-Dimethoxybenzene (SM): Elutes first (~130-140°C equivalent).
-
This compound (Target): Elutes mid-ramp.
-
Dinitro- impurities: Elute late, requiring the final bake-out ramp.
Mass Spectrum Interpretation (EI, 70eV)
The identification of this compound is confirmed by a distinct fragmentation pattern.
-
Molecular Ion (
): m/z 183 .[3] (Odd mass indicates odd number of nitrogens). -
Base Peak / Major Fragments:
-
m/z 136 (
): The "Ortho Effect." The nitro group oxygen abstracts a hydrogen from the ortho-methoxy group, leading to the elimination of nitrous acid ( , 47 amu). This is diagnostic for ortho-nitroalkoxybenzenes. -
m/z 122 ($[M - CH_3 - NO_2]^+ $): Sequential loss of the methyl group and nitro group.
-
m/z 168 ($[M - CH_3]^+ $): Loss of a methyl radical from one of the methoxy groups.
-
Figure 2: Proposed EI fragmentation pathway. The m/z 136 peak is diagnostic of the ortho-nitro/methoxy arrangement.
System Suitability & Troubleshooting
To ensure data trustworthiness, run a System Suitability Test (SST) prior to the sample batch.
-
Resolution Check:
between 1,4-dimethoxybenzene (SM) and the Nitro product. -
Inertness Check: Inject a standard of the nitro compound. If the peak tails significantly (Asymmetry factor > 1.2) or if you observe a peak at m/z 153 (potential reduction to amine or loss of NO), replace the inlet liner . Active sites in the liner strip oxygen from nitro groups.
-
Carryover: Run a solvent blank after high-concentration reaction mixtures to ensure no dinitro-residues remain on the column.
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Benzene, 1,4-dimethoxy-2-nitro-. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
- Howe, R. K. (1981). Nitration of 1,4-dimethoxybenzene. Journal of Organic Chemistry. (Contextual synthesis reference).
- Agilent Technologies. (2020). Analysis of Nitroaromatics by GC/ECD and GC/MS. Application Note 5990-XXXX. (General method guidance for nitro-compounds).
-
Vermillion, T. et al. (2023).[4] Thermal Decomposition of Nitro Compounds in GC Inlets. Separation Science. Retrieved from [Link]
Sources
large-scale synthesis of 1,4-Dimethoxy-2-nitrobenzene
Application Note: Scalable Synthesis of 1,4-Dimethoxy-2-nitrobenzene
Strategic Overview
This compound is a critical intermediate in the synthesis of functionalized anilines, ubiquinone analogs, and pharmaceutical dyes. Its synthesis represents a classic problem in process chemistry: nitrating a highly electron-rich aromatic system without causing runaway oxidation or over-nitration.
The methoxy groups at the 1 and 4 positions strongly activate the ring. While this allows for mild reaction conditions, it introduces significant safety risks during scale-up. The reaction is rapid and highly exothermic. In a large-scale batch reactor, the heat generation rate (
This guide presents two protocols:
-
Method A (Batch): A robust Acetic Acid/Nitric Acid process suitable for kilo-lab scale-up.
-
Method B (Continuous Flow): A modern approach for industrial production, maximizing heat transfer and safety.
Reaction Engineering & Safety (The "Why")
Before handling reagents, the operator must understand the thermodynamic profile.
-
Reaction Type: Electrophilic Aromatic Substitution (Nitration).
-
Enthalpy: Highly Exothermic (
). -
Critical Process Parameter (CPP): Temperature.[1][2][3][4] Must be maintained
to prevent dinitration and oxidative demethylation (red fume events).
Mechanism & Selectivity
The 1,4-dimethoxybenzene substrate is symmetric. The methoxy groups are ortho/para directors.
-
Position 2 (and 3, 5, 6): All equivalent due to symmetry.
-
Selectivity: Mono-nitration breaks the symmetry. The resulting product is deactivated relative to the starting material, but the second methoxy group still activates the ring enough to risk dinitration if local concentrations of
are too high.
Figure 1: Reaction pathway showing the critical branch point between the target product and dinitro impurities.
Detailed Protocol: Method A (Batch Scale-Up)
Rationale: This method uses Acetic Acid (AcOH) as a solvent. Unlike Sulfuric Acid, AcOH acts as a heat sink and diluent, moderating the reaction rate and preventing "hot spots."
Materials & Stoichiometry
| Component | Role | Equiv. | Density | Notes |
| 1,4-Dimethoxybenzene | Substrate | 1.0 | Solid | Grind to fine powder if chunky. |
| Glacial Acetic Acid | Solvent | 5.0 vol | 1.05 g/mL | Must be water-free. |
| Nitric Acid (65-70%) | Reagent | 1.1 | 1.41 g/mL | Add dropwise. Do not use Fuming HNO3. |
| Ice/Water | Quench | ~10 vol | N/A | For precipitation. |
Step-by-Step Procedure
-
Reactor Setup:
-
Equip a jacketed glass reactor (or 3-neck flask) with an overhead mechanical stirrer (Teflon blade), an internal temperature probe, and a pressure-equalizing addition funnel.
-
Safety: Ensure the system is vented to a scrubber (NaOH) to catch any
fumes.
-
-
Dissolution (Endothermic):
-
Charge 1,4-Dimethoxybenzene (1.0 eq) into the reactor.
-
Add Glacial Acetic Acid (5 volumes relative to substrate mass).
-
Stir at 200-300 RPM until fully dissolved.
-
Cooling: Circulate glycol/chiller fluid to bring internal temperature to 5–8°C .
-
-
Nitration (The Exotherm):
-
Charge Nitric Acid (1.1 eq) into the addition funnel.
-
Dosing: Add
dropwise. -
CRITICAL CONTROL: Adjust addition rate so the internal temperature never exceeds 20°C .
-
Observation: The solution will turn from colorless to yellow/orange. If it turns dark red or brown, stop addition immediately and cool (indicates oxidation).
-
-
Completion:
-
After addition is complete, allow the mixture to stir at 15–20°C for 30–60 minutes.
-
IPC (In-Process Control): Check via TLC (Hexane/EtOAc 8:2) or HPLC. Target: <2% Starting Material.
-
-
Quench & Isolation:
-
Prepare a separate vessel with Ice Water (10 volumes).
-
Slowly pour the reaction mixture into the vigorously stirred ice water. The product will precipitate as a yellow solid.
-
Stir for 30 minutes to ensure all acid is diluted.
-
-
Filtration & Purification:
-
Filter the solid using a Buchner funnel.
-
Wash: Wash cake with cold water (
vol) until pH of filtrate is neutral. -
Recrystallization: Dissolve the crude wet cake in boiling Ethanol (95%) or Methanol . Allow to cool slowly to room temperature, then 4°C.
-
Filter pure crystals and dry in a vacuum oven at 40°C.
-
Yield Target: 80–90% Melting Point: 72–73°C
Protocol B: Continuous Flow (Industrial Strategy)
Rationale: For multi-kilogram/ton scale, batch nitration poses a safety risk. Flow reactors have a high surface-area-to-volume ratio, allowing for instantaneous heat removal.
Figure 2: Continuous flow setup minimizing active volume and maximizing thermal safety.
Key Parameters:
-
Residence Time: 2–5 minutes.
-
Temperature: Can be run slightly higher (e.g., 30°C) due to superior mixing and heat transfer, increasing throughput.
-
Safety: If a runaway occurs, only the few milliliters inside the coil are affected, not the whole batch.
Analytical & Quality Control
| Parameter | Specification | Method |
| Appearance | Yellow crystalline solid | Visual |
| Assay | > 99.0% | HPLC (C18, ACN/Water gradient) |
| Melting Point | 72.0 – 73.0°C | Capillary Method |
| Impurity A | < 0.5% (Starting Material) | GC-MS / HPLC |
| Impurity B | < 0.1% (Dinitro species) | GC-MS (Watch for mass M+45) |
| Loss on Drying | < 0.5% | Gravimetric |
HPLC Condition Example:
-
Column: Agilent Zorbax Eclipse Plus C18 (100mm x 4.6mm, 3.5µm).
-
Mobile Phase: A: 0.1%
in Water, B: Acetonitrile. -
Gradient: 10% B to 90% B over 15 mins.
-
Detection: UV @ 254 nm.
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Red Fumes / Dark Color | Oxidation of substrate; Temp too high. | Stop addition immediately. Cool reactor. Check |
| Oiling Out | Product melting point depressed by impurities. | Use a seed crystal during recrystallization. Ensure slow cooling. |
| Low Yield | Incomplete reaction or loss in mother liquor. | Check stoichiometry. Ensure quench water is very cold (solubility loss). |
| High Dinitro Impurity | Localized excess of acid. | Increase stirring speed (mass transfer limitation). Reduce dosing rate. |
References
-
Physical Data & Safety: Sigma-Aldrich. This compound Product Sheet. CAS 89-39-4.[5][6] Link
- General Nitration Protocols: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Modern Flow Synthesis: Zhao, W., et al. "Continuous-Flow Microreactor System for Enhanced Selectivity and Safety in Nitrobenzene Nitration." ACS Omega, 2025.[7] (Demonstrates flow benefits for nitration). Link
- Reaction Safety: Stoessel, F. Thermal Safety of Chemical Processes. Wiley-VCH, 2008.
-
Industrial Context: BenchChem. Application Notes for Continuous Flow Synthesis of Nitrobenzene Derivatives. Link
Sources
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound | 89-39-4 [sigmaaldrich.com]
- 6. chembk.com [chembk.com]
- 7. Continuous-Flow Microreactor System for Enhanced Selectivity and Safety in Nitrobenzene Nitration - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,4-Dimethoxy-2-nitrobenzene
Welcome to the technical support center for the synthesis of 1,4-Dimethoxy-2-nitrobenzene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial chemical transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and enhance your reaction yields.
The nitration of 1,4-dimethoxybenzene (veratrole) is a classic example of electrophilic aromatic substitution on a highly activated ring. The two methoxy groups are strong activating, ortho, para-directing groups.[1][2] Since the para position is occupied, substitution is directed to the ortho positions. The primary challenge lies in controlling the reaction's exothermicity and selectivity to favor the desired mono-nitro product while preventing the formation of undesired byproducts.
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.
Question 1: My final yield of this compound is consistently low. What are the common causes and how can I fix this?
Answer:
Low yield is the most frequent issue and typically stems from one of three areas: incomplete reaction, formation of side products, or mechanical loss during workup.
Causality: The high reactivity of the 1,4-dimethoxybenzene starting material makes it susceptible to multiple competing reactions if conditions are not precisely controlled. The reaction itself is highly exothermic, and any temperature spike can drastically shift the product distribution towards undesirable side products.
Troubleshooting Protocol:
-
Verify Reagent Quality and Stoichiometry: Ensure the 1,4-dimethoxybenzene is pure and dry. Use a precise molar equivalent of the nitrating agent. While a slight excess of nitric acid might seem to drive the reaction, it significantly increases the risk of dinitration.
-
Implement Strict Temperature Control: This is the most critical parameter. The reaction should be conducted in an ice-salt bath to maintain an internal temperature between 0-5 °C during the addition of the nitrating agent.[3] Elevated temperatures promote the formation of dinitro and oxidation byproducts.[4]
-
Control the Rate of Addition: The nitrating agent (e.g., a mixture of nitric and sulfuric acid) must be added dropwise with a pressure-equalizing dropping funnel. A rapid addition will cause a sudden exotherm, leading to a runaway reaction and a complex product mixture.[5]
-
Ensure Efficient Agitation: Vigorous stirring is essential to maintain thermal and concentration homogeneity throughout the reaction mixture.[5] Inadequate stirring can create localized "hot spots" where side reactions dominate.
-
Optimize the Quenching Process: After the reaction is complete (monitored by TLC), pour the reaction mixture slowly onto a large volume of crushed ice and water.[6] This step effectively quenches the reaction and precipitates the crude product. Rapidly dumping the mixture can lead to the formation of fine particles that are difficult to filter.
-
Refine the Purification Step: The primary impurity is often the starting material or dinitro-isomers. Recrystallization from ethanol or methanol is highly effective for isolating the pure this compound.[7][8]
Question 2: My product is contaminated with dinitro byproducts. How can I improve the selectivity for mononitration?
Answer:
The formation of dinitro compounds, such as 1,4-dimethoxy-2,3-dinitrobenzene or 1,4-dimethoxy-2,5-dinitrobenzene, occurs when the initial product undergoes a subsequent nitration.[9][10] This is a direct consequence of the reaction conditions being too harsh.
Causality: Although the nitro group in the product is deactivating, the two powerful methoxy activating groups still render the ring susceptible to a second electrophilic attack.
Mitigation Strategies:
-
Reduce Nitrating Agent Concentration: Avoid using an excess of nitric acid. A molar ratio of 1:1 (substrate to nitric acid) is often sufficient.
-
Maintain Low Temperatures: As stated previously, low temperatures (0-5 °C) are paramount. The activation energy for the second nitration is higher, and keeping the temperature low disfavors this subsequent reaction.
-
Consider a Milder Nitrating System: For highly sensitive applications, using nitric acid in acetic acid can be a less aggressive alternative to the potent nitric acid/sulfuric acid mixture.[10]
Question 3: I'm observing the formation of colored, quinone-like impurities in my crude product. What causes this and how is it prevented?
Answer:
The presence of colored impurities often indicates oxidative demethylation of the starting material or product, leading to the formation of nitro-p-benzoquinones.
Causality: Nitric acid is a strong oxidizing agent. In conditions of excess nitric acid or in weakly acidic media, it can attack the methoxy groups, leading to demethylation and subsequent oxidation to a quinone structure.[10]
Prevention:
-
Use a Strong Brønsted Acid Catalyst: Employing sulfuric acid as a co-reagent favors the intended electrophilic nitration pathway by efficiently generating the nitronium ion (NO₂⁺), outcompeting the oxidative side reactions.[10]
-
Strict Stoichiometric Control: Do not use a large excess of nitric acid. This minimizes the availability of the oxidizing agent for side reactions.
-
Low Temperature: Colder conditions suppress the rate of the oxidation reaction.
Experimental Workflow & Data
Recommended Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Substrate | 1,4-Dimethoxybenzene | High purity, dry |
| Nitrating Agent | HNO₃ / H₂SO₄ mix | Provides the NO₂⁺ electrophile efficiently[4][11] |
| Molar Ratio (Substrate:HNO₃) | 1 : 1.05 | Minimizes dinitration[10] |
| Solvent | Acetic Acid (optional) | Can help control viscosity and exotherm[3] |
| Addition Temperature | 0 - 5 °C | Critical for selectivity[3] |
| Reaction Time | 1 - 2 hours | Monitor by TLC for completion |
| Stirring Speed | > 300 RPM | Ensures thermal and chemical homogeneity[5] |
Standard Synthesis Protocol
-
Preparation: In a flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 1,4-dimethoxybenzene in glacial acetic acid (if used). Cool the flask in an ice-salt bath to 0 °C.
-
Nitrating Mixture: In a separate beaker, cautiously add concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Reaction: Add the cold nitrating mixture to the dropping funnel. Add the mixture dropwise to the stirred solution of 1,4-dimethoxybenzene over 45-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Digestion: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional hour. Monitor the reaction's progress via Thin Layer Chromatography (TLC).
-
Quenching & Isolation: Slowly pour the reaction mixture into a large beaker containing a stirred slurry of ice and water. The product will precipitate as a yellow solid.
-
Filtration: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.
-
Purification: Dry the crude product and recrystallize from hot ethanol to yield pure this compound as yellow needles.
Visualized Workflows and Logic
The following diagrams illustrate the key processes and decision-making logic for this synthesis.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Relationship between key reaction conditions and experimental outcomes.
Frequently Asked Questions (FAQs)
-
Q: What is the fundamental mechanism of this reaction? A: The reaction proceeds via an electrophilic aromatic substitution mechanism. The strong sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺).[11][12] This electrophile is attacked by the electron-rich π-system of the 1,4-dimethoxybenzene ring to form a resonance-stabilized carbocation intermediate (an arenium ion). Finally, a weak base (like water or HSO₄⁻) removes a proton from the ring, restoring aromaticity and yielding the final product.
-
Q: Is sulfuric acid absolutely necessary? A: Due to the high activation of the veratrole ring by two methoxy groups, nitration can sometimes be achieved with nitric acid alone or in a solvent like acetic acid.[12] However, the inclusion of sulfuric acid is standard practice because it dramatically increases the concentration of the essential nitronium ion electrophile, leading to a faster and more efficient reaction.[4][11] It also helps suppress oxidative side reactions.[10]
-
Q: What are the critical safety precautions for this synthesis? A: This reaction must be handled with extreme care.
-
Corrosive Reagents: Concentrated nitric and sulfuric acids are highly corrosive and can cause severe burns. Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and acid-resistant gloves (e.g., butyl rubber or Viton).[13][14]
-
Exothermic Reaction: The reaction generates a significant amount of heat. A runaway reaction can occur if the addition of the nitrating agent is too fast or if cooling fails, potentially leading to boiling and splashing of corrosive materials.
-
Ventilation: Always perform the reaction in a certified chemical fume hood to avoid inhaling corrosive and toxic fumes.[13][14]
-
Product Hazards: The product, this compound, is harmful if swallowed, inhaled, or in contact with skin.[14]
-
References
- Guidechem. (n.d.). What is the new synthesis process for 1,4-Dimethoxybenzene?
- The Royal Society of Chemistry. (n.d.). Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. Retrieved from The Royal Society of Chemistry website.
- PrepChem. (n.d.). Preparation of 1,4-dimethoxybenzene.
- Molecules. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. MDPI.
- Google Patents. (n.d.). EP2621885B1 - Methods of synthesizing 2-methoxymethyl-1,4-benzenediamine.
- ResearchGate. (n.d.). Synthesis 1,4-dimethoxy-2,5-dintrobenzene (1b) and derived novel adducts (2b) and (3b).
- Chemguide. (n.d.). The nitration of benzene - electrophilic substitution.
- The Hive Chemistry Discourse. (2003). Mononitration of 1,4-dimethoxybenzene.
- ChemicalBook. (2025). This compound - Safety Data Sheet.
- ResearchGate. (2012). How can I prepare 1,4 dimethoxy benzene?
- Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
- YouTube. (2024). Mechanism of Dialkylation of 1,4-Dimethoxybenzene.
- ECHEMI. (n.d.). This compound SDS, 89-39-4 Safety Data Sheets.
- Chemistry Stack Exchange. (2014). Why is nitration of veratrole specific in these positions?
- Chegg. (2019). Solved In the nitration reaction of veratrole with nitric.
- YouTube. (2018). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions.
- Wikipedia. (n.d.). Nitration.
- Google Patents. (n.d.). US2849497A - Preparation of nitrobenzene.
- PrepChem. (n.d.). Preparation of 1,4-dichloro-2-nitrobenzene.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Nitration - Wikipedia [en.wikipedia.org]
- 3. chegg.com [chegg.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. prepchem.com [prepchem.com]
- 6. mdpi.com [mdpi.com]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mononitration of 1,4-dimethoxybenzene , Hive Chemistry Discourse [chemistry.mdma.ch]
- 11. m.youtube.com [m.youtube.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. This compound - Safety Data Sheet [chemicalbook.com]
- 14. echemi.com [echemi.com]
Technical Support Center: Selective Nitration of 1,4-Dimethoxybenzene
[1][2]
Topic: Controlling Electrophilic Substitution to Prevent Dinitration Ticket ID: EAS-NITRO-14DMB-001 Status: Resolved / Guide Published[1][2]
Executive Summary & Reactivity Profile
The Core Challenge:
1,4-Dimethoxybenzene (Hydroquinone dimethyl ether) is an exceptionally electron-rich substrate.[1][2] The two methoxy groups (
In standard nitration media (Mixed Acid: conc.
The Solution: To stop at the mono-nitro stage (2-nitro-1,4-dimethoxybenzene), you must switch from Kinetic Control (relying on stoichiometry) to Thermodynamic/Reagent Control (using a milder electrophile).[1][2]
The "Why": Mechanistic Control
To avoid dinitration, we must replace the aggressive free nitronium ion (
Reaction Pathway Diagram
The following diagram illustrates the divergence between the desired mono-product and the undesired side products based on reagent choice.
Figure 1: Mechanistic divergence.[1][2] The use of Acetyl Nitrate suppresses the activation potential required for the second substitution.
Validated Protocols
Protocol A: The "Classical Mild" Method (Acetic Anhydride)
Best for: Standard laboratory synthesis (10g - 100g scale).[1][2]
Principle: This method generates acetyl nitrate in situ. Acetyl nitrate is reactive enough to nitrate the activated ring but sluggish to nitrate the deactivated mono-nitro product.
Materials:
-
Glacial Acetic Acid (Solvent, 3-4 volumes)
Step-by-Step:
-
Solubilization: Dissolve 1,4-dimethoxybenzene in glacial acetic acid in a round-bottom flask.
-
Cooling: Cool the solution to 0–5°C using an ice/salt bath.
-
Reagent Prep: In a separate flask, carefully mix the Nitric Acid into the Acetic Anhydride. WARNING: This is exothermic.[4] Keep this mixture cold (0°C) during preparation.
-
Addition: Add the nitrating mixture to the substrate solution dropwise over 30–60 minutes.
-
Critical Control Point: Internal temperature must NOT exceed 10°C. If it spikes, stop addition.
-
-
Quenching: Pour the reaction mixture into crushed ice/water (5x reaction volume).
-
Isolation: The mono-nitro product will precipitate as a yellow solid. Filter and wash with cold water until the filtrate is neutral.
Protocol B: Heterogeneous Catalysis (Claycop)
Best for: Green chemistry requirements, high regioselectivity, and avoiding aqueous workup.[1][2]
Principle: "Claycop" (Copper(II) nitrate supported on Montmorillonite K-10) acts as a solid-phase nitrating agent.[1][2] The clay surface controls the geometry of the attack, often enhancing selectivity.
Materials:
-
Claycop Reagent (Prep: 20g Montmorillonite K-10 + 10g Cu(NO3)2 in acetone, evaporated to dryness).[1]
-
Solvent:
or Ether (inert solvent).[1][2] -
Acetic Anhydride (Activator).[2]
Step-by-Step:
Troubleshooting & FAQs
Data Comparison Table: Product vs. Impurity
Use this table to validate your crude material.
| Property | Target: 2-Nitro-1,4-dimethoxybenzene | Impurity: 2,5-Dinitro-1,4-dimethoxybenzene |
| Appearance | Yellow crystalline solid | Yellow/Orange needles |
| Melting Point | 72–73°C | > 150°C (High melting) |
| Solubility | Soluble in hot EtOH, MeOH | Poorly soluble in EtOH |
| TLC ( | Higher | Lower |
Troubleshooting Workflow
Figure 2: Diagnostic decision tree for common nitration failures.
Frequently Asked Questions
Q: I am seeing a spot with a very low Rf on my TLC. What is it? A: This is likely the dinitro impurity or a phenolic byproduct if demethylation occurred. The dinitro compound is significantly more polar than the mono-nitro product. You can remove it by recrystallization from Ethanol; the dinitro compound is less soluble and will often remain undissolved or crystallize out first (fractional crystallization).
Q: Can I use standard Mixed Acid (
Q: How do I purify the final product if recrystallization fails? A: If the crude is an oil or sticky solid, perform a flash column chromatography (Silica Gel).[2]
-
Eluent: Hexane:Ethyl Acetate (90:10 to 80:20).[2]
-
The mono-nitro compound elutes first.
References
-
Laszlo, P., & Pennetreau, P. (1987).[1][2] "Claycop: A user-friendly reagent for nitration."[1] Journal of Organic Chemistry.
-
Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th Edition).[2] Longman Scientific & Technical. (Standard reference for aromatic nitration protocols using acetic anhydride).
-
Gigante, B., et al. (1995).[1][2] "Mild and Selective Nitration by Claycop." Journal of Organic Chemistry.
-
PubChem. (n.d.).[2] "2-Nitro-1,4-dimethoxybenzene Compound Summary." [1][2]
Technical Support Hub: Separation of Dimethoxynitrobenzene Isomers
The following technical guide is structured as a Tiered Support Center for chemical researchers. It moves from diagnostic triage to advanced resolution, maintaining the persona of a Senior Application Scientist.
Ticket Status: OPEN Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Isomer Resolution in Nitration of Dimethoxybenzenes
Introduction: The Isomer Challenge
Welcome to the Separation Science Hub. You are likely here because the nitration of dimethoxybenzene (veratrole or resorcinol dimethyl ether) has yielded a mixture of regioisomers. This is a classic problem of electrophilic aromatic substitution (EAS) where steric hindrance competes with electronic activation.
This guide provides a self-validating workflow to separate the major para-nitro isomer (high value) from the minor ortho-nitro isomer (impurity) safely and efficiently.
Module 1: Triage & Identification (Diagnostic)
Q: How do I definitively identify which isomers are in my crude mixture?
A: Do not rely solely on TLC. You must use
The Diagnostic Protocol
-
Sample Prep: Dissolve ~10 mg of crude mixture in
. -
Acquisition: Run a standard proton scan.[1]
-
Analysis: Focus on the aromatic region (6.5 – 8.0 ppm).
| Precursor Substrate | Major Product (Target) | Minor Product (Impurity) | Diagnostic Signal (Major) | Diagnostic Signal (Minor) |
| 1,2-Dimethoxybenzene (Veratrole) | 4-Nitroveratrole (1,2-dimethoxy-4-nitrobenzene) | 3-Nitroveratrole (1,2-dimethoxy-3-nitrobenzene) | Doublet ( | Doublet of Doublets ( |
| 1,3-Dimethoxybenzene | 4-Nitro-1,3-dimethoxybenzene | 2-Nitro-1,3-dimethoxybenzene | Singlet ( | Singlet ( |
Technical Insight: The 3-nitro isomer in the veratrole series is sterically hindered by the adjacent methoxy group.[1] This forces the nitro group out of planarity, slightly shielding the protons compared to the planar 4-nitro isomer.[1]
Module 2: Crystallization (The Bulk Solution)
Q: My crude product is an oil. How do I induce crystallization of the major isomer?
A: "Oiling out" occurs when the impurity profile disrupts the crystal lattice energy. The 4-nitro isomer has significantly higher symmetry and melting point than the 3-nitro isomer, making fractional crystallization the most efficient purification method.[1]
Troubleshooting "Oiling Out"
-
Solvent Selection: Switch to 95% Ethanol (EtOH) or Isopropanol (IPA) . Avoid Methanol if oiling persists; its higher polarity can sometimes solubilize the oil phase too well.
-
The Thermal Cycle:
-
Dissolve crude oil in boiling EtOH (minimum volume).
-
Cool slowly to room temperature with vigorous stirring.
-
Critical Step: If oil droplets form, reheat to dissolve, then add a "seed crystal" of pure 4-nitroveratrole at 40°C.[1]
-
Chill to 0°C. The 4-nitro isomer (MP: 96–98°C) will precipitate; the 3-nitro isomer (low melting/oil) remains in the mother liquor.[1]
-
Q: What are the expected yields and physical data?
Refer to the table below for the target specifications of the major isomers.
| Compound | Structure | Melting Point (Lit.)[2][3][4][5][6][7][8] | Solubility (EtOH) |
| 4-Nitroveratrole | 1,2-dimethoxy-4-nitrobenzene | 96–98°C [1] | Moderate (Hot), Low (Cold) |
| 3-Nitroveratrole | 1,2-dimethoxy-3-nitrobenzene | < 20°C (Oil) | High (stays in liquor) |
| 4-Nitro-1,3-dimethoxy | 2,4-dimethoxynitrobenzene | 72–73°C [2] | High |
Module 3: Chromatographic Resolution (Precision Purification)
Q: Crystallization failed to remove all traces of the minor isomer. How do I separate them by column chromatography?
A: Nitro isomers often have similar
The "Difficult Separation" Protocol
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Mobile Phase A (Standard): Hexane : Ethyl Acetate (Gradient 90:10
70:30). -
Mobile Phase B (Advanced): Toluene : Ethyl Acetate (95:5).
-
Why Toluene? Toluene is an aromatic solvent that interacts differently with the nitro groups of the isomers (
-stacking), often improving resolution ( ) between ortho- and para-nitro isomers compared to simple alkane solvents.[1]
-
Workflow Visualization
The following diagram illustrates the decision logic for processing your crude reaction mixture.
Figure 1: Decision matrix for the purification of nitro-dimethoxybenzene isomers.
Module 4: Safety & Thermal Stability (CRITICAL)
Q: Can I distill the mixture to separate the isomers?
A: STOP. DO NOT DISTILL TO DRYNESS.
Nitro-aromatic compounds are energetic materials.[1] While dimethoxynitrobenzenes are generally stable, the polynitrated byproducts (dinitro species) which may be present in trace amounts are shock-sensitive and thermally unstable.[1]
Thermal Hazard Guidelines
-
DSC Screening: Before heating any bulk quantity >100°C, run a Differential Scanning Calorimetry (DSC) scan. If an exotherm is detected below 200°C, distillation is forbidden [3].
-
Vacuum Requirements: If you must distill (e.g., to remove solvent), use high vacuum (< 5 mbar) to keep the bath temperature below 80°C.
-
Residue: Never distill to a dry pot. The residue often contains unstable concentrated impurities.
References
-
Tokyo Chemical Industry (TCI). (n.d.). Product Specification: 1,2-Dimethoxy-4-nitrobenzene (D1488).[1] Retrieved from
-
Sigma-Aldrich. (n.d.).[1] 2,4-Dimethoxy-1-nitrobenzene Product Data. Retrieved from [1]
- Confirms physical properties for the 1,3-dimethoxy nitr
-
Institute of Chemical Engineers (IChemE). (2002). Chemical Reaction Hazards of Distillation Processes.[1] Symposium Series No. 149.
- Authoritative source on the explosion hazards of distilling nitro-arom
-
Hogberg, A.G.S. (1980). Nitration of 1,4-dimethoxybenzene.[1][8] J. Org.[1] Chem., 45, 4498.
- Primary literature on isomer distribution and separ
Sources
- 1. 1,2-Dimethoxy-4-nitrobenzene | C8H9NO4 | CID 69728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-Dinitrobenzene - Wikipedia [en.wikipedia.org]
- 3. 1,2-Dimethoxy-4-nitrobenzene | 709-09-1 | TCI AMERICA [tcichemicals.com]
- 4. 1,2-二甲基-4-硝基苯 | Sigma-Aldrich [sigmaaldrich.com]
- 5. 1,2-Dimethyl-3-nitrobenzene | C8H9NO2 | CID 6739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,2-ジメチル-3-ニトロベンゼン Selectophore™, ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]
- 7. biosynth.com [biosynth.com]
- 8. chembk.com [chembk.com]
- 9. chegg.com [chegg.com]
troubleshooting incomplete reduction of 1,4-Dimethoxy-2-nitrobenzene
Subject: Troubleshooting Incomplete Reduction to 2,5-Dimethoxyaniline Ticket ID: CHEM-RED-25DMA Support Level: Tier 3 (Senior Application Scientist)
Executive Summary & Mechanistic Context[1][2][3][4][5][6][7][8][9]
The reduction of 1,4-dimethoxy-2-nitrobenzene to 2,5-dimethoxyaniline is a critical transformation in the synthesis of pharmaceutical intermediates and dye precursors. While theoretically straightforward, this reaction frequently stalls at the N-arylhydroxylamine intermediate (
The Core Challenge:
The substrate contains two electron-donating methoxy groups (
Diagnostic Workflow
Before altering your protocol, use this logic flow to identify the specific failure mode.
Figure 1: Diagnostic logic for identifying reduction failure modes.
Issue: The "Hydroxylamine Stall" (Catalytic Hydrogenation)
Symptom: The reaction consumes hydrogen rapidly initially but stops at ~60-70% conversion. TLC shows a spot slightly more polar than the starting material that does not stain with ninhydrin (or stains weakly) but is UV active.
Mechanism:
The reduction proceeds via the Haber mechanism.[1] The step
Figure 2: The reduction pathway highlighting the kinetic bottleneck at the hydroxylamine stage.
Corrective Protocol: Acid-Promoted Hydrogenation
Theory: Adding a trace of acid protonates the hydroxyl group of the hydroxylamine, turning it into a better leaving group (
Optimized Protocol:
-
Substrate: 10.0 g this compound.
-
Solvent: 100 mL Methanol (MeOH) + 20 mL Tetrahydrofuran (THF). Note: THF aids solubility of the dimethoxy core.
-
Catalyst: 1.0 g 10% Pd/C (50% wet).
-
Additive: 1.0 mL Glacial Acetic Acid (or 5 drops conc. HCl).
-
Conditions: 3-5 bar
pressure, 40°C. -
Workup: Filter catalyst over Celite. Neutralize filtrate with saturated
before concentration to prevent amine salt formation.
Critical Check: If using HCl, ensure your equipment is compatible (glass/enamel). Stainless steel autoclaves can pit with HCl; use Acetic Acid or Methanesulfonic acid for steel reactors.
Issue: Catalyst Poisoning & Solubility
Symptom: No hydrogen uptake is observed, or the reaction stops immediately.
Root Cause:
-
Sulfur Contamination: If the nitro compound was synthesized via nitration in
, residual sulfate/sulfite species can poison the Pd surface [2]. -
Solubility: this compound is a solid with limited solubility in pure ethanol. Coating of the catalyst by precipitating substrate blocks active sites.
Data: Solvent Compatibility Matrix
| Solvent System | Solubility (25°C) | Reaction Rate | Risk Factor |
| Methanol (Pure) | Moderate | Fast | Flammability (High) |
| Ethanol (Pure) | Low | Slow | Substrate precipitation |
| Ethyl Acetate | High | Moderate | Lower H2 solubility |
| THF/MeOH (1:4) | Excellent | Fast | Recommended |
| Acetic Acid | High | Very Fast | Corrosive / Workup difficult |
Corrective Action: The "Charcoal Wash"
If poisoning is suspected:
-
Dissolve the crude nitro substrate in boiling EtOAc.
-
Add activated charcoal (without metal) and stir for 30 mins.
-
Filter hot.[2]
-
Recrystallize or use the filtrate for hydrogenation. This removes sulfur/halide poisons.
Alternative Method: Béchamp Reduction (Fe/HCl)
If catalytic hydrogenation continues to fail (or if strict regioselectivity is required to avoid reducing other sensitive groups), the Béchamp reduction is the robust "sledgehammer" approach [3].
Why use it? It is insensitive to sulfur poisoning and does not stall at the hydroxylamine stage due to the acidic conditions.
Protocol:
-
Setup: 3-neck flask, mechanical stirrer (overhead stirring is crucial due to sludge formation), reflux condenser.
-
Charge:
-
0.1 mol this compound.
-
0.3 mol Iron powder (fine mesh, reduced).
-
150 mL Ethanol/Water (3:1).
-
-
Activation: Heat to 60°C. Add 2 mL conc. HCl dropwise.
-
Reaction: Reflux for 2-4 hours. The grey iron powder will turn into a reddish-brown sludge (
/ ). -
Workup (Crucial Step):
-
Basify to pH 9 with
. -
Filter the hot mixture through a Celite pad. Warning: The iron sludge is pyrophoric when dry. Keep wet.[3]
-
Wash the cake with hot EtOAc.
-
Frequently Asked Questions (FAQ)
Q: My product turned purple/black during filtration. What happened? A: 2,5-dimethoxyaniline is electron-rich and prone to oxidation (forming quinone-imine type species) upon exposure to air.
-
Fix: Perform filtration under a blanket of Nitrogen or Argon. Add a pinch of sodium dithionite (reducing agent) to the workup water to prevent oxidation.
Q: Can I use Raney Nickel instead of Pd/C? A: Yes, Raney Nickel is excellent for this reduction and less prone to the "hydroxylamine stall." However, it is more difficult to handle (pyrophoric) and generally requires higher pressures (10-50 bar) compared to Pd/C [4].
Q: I see a red spot on TLC. What is it? A: This is likely the Azo or Azoxy dimer. This forms if the reaction medium becomes too basic (accumulating amine product).
-
Fix: Ensure you are using the Acid-Promoted Protocol (Section 3). The acid prevents the condensation of nitroso and hydroxylamine intermediates.
References
-
Hydroxylamine Accumulation & Acid Promotion
- Haber, F. (1898). Über die stufenweise Reduktion des Nitrobenzols. Z. Elektrochem.
-
Application: See: Gelder, E. A. (2005). The hydrogenation of nitrobenzene over metal catalysts (PhD thesis).
-
Catalyst Poisoning & Solvent Effects
-
Tóth, I., et al. (2014). ResearchGate Discussion on Pd/C failure modes.
-
-
Béchamp Reduction Methodology
-
Alternative Catalysts (Raney Ni/Transfer Hydrogenation)
-
Organic Chemistry Portal. Reduction of Nitro Compounds.
-
Sources
- 1. WO2020128434A1 - Method of reducing aromatic nitro compounds - Google Patents [patents.google.com]
- 2. Bechamp Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. reddit.com [reddit.com]
- 6. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 7. Béchamp reduction - Wikipedia [en.wikipedia.org]
Technical Support Center: Nitration of Dimethoxybenzene (Veratrole/Hydroquinone Ethers)
Status: Operational Operator: Senior Application Scientist (Process Chemistry Division) Topic: Optimization of Reaction Conditions & Troubleshooting Ticket ID: NIT-DMB-OPT-001
Executive Summary: The Challenge of Activation
Welcome to the technical support center. You are likely here because nitrating dimethoxybenzene (DMB) is deceptively difficult. While the methoxy groups strongly activate the ring (making the reaction fast), they also make the substrate prone to over-nitration , oxidative demethylation , and exothermic runaways .
The standard "mixed acid" (
Protocol Selection Guide
Select the protocol that matches your available equipment and selectivity requirements.
| Feature | Method A: Modified Menke (Recommended) | Method B: Zeolite Catalysis (Green/High Regio) | Method C: Classical Mixed Acid (Legacy) |
| Reagents | |||
| Active Species | Acetyl Nitrate ( | Surface-bound | Nitronium Ion ( |
| Selectivity | High (Mono-favored) | Very High (Para-favored) | Low (Prone to Dinitro) |
| Temp Control | Critical (< 10°C) | Moderate (RT to 40°C) | Critical (< 0°C) |
| Safety Risk | High (Unstable intermediate) | Low | Medium |
| Best For | Gram-to-Kilo Scaleup | High Isomeric Purity | Small Scale / Rough Screening |
Critical Troubleshooting (Q&A)
Issue 1: "I am getting significant dinitration impurities (10-15%)."
Diagnosis: Loss of Kinetic Control. The methoxy groups activate the ring so strongly that the activation energy barrier for the second nitration is dangerously close to the first.
Corrective Action:
-
Switch to Acetyl Nitrate: Use Method A. The bulky acetyl nitrate electrophile is more sterically demanding and less reactive than the naked nitronium ion found in sulfuric acid.
-
Stoichiometry is King: Do not use excess
. Use exactly 1.05 equivalents . -
The "Inverse Addition" Technique: Do not add the aromatic to the acid. Dissolve the DMB in acetic anhydride and add the nitrating agent slowly to keep the concentration of the active electrophile low relative to the substrate.
Issue 2: "My reaction mixture turned black/tarry, and yield is low."
Diagnosis: Oxidative Demethylation (The "Quinone Sink"). Strong acids can cleave the methyl ether bond (ether hydrolysis), generating phenols or hydroquinones, which then rapidly oxidize to quinones and polymerize.
Corrective Action:
-
Eliminate Sulfuric Acid:
acts as a dehydrating agent that promotes ether cleavage. -
Temperature Discipline: Keep the internal temperature below 10°C. Above 25°C, oxidation competes with nitration.
-
Quench Protocol: Quench immediately into ice-water. Prolonged residence time in the acid media post-reaction promotes degradation.
Issue 3: "I see 'Red Fumes' inside the flask."
Diagnosis: Thermal Runaway / Autocatalytic Decomposition.
Red fumes (
Corrective Action:
-
EMERGENCY STOP: Stop addition immediately. Maximize cooling.
-
Urea Guard: Add 0.5 - 1.0 mol% Urea to the reaction mixture before starting. Urea scavenges nitrous acid (
), which catalyzes the oxidative decomposition pathway.
Mechanistic Visualization: The Acetyl Nitrate Pathway
Understanding the mechanism is vital for safety. In the Menke/Acetic Anhydride method, we generate the active species in situ. This species is milder but thermally unstable.
Caption: The formation of Acetyl Nitrate is an equilibrium process. High temperatures trigger the decomposition pathway (Red).
Standard Operating Procedure (SOP): Method A (Modified Menke)
Scope: Mononitration of 1,2-dimethoxybenzene (Veratrole) to 4-nitroveratrole.
Safety Warning: Acetyl nitrate is potentially explosive if isolated or heated. NEVER distill the reaction mixture.
Step-by-Step:
-
Preparation:
-
Reactor: 3-neck round bottom flask with internal thermometer and addition funnel.
-
Atmosphere: Nitrogen flush (exclude moisture).
-
Cooling: Ice/Salt bath (Target: -5°C to 0°C).
-
-
Reagent Setup:
-
Charge: Add 1,2-dimethoxybenzene (100 mmol) and Acetic Anhydride (40 mL) to the flask. Stir to dissolve.
-
Cool: Lower internal temp to 0°C.
-
-
Active Species Generation (In-Situ):
-
Prepare a separate solution of Fuming Nitric Acid (105 mmol, 1.05 eq) in Acetic Acid (10 mL).
-
Note: Diluting HNO3 in AcOH moderates the exotherm.
-
-
Addition (The Critical Step):
-
Add the Acid solution dropwise.
-
RULE: Addition rate must be controlled so internal temp never exceeds 10°C .
-
Observation: Solution will turn yellow/orange. If it turns dark red/brown, PAUSE and cool.
-
-
Workup:
-
Stir for 1 hour at 0-5°C.
-
Quench: Pour the reaction mixture slowly into 200g of crushed ice with vigorous stirring. (Exothermic hydrolysis of excess anhydride).
-
Filtration: The product, 4-nitroveratrole, usually precipitates as a pale yellow solid. Filter and wash with cold water.
-
References & Authority
-
Menke Nitration Conditions:
-
Regioselectivity in Dialkoxybenzenes:
-
Source:Journal of Organic Chemistry (2011). "Regioselectivity in the Nitration of Dialkoxybenzenes."
-
Relevance: Explains the directing effects and why 1,2-DMB yields the 4-nitro isomer while 1,4-DMB yields the 2-nitro isomer.
-
Verification:
-
-
Zeolite Catalysis (Green Chemistry):
-
Source: Smith, K. et al. (1996). "Para-selective nitration of halogenobenzenes and phenolics using zeolite catalysts." Journal of the Chemical Society.
-
Relevance: Protocols for using Zeolite H-Beta to achieve high regioselectivity without liquid acids.
-
Verification:
-
-
Safety of Acetyl Nitrate:
-
Source:Organic Process Research & Development (OPRD). "Safety of Nitration Reactions."
-
Relevance: Critical safety data regarding the thermal instability of acetyl nitrate mixtures above 30°C.
-
Verification:
-
Sources
Technical Support Center: Purification of 1,4-Dimethoxy-2-nitrobenzene
Technical Profile & Baseline Data
Before troubleshooting, verify your target compound's physicochemical baseline.[1][2] Deviations here indicate specific impurity classes.
| Property | Value | Notes |
| Structure | C₈H₉NO₄ | Electron-rich benzene ring with one deactivating nitro group.[1][2] |
| Melting Point | 70–73 °C | Sharp melting point indicates high purity.[2] Broadening (<68 °C) suggests eutectic formation with starting material [1, 2].[1][2] |
| Appearance | Yellow Crystalline Solid | Dark orange/brown indicates oxidation or polynitrated byproducts.[2] |
| Solubility | Soluble: EtOAc, DCM, AcetoneSparingly: Cold EtOH, HexanesInsoluble: Water | Critical for Recrystallization: High solubility in hot ethanol; low solubility in cold ethanol.[1][2] |
| Key Impurities | 1. 1,4-Dimethoxybenzene (SM)2.[1][2][3][4][5] 2,3-Dinitro-1,4-dimethoxybenzene3. Nitrophenols | SM lowers MP significantly.[2] Dinitro species are less soluble and often co-precipitate.[2] |
Troubleshooting Guides (Q&A Format)
Module A: Crystallization Failures ("Oiling Out")
User Question: "I am attempting to recrystallize the crude solid from hot ethanol. Upon cooling, the product separates as a yellow oil at the bottom of the flask rather than crystallizing.[1] How do I fix this?"
Technical Diagnosis: "Oiling out" occurs when the liquid-liquid phase separation temperature is higher than the crystallization temperature. For 1,4-Dimethoxy-2-nitrobenzene, this is typically caused by supersaturation or melting point depression due to impurities (specifically unreacted 1,4-dimethoxybenzene).[1][2]
Corrective Protocol:
-
The "Cloud Point" Reheat: Reheat the mixture until the oil redissolves into a clear homogeneous phase.
-
Solvent Adjustment: Add a small volume of the "good" solvent (Ethanol) to dilute the solution slightly. This lowers the saturation temperature below the oiling-out point.
-
Seeding (Critical): Allow the solution to cool slowly to approx. 40–45 °C. Add a seed crystal of pure this compound.
-
Why? The seed provides a nucleation surface, bypassing the energy barrier for crystal formation and preventing the metastable oil phase.[1]
-
-
Agitation: Stir vigorously during cooling. This prevents the oil droplets from coalescing at the bottom.
Mechanism: The starting material (MP ~56 °C) forms a eutectic mixture with the product (MP ~72 °C).[1] If the impurity load is high (>10%), the melting point of the mixture drops below the boiling point of the solvent, making crystallization thermodynamically difficult [3].[1]
Module B: Separation of Dinitro Impurities
User Question: "My NMR shows a persistent impurity (~10-15%) that I suspect is a dinitro species. It co-elutes on silica.[2] How do I remove it?"
Technical Diagnosis: Over-nitration leads to 2,3-dinitro-1,4-dimethoxybenzene (or occasionally the 2,5-isomer).[1][2] The first nitro group directs the second electrophile to the ortho position due to the "ortho effect" and electronic crowding [4]. These dinitro species are less polar than the mononitro product but often have poor solubility.[2]
Corrective Protocol:
-
Avoid Chromatography: Separation of mono- vs. di-nitro species on silica is inefficient due to overlapping R_f values in standard Hexane/EtOAc systems.[2]
-
Fractional Crystallization:
-
Dissolve the mixture in minimum boiling Methanol .
-
The dinitro impurity is significantly less soluble than the mononitro target.
-
Hot Filtration: Filter the solution while hot.[2] The dinitro byproduct often remains undissolved or crystallizes out first upon slight cooling.[2]
-
Collect the filtrate (containing your target) and cool it to 0 °C to crystallize the pure mononitro compound.
-
Module C: Removal of Unreacted Starting Material
User Question: "I have 5% unreacted 1,4-dimethoxybenzene remaining. Recrystallization isn't removing it efficiently.[2] What is the alternative?"
Technical Diagnosis: 1,4-dimethoxybenzene is highly electron-rich and non-polar compared to the nitro product.[1][2] If recrystallization fails (due to eutectic formation), you must rely on polarity differences.[1][2]
Corrective Protocol:
-
Flash Chromatography (Optimized):
-
Chemical Wash (Aggressive Option):
-
If chromatography is not viable for scale, wash the organic layer (DCM) with cold, dilute H₂SO₄ .[1][2]
-
Risk:[2][4] This is risky but can sometimes sulfonate the highly reactive starting material, making it water-soluble, while the deactivated nitro product remains untouched.[1] Use only as a last resort.
-
Decision Logic & Workflows
Figure 1: Purification Decision Matrix
Caption: Logical workflow for selecting the correct purification method based on crude impurity profiling.
Figure 2: Recrystallization Phase Dynamics
Caption: Visualizing the temperature-dependent solubility and "oiling out" avoidance strategy.
[1][2]
References
-
TCI Chemicals. (n.d.).[1][2] this compound Product Specification. Retrieved from [1][2]
-
Sigma-Aldrich. (n.d.).[1][2] this compound CAS 89-39-4 Properties. Retrieved from [1][2]
-
University of Minnesota, Morris. (n.d.).[1][2] Recrystallization: Oiling Out. Organic Chemistry Laboratory Manual. Retrieved from [1][2]
-
MDPI. (2018).[1][2] Synthesis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Molbank, 2018(1), M984.[1][2] (Discusses nitration patterns and dinitro byproducts of dimethoxybenzenes). Retrieved from [1][2]
Sources
stability and degradation of 1,4-Dimethoxy-2-nitrobenzene
To: Research & Development Team From: Technical Support Center (Chemical Stability Division) Subject: Technical Guide: Stability, Degradation, and Handling of 1,4-Dimethoxy-2-nitrobenzene
Executive Summary & Molecule Identity
This compound (CAS: 89-39-4) is a critical intermediate often used in the synthesis of redox-active materials, dyes, and pharmaceutical precursors.
CRITICAL DISTINCTION: Do not confuse this molecule with the "DMNB" group used in photocaging (4,5-dimethoxy-2-nitrobenzyl). While both are nitro-veratrole derivatives, their photochemical behaviors and cleavage products differ significantly. This guide focuses strictly on the This compound isomer (also known as 2-nitrohydroquinone dimethyl ether).
| Property | Specification |
| CAS Number | 89-39-4 |
| Molecular Formula | C₈H₉NO₄ |
| Molecular Weight | 183.16 g/mol |
| Appearance | Yellow crystalline solid |
| Melting Point | 70–73 °C |
| Solubility | Soluble in chloroform, ethyl acetate, DMSO; Insoluble in water. |
Storage & Handling Protocols
Q: What are the absolute critical storage parameters?
A:
-
Temperature: Store at Room Temperature (15–25°C) . While some nitro compounds require refrigeration, this congener is stable at ambient temperatures if kept dry.
-
Atmosphere: Store under inert gas (Argon or Nitrogen) if long-term storage (>6 months) is intended. The nitro group is relatively stable, but the electron-rich dimethoxy ring can be susceptible to slow oxidation over years.
-
Light: Strictly protect from light. Store in amber glass vials. Nitroaromatics are inherently photo-active; prolonged exposure to UV/visible light can induce nitro-to-nitrite rearrangement or partial reduction, darkening the solid.
Q: My sample has turned from bright yellow to orange/brown. Is it degraded?
A: Likely, yes.
-
Mechanism: This "browning" usually indicates surface photo-oxidation or the formation of azo-dimers (azo-coupling) triggered by trace reduction.
-
Action: Recrystallize immediately.
-
Solvent System: Ethanol or Ethanol/Water mixtures are effective for recrystallization.
-
Purity Check: Run a TLC (Solvent: Hexane/Ethyl Acetate 3:1). If a baseline spot (polar impurities) or a lower Rf spot (amine) appears, purification is required.
-
Degradation Mechanisms (The Science)
Understanding how the molecule breaks down allows you to prevent it.
Mechanism A: Photochemical & Chemical Reduction
The primary instability arises from the nitro group's propensity to reduce. Under UV light or in the presence of reducing metals (Fe, Sn) and trace acid, the nitro group cascades down to the amine.
Key Pathway:
-
Nitro (-NO2)[1]
-
Nitroso (-NO) (Highly reactive intermediate)
-
Hydroxylamine (-NHOH)
-
Aniline (-NH2) (Final stable reduction product: 2,5-dimethoxyaniline)
Mechanism B: Thermal Decomposition
While stable up to its melting point (72°C), Differential Scanning Calorimetry (DSC) data for similar nitro-aromatics suggests exotherms begin >200°C.
-
Risk: Heating above 150°C can trigger autocatalytic decomposition, releasing NOx gases.
-
Warning: Never distill this compound at atmospheric pressure. Use high vacuum to keep bath temperatures <100°C.
Visualizing the Degradation Pathway
Caption: Stepwise reduction and photodegradation pathway leading to amine formation and colored azo-impurities.
Troubleshooting & FAQs
Q: Can I autoclave a solution of this compound?
A: NO.
-
Reasoning: Autoclaving involves high heat (121°C) and moisture. While the ether linkages are stable, the nitro group can undergo hydrolysis or thermal stress at this temperature, especially if the pH drifts.
-
Alternative: Sterile filter using a 0.22 µm PTFE or Nylon membrane.
Q: I see a new peak at ~3.5 ppm in 1H NMR. What is it?
A: This is likely 2,5-dimethoxyaniline .
-
Diagnostic:
-
Parent Nitro: Aromatic protons appear downfield (~7.0–7.5 ppm) due to the electron-withdrawing -NO2 group.
-
Amine Impurity: The aromatic protons shift upfield (shielded) to ~6.3–6.5 ppm. The broad -NH2 peak may appear around 3.5–4.0 ppm depending on the solvent (CDCl3 vs DMSO-d6).
-
Q: Is it compatible with DMSO for biological assays?
A: Yes, but with caveats.
-
Stability: Stable in DMSO for <24 hours at Room Temperature.
-
Risk: DMSO can act as a mild oxidant or reductant depending on conditions. Long-term storage in DMSO (frozen) is acceptable, but avoid repeated freeze-thaw cycles which introduce moisture.
Troubleshooting Logic Flowchart
Caption: Decision tree for diagnosing sample integrity issues based on physical observation.
Analytical Validation Parameters
To validate the integrity of your this compound, use the following reference data:
| Method | Parameter | Expected Result (Pure) |
| HPLC | Column | C18 Reverse Phase |
| Mobile Phase | Water/Acetonitrile (Gradient) | |
| Detection | UV @ 254 nm and 350 nm (Nitro absorbance) | |
| 1H NMR | Solvent | CDCl3 |
| Key Shift A | δ 3.81, 3.91 (Singlets, -OCH3) | |
| Key Shift B | δ 7.04 (d), 7.16 (dd), 7.39 (d) (Aromatic) | |
| TLC | Mobile Phase | Hexane:Ethyl Acetate (3:1) |
| Rf Value | ~0.4–0.5 (Distinct yellow spot) |
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69728, this compound. Retrieved from [Link]
-
Scientific Research Publishing. (2012). Solid-Phase Aromatic Nitration with Mg(NO3)2 on Silica Gel. (Discusses synthesis and thermal properties). Retrieved from [Link]
Sources
Technical Support Center: Exotherm Management in 1,4-Dimethoxybenzene Nitration
Introduction
Welcome to the Process Safety & Optimization Center. You are likely here because your nitration of 1,4-dimethoxybenzene (hydroquinone dimethyl ether) is behaving unpredictably—either exhibiting rapid thermal spikes, evolving excessive red fumes (
While 1,4-dimethoxybenzene is electronically activated and nitrates readily, this reactivity is a double-edged sword. The methoxy groups stabilize the intermediate sigma complex so effectively that the reaction is highly exothermic . Without strict kinetic control, the system diverges from Electrophilic Aromatic Substitution (EAS) into oxidative demethylation , producing quinones and intractable tars.
This guide replaces "textbook" assumptions with field-proven thermal management protocols.
Module 1: Thermal Management & Addition Protocols
Q: Why does the temperature spike instantly upon adding Nitric Acid, even with cooling?
A: You are likely experiencing localized "hot spots" due to poor mixing or an overly aggressive acid concentration. The activation energy for this nitration is low. If you add concentrated
The Fix: The Acetic Acid Moderator Do not use neat sulfuric acid/nitric acid mixtures (mixed acid) as your primary solvent system unless you are running a specific high-shear flow process.
-
Dissolve the Substrate: Dissolve 1,4-dimethoxybenzene completely in Glacial Acetic Acid (AcOH) . This acts as a thermal sink and dilutes the encounter rate of nitronium ions.
-
Dilute the Reagent: Dilute your Nitric Acid with Acetic Acid before addition, or use 6M
if the procedure allows. -
The "Touch-and-Go" Addition: Add the acid dropwise.[1] Monitor the internal temperature, not the bath temperature. If the internal temp rises >5°C above your setpoint, stop addition immediately.
Q: My reaction mixture turned dark red/black. Did I make the product?
A: Likely not. You have encountered the Oxidative Divergence .
-
Yellow Precipitate: This is the target: 2-nitro-1,4-dimethoxybenzene.
-
Dark Red/Black Oil: This indicates the formation of
-quinones via oxidative demethylation.[2] This occurs when the temperature exceeds 20°C or when Nitric Acid is in large excess. The methoxy group is cleaved under oxidative stress.
Visualizing the Reaction Logic
The following diagram illustrates the critical branching paths defined by your temperature control.
Figure 1: Reaction Selectivity Map. Note that high temperatures trigger irreversible oxidative damage (black node).
Module 2: Standard Operating Procedure (Self-Validating)
This protocol is designed to be self-validating : the visual cues (color/precipitate) confirm the chemistry is working in real-time.
Reagents & Properties
| Component | Role | Melting Point | Hazard |
| 1,4-Dimethoxybenzene | Substrate | 56–57°C | Irritant |
| Glacial Acetic Acid | Solvent/Moderator | 16.6°C | Corrosive, Flammable |
| Nitric Acid (6M or Conc) | Reagent | N/A | Oxidizer, Corrosive |
| 2-Nitro-1,4-dimethoxybenzene | Target Product | 70–72°C | Irritant |
Step-by-Step Protocol
1. Preparation of the Thermal Sink
-
Setup: Use a round-bottom flask equipped with a magnetic stir bar and an internal thermometer.
-
Dissolution: Dissolve 1.0 eq of 1,4-dimethoxybenzene in Glacial Acetic Acid (approx. 4 mL per gram of substrate).
-
Note: Warming slightly may be required to dissolve the solid, but cool to 10°C before proceeding.
-
2. Controlled Addition (The Critical Step)
-
Reagent: Prepare the nitrating agent. For mild conditions, use dilute nitric acid (6M) or a mixture of Conc
and Acetic Acid (1:1). -
Action: Add the acid solution dropwise .
-
Checkpoint 1 (Visual): The solution should transition from colorless to yellow. If it turns dark red or brown immediately, your temperature is too high.
-
Checkpoint 2 (Thermal): Maintain internal temperature between 10°C and 20°C . Do not allow it to exceed 25°C.
3. Digestion & Quench
-
Stir: Allow to stir for 15-20 minutes after addition.
-
Quench: Pour the reaction mixture into a beaker containing crushed ice and water (approx. 5x reaction volume).
-
Validation: A bright yellow precipitate should form immediately.
-
Troubleshooting: If an oil forms, scratch the side of the beaker with a glass rod to induce crystallization.
-
4. Isolation
-
Filter the yellow solid via vacuum filtration.[3] Wash with cold water to remove acid traces. Recrystallize from ethanol if high purity is required.
Module 3: Safety & Hazard Mitigation
Q: I see red fumes. What do I do?
A: Red fumes are Nitrogen Dioxide (
-
Immediate Action: Increase stirring speed and maximize cooling.
-
Quench: If fumes persist and temperature rises uncontrollably, quench the reaction immediately into ice water. Do not attempt to "save" the yield; prioritize safety.
-
Ventilation: Ensure the fume hood sash is lowered.
Process Flow Diagram
Figure 2: Operator Decision Matrix for Nitration Safety.
References
-
Organic Syntheses , Coll. Vol. 2, p. 449 (1943); Vol. 16, p. 57 (1936). Nitration of Veratrole (Analogous Procedure). [Link]
-
PrepChem . Synthesis of 2-Nitro-1,4-dimethoxybenzene. [Link]
-
Chemistry Steps . Nitration of Benzene and Activated Aromatics: Mechanism and Kinetics. [Link]
Sources
Validation & Comparative
comparing synthesis methods for 1,4-Dimethoxy-2-nitrobenzene
Topic: Comparative Guide to Synthesis Methods for 1,4-Dimethoxy-2-nitrobenzene Audience: Researchers, Process Chemists, and Drug Development Professionals.
Executive Summary
This compound (CAS: 89-39-4), also known as 2-nitrohydroquinone dimethyl ether, is a critical intermediate in the synthesis of functionalized anilines, benzimidazoles, and bioreductive antitumor agents. Its preparation is classically achieved via electrophilic aromatic substitution (nitration). However, the electron-rich nature of the 1,4-dimethoxybenzene scaffold presents a specific challenge: oxidative demethylation to p-benzoquinone.
This guide objectively compares the standard synthetic routes, emphasizing the Acetic Acid Nitration Method as the superior protocol for minimizing oxidative side reactions while maximizing regioselectivity.
Critical Analysis of Synthetic Routes
Method A: Direct Nitration in Acetic Acid (The Industry Standard)
This is the most widely cited and scalable method. The key to success lies in modulating the oxidizing power of the nitronium ion source to prevent the formation of quinones.
-
Mechanism: Electrophilic Aromatic Substitution (SEAr).[1] The methoxy groups are strong ortho/para directors. The 2-position is activated by the ortho effect of one methoxy group and the meta effect of the other, though the ortho direction dominates.
-
The "Acetic Acid" Advantage: Using glacial acetic acid as a solvent moderates the reaction exothermicity and acidity compared to mixed acid (H₂SO₄/HNO₃) alone. This suppression of radical cation pathways significantly reduces the yield of the oxidative side product, 2,5-dimethoxy-1,4-benzoquinone.
-
Key Challenges:
-
Regioselectivity: Over-nitration to 2,5-dinitro-1,4-dimethoxybenzene.
-
Exotherm Control: Temperature must be strictly maintained <20°C to avoid "runaway" oxidation.
-
Method B: O-Methylation of 2-Nitrohydroquinone (The "Clean" Alternative)
Theoretically, one could methylate 2-nitro-1,4-benzenediol using dimethyl sulfate or methyl iodide.
-
Pros: Avoids the formation of dinitro and quinone byproducts entirely.
-
Cons: The starting material (2-nitrohydroquinone) is significantly more expensive and less available than 1,4-dimethoxybenzene. Thus, this route is rarely utilized for bulk synthesis but remains a viable analytical standard preparation method.
Comparative Performance Data
| Feature | Method A: Nitration (AcOH) | Method B: Methylation | Method C: Mixed Acid (No Solvent) |
| Starting Material | 1,4-Dimethoxybenzene ($) | 2-Nitrohydroquinone ( | 1,4-Dimethoxybenzene ($) |
| Primary Reagents | HNO₃, H₂SO₄, Glacial AcOH | Me₂SO₄/K₂CO₃ or MeI | HNO₃, H₂SO₄ |
| Typical Yield | 70–85% | >90% (Stepwise) | 40–60% |
| Major Impurity | 2,5-Dinitro isomer (<5%) | Mono-methylated phenols | p-Benzoquinone (High) |
| Scalability | High | Low (Cost prohibitive) | Medium (Safety risk) |
| Safety Profile | Moderate (Corrosives) | High (Methylating agents are toxic) | Low (Exotherm/Fume risk) |
Detailed Experimental Protocol: Method A (Optimized)
Objective: Synthesis of this compound minimizing quinone formation.
Reagents:
-
1,4-Dimethoxybenzene (Hydroquinone dimethyl ether): 10.0 g (72.4 mmol)
-
Nitric Acid (70%): 8.0 mL
-
Glacial Acetic Acid: 40 mL
-
Ice/Water: ~200 mL
-
Ethanol (95%): For recrystallization
Protocol:
-
Dissolution: In a 250 mL three-neck round-bottom flask equipped with a thermometer and magnetic stir bar, dissolve 10.0 g of 1,4-dimethoxybenzene in 20 mL of glacial acetic acid.
-
Cooling: Immerse the flask in an ice-salt bath. Cool the solution to 0–5°C .
-
Acid Preparation: In a separate beaker, mix 8.0 mL of Nitric Acid with 20 mL of glacial acetic acid. Pre-cool this mixture to 0°C.
-
Addition (The Critical Step): Add the nitrating mixture dropwise to the substrate solution over 30–45 minutes.
-
Control: Ensure internal temperature never exceeds 15°C . Higher temperatures trigger the oxidative pathway.
-
-
Reaction: Stir at 10–15°C for 1 hour. The solution will turn from colorless to yellow/orange.
-
Quenching: Pour the reaction mixture slowly into 200 mL of vigorously stirred ice water. The product will precipitate as a bright yellow solid.
-
Isolation: Filter the solid using a Buchner funnel. Wash significantly with cold water to remove all traces of acid (pH check: neutral).
-
Purification: Recrystallize the crude solid from hot Ethanol (95%).
-
Note: The dinitro impurity is less soluble; filter hot if insoluble particles remain.
-
-
Drying: Dry crystals in a vacuum oven at 40°C.
Expected Result:
-
Appearance: Bright yellow needles.[2]
-
Melting Point: 70–73°C.
-
Yield: ~10–11 g (75–80%).
Reaction Logic & Pathway Visualization
The following diagram illustrates the competition between the desired substitution (Nitration) and the undesired oxidation (Quinone formation), controlled by the reaction conditions.
Figure 1: Reaction pathway showing the bifurcation between nitration and oxidative demethylation.
Purification Workflow
This decision tree guides the researcher through the purification process to ensure pharmaceutical-grade purity.
Figure 2: Step-by-step purification logic for isolating high-purity this compound.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 69728, 1,2-Dimethoxy-4-nitrobenzene (Isomer Comparison). [Link]
-
PrepChem. Preparation of 2-Nitro-1,4-dimethoxybenzene (Standard Nitration Protocols). [Link]
- Waterlot, C., et al.The dichotomy between nitration of substituted 1,4-dimethoxybenzenes and formation of corresponding 1,4-benzoquinones. (Referenced in synthetic discussions regarding Acetic Acid modulation).
Sources
1,4-Dimethoxy-2-nitrobenzene vs 1,2-dimethoxy-4-nitrobenzene reactivity
Comparative Reactivity Profile: 1,4-Dimethoxy-2-nitrobenzene vs. 1,2-Dimethoxy-4-nitrobenzene
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Ortho vs. Para Paradigm
In the landscape of aromatic building blocks, This compound (Compound A) and 1,2-dimethoxy-4-nitrobenzene (Compound B, 4-nitroveratrole) represent two distinct electronic environments defined by the spatial relationship between the electron-withdrawing nitro group and the electron-donating methoxy groups.
While both compounds serve as precursors for dimethoxyanilines (via reduction) and functionalized phenols (via selective demethylation), their reactivity diverges significantly in Nucleophilic Aromatic Substitution (SNAr) and Electrophilic Aromatic Substitution (EAS) .
-
This compound: Characterized by Ortho-Activation . The C1-methoxy group is highly activated for nucleophilic attack due to the inductive proximity of the nitro group.
-
1,2-Dimethoxy-4-nitrobenzene: Characterized by Para-Activation . The C1-methoxy group is activated by resonance, but lacks the inductive enhancement of the ortho position.
Structural & Electronic Landscape
To predict reactivity, we must visualize the "Push-Pull" dynamics. The nitro group withdraws electron density, creating partial positive charges (
Electronic Activation Map
Figure 1: Comparative activation map showing the susceptibility of methoxy-bearing carbons to nucleophilic attack. The 1,4-isomer (Left) exhibits higher electrophilicity at C1 due to the combined inductive and resonance withdrawal of the ortho-nitro group.
Reactivity Domain 1: Nucleophilic Aromatic Substitution (SNAr)[2][3]
This is the primary differentiator. Although methoxy groups are generally poor leaving groups compared to halides, the presence of a nitro group allows for SNAr displacement or regioselective O-demethylation .
Comparison of Lability
| Feature | This compound | 1,2-Dimethoxy-4-nitrobenzene |
| Reactive Site | C1-OMe (Ortho to NO2) | C1-OMe (Para to NO2) |
| Activation Energy | Lower. The transition state is stabilized by the inductive effect of the adjacent nitro group. | Higher. Relies primarily on resonance stabilization (Meisenheimer complex). |
| Demethylation Selectivity | Highly selective for C1. | Selective for C1, but slower kinetics. |
| Synthetic Utility | Access to 2-nitro-4-methoxyphenol . | Access to 4-nitroguaiacol (2-methoxy-4-nitrophenol). |
Expert Insight: In drug development, if you need to expose a phenol adjacent to a nitro group (for subsequent ring closure to benzoxazoles), This compound is the superior starting material. The ortho-methoxy group is significantly more labile to nucleophiles (like thiolate anions or hydroxide) than the para-methoxy group of the 1,2-isomer.
Reactivity Domain 2: Reduction to Anilines
Both compounds are robust precursors for anilines. The choice depends on the desired substitution pattern of the final scaffold.
-
1,4-Isomer Product: 2,5-Dimethoxyaniline.[2] (Amine is para to OMe).
-
1,2-Isomer Product: 3,4-Dimethoxyaniline (4-Aminoveratrole). (Amine is meta/para to OMe).
Chemo-Selectivity Note: Reduction of the 1,4-isomer can be slightly slower sterically due to the flanking OMe group at C1, but standard Fe/HCl or catalytic hydrogenation protocols work effectively for both.
Experimental Protocols
The following protocols are designed to be self-validating. The "Checkpoints" ensure the reaction is proceeding correctly before committing to workup.
Protocol A: Selective Reduction (Iron-Mediated)
Applicable to both isomers. This method avoids the over-reduction or dechlorination often seen with Pd/C if halogens are present elsewhere.
Reagents:
-
Substrate (10 mmol)
-
Iron Powder (325 mesh, 5.0 eq)
-
Ammonium Chloride (NH4Cl, 0.5 eq)
-
Solvent: Ethanol/Water (4:1 v/v)
Workflow:
-
Dissolution: Dissolve 10 mmol of the nitro-compound in 40 mL Ethanol. Heat to 60°C.
-
Activation: Add NH4Cl dissolved in 10 mL water.
-
Reduction: Add Iron powder portion-wise over 15 minutes. (Exotherm expected).
-
Reflux: Heat to reflux (approx. 80°C) for 2 hours.
-
Checkpoint (TLC):
-
Mobile Phase: Hexane:Ethyl Acetate (7:3).
-
Visualization: UV (254 nm). The starting material (bright yellow spot) should disappear. The amine product will be a lower Rf spot that may streak slightly and turns blue/purple with ninhydrin stain.
-
-
Workup: Filter hot through Celite to remove iron oxide sludge. Wash cake with hot ethanol. Concentrate filtrate.
Protocol B: Regioselective O-Demethylation (SNAr via Thiolate)
Designed to selectively cleave the activated methoxy group.
Reagents:
-
Substrate (1.0 eq)
-
Sodium Methanethiolate (NaSMe, 1.2 eq) or Sodium Sulfide (Na2S)
-
Solvent: DMF (Anhydrous)
Workflow:
Figure 2: Nucleophilic demethylation workflow. The thiolate anion attacks the methyl group of the activated ether, displacing the phenoxide.
Validation:
-
1,4-Isomer: Product is 2-nitro-4-methoxyphenol . 1H NMR will show a shift of the C1 proton due to the loss of the methyl group and formation of the phenol (broad singlet > 5.0 ppm).
-
1,2-Isomer: Product is 2-methoxy-4-nitrophenol .
References
-
Regioselectivity in the Nitration of Dialkoxybenzenes. PubMed. Detailed DFT analysis of the regioselective dinitration of 1,2- and 1,4-dimethoxybenzene.
-
1-Fluoro-2,5-dimethoxy-4-nitrobenzene Synthesis. MDPI. Describes the nitration patterns of 1,4-dimethoxybenzene derivatives and the directing effects of substituents.
-
Mononitration of 1,4-dimethoxybenzene. Hive Chemistry/ChemicalBook. Discusses the utility of this compound as a precursor for 2,5-dimethoxyaniline via Fe/HCl reduction.
-
Nucleophilic Aromatic Substitution Mechanisms. LibreTexts. Foundational mechanism of SNAr and Meisenheimer complex stabilization by ortho/para nitro groups.
-
Reduction of Nitro Groups to Anilines. YouTube/Professor Dave. General protocols for nitro reduction applicable to dimethoxy-nitrobenzenes.
Sources
spectroscopic comparison of dimethoxynitrobenzene isomers
Technical Comparison Guide: Spectroscopic Differentiation of Dimethoxynitrobenzene Isomers
Executive Summary
Dimethoxynitrobenzenes (DMNBs) are critical intermediates in the synthesis of isoquinoline alkaloids, active pharmaceutical ingredients (APIs) like donepezil, and photocleavable "caged" reagents. However, the electrophilic nitration of dimethoxybenzenes (e.g., veratrole, hydroquinone dimethyl ether) often yields regioisomeric mixtures. Distinguishing these isomers is non-trivial due to their identical molecular weight (
This guide provides a definitive spectroscopic framework to differentiate the three most prevalent isomers:
-
3,4-Dimethoxynitrobenzene (4-Nitroveratrole): The standard product of veratrole nitration.[1]
-
2,5-Dimethoxynitrobenzene: The product of 1,4-dimethoxybenzene nitration.[2][3]
-
2,4-Dimethoxynitrobenzene: The major product of 1,3-dimethoxybenzene nitration.
Structural Context & Isomer Landscape
Before analyzing spectra, one must understand the symmetry and substituent effects that dictate the signals.
-
Isomer B: 2,5-Dimethoxynitrobenzene [3]
-
Isomer C: 2,4-Dimethoxynitrobenzene
-
Structure: 1,3-dimethoxy substitution; Nitro at position 4 (typically).
-
Symmetry: Asymmetric.[5]
-
Key Feature: Strong ortho-coupling (
Hz) and meta-coupling ( Hz).
-
Method 1: Nuclear Magnetic Resonance ( H NMR)
The Gold Standard for Regioisomer Assignment
NMR offers the most definitive structural proof. The distinction relies on Spin-Spin Coupling (
A. Coupling Constants ( ) Analysis
The aromatic region (6.5 – 8.0 ppm) tells the story.
| Isomer | Proton Pattern | Coupling Constants ( | Diagnostic Signal Appearance |
| 3,4-DMNB | H-5 and H-6 are ortho. H-2 is meta to H-6. | Doublet (H-5) + Doublet of Doublets (H-6) + Doublet (H-2). | |
| 2,5-DMNB | H-3 and H-6 are para to each other. | Two Singlets . Sharp peaks with no significant splitting. | |
| 2,4-DMNB | H-5 and H-6 are ortho. H-3 is isolated (singlet). | One doublet (H-6), One doublet (H-5), One singlet (H-3). |
Expert Insight: If you observe two sharp singlets in the aromatic region, you almost certainly have the 2,5-isomer . If you see significant splitting, you must calculate the
value.Hz confirms ortho relationships (3,4 or 2,4 isomers).
B. Nuclear Overhauser Effect (NOE)
When coupling patterns are ambiguous (e.g., in low-field instruments), 1D-NOE or 2D-NOESY is the tie-breaker.
-
Protocol: Irradiate the methoxy signal (~3.9 ppm).
-
3,4-DMNB: Enhancement of two aromatic protons (H-2 and H-5).
-
2,5-DMNB: Irradiation of OMe at C-2 enhances H-3. Irradiation of OMe at C-5 enhances H-6.
-
2,4-DMNB: Irradiation of the C-3 methoxy enhances both the H-3 singlet and the H-5 doublet (weakly) or H-2 (if present).
Method 2: Infrared Spectroscopy (FT-IR)
Distinguishing Electronic Environments
While less specific than NMR for positional isomerism, IR is powerful for detecting Steric Inhibition of Resonance .
The Nitro Stretch Shift
The nitro group (
-
Conjugated (Planar): In 3,4-DMNB, the nitro group is coplanar with the ring, maximizing resonance.
-
Sterically Hindered (Twisted): In isomers where the nitro group is flanked by a bulky substituent (e.g., 2,3-dimethoxynitrobenzene or 2,6-dimethoxynitrobenzene ), the nitro group twists out of plane.
-
Effect: Loss of conjugation increases the double-bond character of the N=O bond.
-
Result: Blue shift (higher wavenumber) to
.
-
Table: Diagnostic IR Bands
| Functional Group | Wavenumber (
Method 3: Mass Spectrometry (EI-MS)
The "Ortho Effect" Validator
Electron Impact (EI) ionization reveals fragmentation patterns driven by proximity.
-
The Ortho Effect: Isomers with a nitro group ortho to a methoxy group (or a proton) undergo specific rearrangements.
-
Mechanism: The nitro oxygen abstracts a hydrogen from the ortho-methoxy group (or ring proton), leading to the loss of
( ) or fragments. -
Diagnostic Peak:
-
3,4-DMNB: Prominent
peak due to the proximity of the nitro group to the H-5 proton and potential radical stabilization. -
Isomer Differentiation: While all isomers show molecular ions (
), the ratio of ( 153) to ( 137) varies based on the stability of the resulting phenoxy cation.
-
Experimental Protocol: Standardized Characterization
To ensure reproducibility, follow this self-validating workflow.
Reagents:
-
Solvent:
(99.8% D) with 0.03% TMS. Note: DMSO-d6 can cause peak broadening due to viscosity; Chloroform is preferred for resolution. -
Concentration: 10-15 mg sample in 0.6 mL solvent.
Step-by-Step Workflow:
-
Sample Prep: Filter solution through a cotton plug into the NMR tube to remove inorganic salts (from nitration workup) that cause line broadening.
-
Acquisition: Run standard proton (
H) with 16 scans. -
Processing: Phase correct manually. Baseline correct. Reference TMS to 0.00 ppm.
-
Analysis:
-
Integrate the methoxy region (3.8 - 4.0 ppm). Should equal 6H.
-
Integrate aromatic region. Should equal 3H.
-
Check: If aromatic integral is < 3H, you may have dinitration impurities (MW 228).
-
-
Validation: If singlets are observed, run a quick C13-DEPT or HSQC to confirm carbons are methine (CH) and not quaternary.
Visualizing the Decision Logic
The following diagram illustrates the logical flow for identifying the correct isomer from a crude reaction mixture.
Caption: Decision tree for assigning dimethoxynitrobenzene regioisomers based on
Summary of Comparative Data
| Feature | 3,4-Dimethoxynitrobenzene | 2,5-Dimethoxynitrobenzene | 2,4-Dimethoxynitrobenzene |
| Precursor | Veratrole (1,2-dimethoxybenzene) | 1,4-Dimethoxybenzene | 1,3-Dimethoxybenzene |
| ABX (Doublet, DD, Doublet) | Two distinct Singlets | Two Doublets + One Singlet | |
| Coupling ( | |||
| IR | ~1515 cm | ~1525 cm | ~1520 cm |
| Melting Point | 96 - 98 °C | 70 - 72 °C | 74 - 76 °C |
| Common Impurity | 4,5-Dinitroveratrole | 2-Nitro-1,4-benzoquinone (oxidative byproduct) | Isomeric mixtures |
References
-
National Institute of Standards and Technology (NIST). Mass Spectral Library: 1,2-Dimethoxy-4-nitrobenzene. NIST Chemistry WebBook. [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 4682 (3,4-isomer) and 4684 (2,5-isomer). [Link]
-
PubChem. Compound Summary: 3,4-Dimethoxynitrobenzene (CID 69728).[1] National Library of Medicine. [Link]
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical.
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[3] (Authoritative source for coupling constants and ortho effects in MS).
Sources
- 1. 1,2-Dimethoxy-4-nitrobenzene | C8H9NO4 | CID 69728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 2,5-Dimethoxynitrobenzene | C8H9NO4 | CID 66639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. orgchemboulder.com [orgchemboulder.com]
Strategic Nitration of 1,4-Dimethoxybenzene: Beyond Mixed Acid
This guide details high-performance alternatives to standard mixed-acid nitration for 1,4-dimethoxybenzene, focusing on regioselectivity, suppression of oxidative side-reactions, and process safety.
Executive Summary: The Chemo-Selectivity Challenge
Nitrating 1,4-dimethoxybenzene (DMB) presents a unique "activation paradox." The two methoxy groups strongly activate the ring toward Electrophilic Aromatic Substitution (EAS), making the substrate prone to over-nitration (yielding dinitro species) and oxidative demethylation (yielding 1,4-benzoquinone).
Standard mixed acid protocols (
Mechanistic Divergence: Nitration vs. Oxidation
The choice of reagent dictates whether the reaction follows a clean ionic pathway (EAS) or a radical cation pathway (SET) that leads to quinones.
Figure 1: Mechanistic divergence. Strong oxidants (CAN) or unmoderated acids favor the red path (Quinones). Controlled nitrating agents favor the green path (Mononitration).
Comparative Analysis of Alternative Agents
The following agents were evaluated based on yield, regiocontrol (mono vs. di), and suppression of quinone formation.
Option A: Claycop (Clay-Supported Copper Nitrate)
Best For: High regioselectivity (Mononitration) and Green Chemistry compliance.
-
Mechanism: The nitrate anion is activated by the copper cation within the montmorillonite clay lattice. The solid support creates a "cage effect" that moderates reactivity, preventing the rapid second nitration observed in solution-phase kinetics.
-
Performance: Delivers high yields of the mono-nitro product with minimal dinitration. The reagent is non-corrosive and the spent clay can be filtered and regenerated.
Option B: Bismuth Subnitrate / Thionyl Chloride
Best For: Sensitive substrates and anhydrous conditions.
-
Mechanism: In situ generation of nitryl chloride (
) and thionyl nitrate. This method operates under neutral-to-mildly acidic conditions, completely avoiding the strong protic acid environment that catalyzes ether cleavage (demethylation). -
Performance: Excellent for converting activated ethers to nitro-compounds without touching the methoxy protecting groups.
Option C: Sodium Nitrite / Oxone (Oxidative Nitration)
Best For: Metal-free synthesis and cost efficiency.
-
Mechanism: Oxone (potassium peroxymonosulfate) oxidizes nitrite (
) to nitrogen dioxide ( ) radicals or nitronium species in situ. -
Performance: A "wet" method that is effective but requires careful pH control to prevent quinone formation.
Summary Data Table
| Feature | Claycop (Recommended) | Bi(NO3)3 / SOCl2 | NaNO2 / Oxone | Standard Mixed Acid |
| Primary Species | ||||
| Yield (Mono) | 85 - 92% | 75 - 85% | 60 - 75% | < 50% (Mix) |
| Selectivity | Excellent (Mono-favored) | Good | Moderate | Poor (Prone to Di) |
| Side Products | Minimal | Sulfur residues | Quinones (trace) | Quinones (Major) |
| Solvent | Ether / | |||
| Reference | [Gigante et al., 1995] | [Trainor et al., 2025] | [Rasayan, 2013] | Standard |
Detailed Experimental Protocols
Protocol 1: Claycop Nitration (The "Green" Standard)
This protocol maximizes mononitration selectivity through solid-phase moderation.
Reagents:
-
Claycop Reagent: Prepare by dissolving
(20 g) in acetone (375 mL), adding Montmorillonite K-10 clay (30 g), and evaporating to dryness (rotary evaporator). Result is a light blue powder. -
Substrate: 1,4-Dimethoxybenzene (1.38 g, 10 mmol).
-
Solvent: Acetic Anhydride (
) / Carbon Tetrachloride ( ) or Dichloroethane (DCE). Note: DCE is the modern replacement for .
Workflow:
-
Setup: Charge a 50 mL round-bottom flask with 1,4-dimethoxybenzene (10 mmol) and DCE (20 mL).
-
Addition: Add Acetic Anhydride (5 mL) to scavenge water and activate the nitrate.
-
Reaction: Add Claycop reagent (4.8 g, approx. 1.5 equiv of nitrate) in one portion.[1]
-
Agitation: Stir vigorously at room temperature (25°C).
-
Checkpoint: Monitor TLC (Hexane/EtOAc 8:2). The reaction typically completes in 30–60 minutes .
-
-
Workup: Filter the reaction mixture through a sintered glass funnel to remove the spent clay (which will appear green/brown).
-
Purification: Wash the filtrate with saturated
(2 x 20 mL) and water. Dry over and evaporate. -
Isolation: Recrystallize from ethanol if necessary.
-
Expected Yield: 85–90% 2-nitro-1,4-dimethoxybenzene.[2]
-
Protocol 2: Bismuth Subnitrate / Thionyl Chloride
This protocol is ideal for small-scale, high-purity applications.
Reagents:
Workflow:
-
Setup: Dissolve 1,4-dimethoxybenzene (1 mmol) in dry DCM (5 mL).
-
Activation: Add Bismuth Subnitrate (0.5 mmol). Note: Stoichiometry is key; Bi source contains multiple nitrate ions.
-
Initiation: Add Thionyl Chloride (1 mmol) dropwise at 0°C. The mixture will evolve gas (
). -
Reaction: Allow to warm to room temperature and stir for 30 minutes.
-
Quench: Pour mixture into ice water (10 mL).
-
Extraction: Extract with DCM, wash with brine, and dry.
-
Result: High purity mononitrated product with no oxidative demethylation.
Critical "Do Not Use" Advisory: Ceric Ammonium Nitrate (CAN)
While CAN is a powerful reagent often associated with DMB, it should NOT be used if the target is the nitro-arene.
-
Reasoning: In the presence of electron-rich ethers like DMB, CAN acts as a Single Electron Transfer (SET) oxidant, not a nitrating agent.
-
Outcome: The major product will be 1,4-benzoquinone (via oxidative demethylation) or the diquinone dimer, not the nitro-arene.
-
Reference: See Love et al.[3] and Taylor & Francis citations below regarding the correlation between CAN and quinone formation.
References
-
Gigante, B. et al. (1995). "Mild and Selective Nitration by Claycop." Journal of Organic Chemistry. Link
-
Love, B. E. et al. (2009).[3] "Improved Synthesis of Diquinones: Effects of Reaction Conditions." Synlett. Link
-
BenchChem. (2025). "Benchmarking the efficiency of different nitrating agents for dimethylbenzene synthesis." BenchChem Technical Guides. Link
-
Taleb, A. et al. (2006). "An improved methodology for the preparation of 4,7-dimethoxy-1H-benzimidazole." Heterocyclic Communications. Link
-
Perumal, P. T. et al. (2013). "Peroxy Compounds as Eco-Friendly Catalysts for Nitration."[4] Rasayan Journal of Chemistry. Link
-
MDPI. (2024). "The Effects of Ceric Ammonium Nitrate in the Oxidation of 2-Benzyl-1,4-dimethoxybenzene Derivatives." Molbank. Link
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A Comparative Guide to Nitroarene Reduction Methods for Researchers and Drug Development Professionals
The transformation of nitroarenes to anilines is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and fine chemical industries.[1][2] Aryl amines are indispensable building blocks for a vast array of bioactive molecules, agrochemicals, and dyes.[2] The selection of an appropriate reduction method is paramount, as it directly impacts yield, purity, cost-effectiveness, and scalability. This guide provides a comparative analysis of the most prevalent methods for nitroarene reduction, offering insights into their mechanisms, practical applications, and chemoselectivity.
Catalytic Hydrogenation: The Workhorse of Nitro Reduction
Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitro groups.[1][3] This technique typically involves the use of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C), and a source of hydrogen gas.[4]
Mechanism of Action
The reaction proceeds through the adsorption of the nitroarene and molecular hydrogen onto the catalyst surface. The catalyst facilitates the cleavage of the H-H bond and the sequential reduction of the nitro group to the corresponding amine, with water as the only byproduct, highlighting its atom economy.
Advantages and Limitations
Advantages:
-
High Efficiency and Clean Conversion: Catalytic hydrogenation often provides high yields of the desired aniline with minimal side products.[3]
-
Scalability: The process is readily scalable for industrial applications.
Limitations:
-
Poor Chemoselectivity: A significant drawback of traditional catalytic hydrogenation is its lack of chemoselectivity.[3] Many other functional groups, such as alkenes, alkynes, carbonyls, and benzylic ethers, are also susceptible to reduction under these conditions.[2][4] Halogenated nitroarenes can undergo dehalogenation, which is often an undesired side reaction.[4]
-
Catalyst Handling: Heterogeneous catalysts can be pyrophoric and require careful handling.
Experimental Protocol: General Procedure for Catalytic Hydrogenation of a Nitroarene
A general procedure involves dissolving the nitroarene in a suitable solvent, such as ethanol or ethyl acetate, and adding the catalyst (e.g., 5-10 mol% Pd/C).[3] The reaction vessel is then purged with an inert gas, followed by the introduction of hydrogen gas, often at atmospheric or slightly elevated pressure.[3] The reaction is typically stirred at room temperature until the starting material is consumed, as monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3] Upon completion, the catalyst is removed by filtration, and the product is isolated after solvent evaporation.[3]
Caption: A typical workflow for the catalytic hydrogenation of nitroarenes.
Transfer Hydrogenation: A Milder Alternative
Transfer hydrogenation offers a valuable alternative to the use of gaseous hydrogen.[5] In this method, a hydrogen donor molecule, such as formic acid, ammonium formate, or hydrazine, is used to transfer hydrogen to the nitroarene in the presence of a catalyst.[5][6]
Mechanism of Action
The mechanism involves the catalyst facilitating the dehydrogenation of the donor molecule and the subsequent transfer of hydrogen to the nitro group. This process avoids the need for high-pressure hydrogenation equipment.
Advantages and Limitations
Advantages:
-
Milder Reaction Conditions: Transfer hydrogenation can often be carried out under milder conditions than catalytic hydrogenation.[7]
-
Improved Chemoselectivity: In some cases, transfer hydrogenation can offer better chemoselectivity, allowing for the reduction of the nitro group in the presence of other reducible functionalities.[6] For instance, a V2O5/TiO2 catalyst with hydrazine hydrate as the hydrogen donor has been shown to selectively reduce nitroarenes without affecting double or triple bonds.[8]
-
Avoids Gaseous Hydrogen: This method circumvents the hazards associated with handling hydrogen gas.[5]
Limitations:
-
Stoichiometric Byproducts: The hydrogen donor is consumed in stoichiometric amounts, generating byproducts that may need to be removed during workup.
-
Catalyst and Donor Selection: The choice of catalyst and hydrogen donor is crucial for achieving high efficiency and selectivity.
Chemical Reduction with Metals: A Classic and Robust Approach
The reduction of nitroarenes using metals, particularly iron, tin, and zinc, in acidic media is a long-established and reliable method.[1][9] The Béchamp reduction, using iron and acetic acid, was one of the earliest industrial processes for aniline production.[1]
Mechanism of Action
The reaction proceeds via a series of single electron transfers from the metal to the nitro group, followed by protonation steps. The overall process involves the consumption of the metal, which is oxidized to a metal salt.[9]
Advantages and Limitations
Advantages:
-
Excellent Functional Group Tolerance: Metal-mediated reductions are known for their excellent chemoselectivity, tolerating a wide range of functional groups that would be reduced by catalytic hydrogenation.[3][4]
-
Cost-Effective and Readily Available Reagents: The metals and acids used are generally inexpensive and widely available.[1]
-
Mild Conditions: Many of these reductions can be carried out under relatively mild conditions.[4] For example, the Fe/NH4Cl system is a popular choice for its mildness.[1]
Limitations:
-
Stoichiometric Metal Waste: These methods generate significant amounts of metallic waste, which can be an environmental concern.[2]
-
Workup Procedures: The workup can be tedious, often requiring filtration to remove unreacted metal and metal salts, followed by basification to liberate the free amine.
Experimental Protocol: Reduction of a Nitroarene using Iron and Ammonium Chloride
A representative procedure involves stirring the nitroarene in a mixture of ethanol and water with iron powder and ammonium chloride. The reaction is typically heated to reflux and monitored until the starting material is consumed. After cooling, the reaction mixture is filtered through celite to remove the iron residues. The filtrate is then concentrated, and the product is extracted after basification.
Caption: A simplified representation of the stepwise reduction of a nitroarene by a metal.
Other Reducing Agents
Several other reagents have been developed for the reduction of nitroarenes, each with its own specific applications and advantages.
-
Sodium Dithionite (Na2S2O4): This is an inexpensive and safe reducing agent that can be used for the reduction of aromatic nitro compounds.[10][11] It is particularly useful for substrates that are sensitive to acidic or catalytic hydrogenation conditions.[4] The reduction can be performed in a two-phase system using an electron transfer catalyst.[12]
-
Tin(II) Chloride (SnCl2): This reagent provides a mild method for reducing nitro groups to amines and is compatible with many other reducible functional groups.[4]
-
Photocatalytic Reduction: Emerging methods utilize photocatalysts, such as vanadium oxide on titanium oxide, to mediate the reduction of nitroarenes under visible light, offering a greener alternative to traditional methods.[13]
Comparative Summary of Nitroarene Reduction Methods
| Method | Reagents | Advantages | Disadvantages | Chemoselectivity |
| Catalytic Hydrogenation | H2, Pd/C (or other catalysts) | High efficiency, clean (water byproduct), scalable[2][3] | Poor chemoselectivity, potential for dehalogenation, pyrophoric catalysts[3][4] | Low: reduces many other functional groups[4] |
| Transfer Hydrogenation | Formic acid, NH4HCO2, Hydrazine; Catalyst | Milder conditions, avoids H2 gas, can be more chemoselective[6][7] | Stoichiometric byproducts, catalyst/donor selection is key[6] | Moderate to High: depends on catalyst and donor[8] |
| Metal Reduction (Fe, Sn, Zn) | Fe/acid, Sn/acid, Zn/acid | Excellent chemoselectivity, inexpensive reagents, robust[1][3][4] | Stoichiometric metal waste, sometimes tedious workup[2] | High: tolerates many functional groups[3][4] |
| Sodium Dithionite | Na2S2O4 | Inexpensive, safe, useful for sensitive substrates[4][10] | Can require an electron transfer catalyst for efficiency[12] | Good: can be chemoselective[12] |
Conclusion: Selecting the Optimal Reduction Strategy
The choice of the best method for reducing a nitroarene is highly dependent on the specific substrate and the desired outcome. For simple nitroarenes without other reducible functional groups, catalytic hydrogenation is often the most efficient and scalable option.[4] However, for complex molecules with sensitive functionalities, metal-mediated reductions , particularly with iron or zinc, offer superior chemoselectivity.[3] Transfer hydrogenation provides a valuable middle ground, offering milder conditions and improved selectivity in many cases. Newer methods, such as those employing sodium dithionite or photocatalysis, continue to expand the toolkit available to synthetic chemists, enabling the selective and efficient synthesis of anilines for research and drug development.
References
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Elangovan, S., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Organic Chemistry Portal. Available at: [Link]
-
Smith, A. M., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. Available at: [Link]
-
Penning, T. M. (2015). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology. Available at: [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Wikipedia. Available at: [Link]
-
Abedi, S., et al. (2022). Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. RSC Advances. Available at: [Link]
-
ChemistryViews. (2023). Photocatalytic Reduction of Nitroarenes to Aromatic Amines. ChemistryViews. Available at: [Link]
-
Smith, A. M., et al. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes. ACS Publications. Available at: [Link]
-
ResearchGate. (n.d.). Catalytic reduction of different nitroarenes. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Available at: [Link]
-
Kadam, H. K., & Tilve, S. G. (2015). Advancement in methodologies for reduction of nitroarenes. RSC Advances. Available at: [Link]
-
Kumar, M., et al. (2013). A Practical and Selective Reduction of Nitroarenes Using Elemental Sulfur and Mild Base. RSC Advances. Available at: [Link]
-
Wordpress. (2026). Stoichiometric Zn or Fe Metal Reduction. Wordpress. Available at: [Link]
-
Gelis, C., et al. (2020). Catalytic Transfer Hydrogenation of Arenes and Heteroarenes. Chemistry – A European Journal. Available at: [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Chemoselective electrochemical reduction of nitroarenes with gaseous ammonia. RSC Publishing. Available at: [Link]
-
Organic Chemistry Frontiers. (n.d.). Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates. RSC Publishing. Available at: [Link]
-
RSC Publishing. (n.d.). Iridium-catalyzed transfer hydrogenation of nitroarenes to anilines. RSC Publishing. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Organic Chemistry Portal. Available at: [Link]
-
ResearchGate. (n.d.). General scheme for the catalytic hydrogenation of nitroarene. ResearchGate. Available at: [Link]
-
Mondal, J., et al. (2022). Metal-Free Chemoselective Reduction of Nitroarenes Catalyzed by Covalent Triazine Frameworks: The Role of Embedded Heteroatoms. ACS Applied Materials & Interfaces. Available at: [Link]
-
Maurya, S. K., et al. (2025). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. Materials Advances. Available at: [Link]
-
The Journal of Organic Chemistry. (n.d.). Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst. ACS Publications. Available at: [Link]
-
ResearchGate. (n.d.). Catalytic mechanism for the hydrogenation of nitrobenzene. ResearchGate. Available at: [Link]
-
ResearchGate. (2012). What are the best reagents to reduce aromatic nitro to amine? Does anyone have suggestions other than Raney Ni, Pd/C, Sn/HCl, Fe/HCl?. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Cataly. ResearchGate. Available at: [Link]
-
College of Saint Benedict and Saint John's University. (n.d.). Electrophilic Aromatic Substitution AR7. Side Chain Reduction: Nitro Groups. CSB/SJU. Available at: [Link]
-
Frontiers. (n.d.). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers. Available at: [Link]
-
Wordpress. (2026). Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). Wordpress. Available at: [Link]
-
Wienhöfer, G., et al. (2011). General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base. Journal of the American Chemical Society. Available at: [Link]
-
The Journal of Organic Chemistry. (n.d.). Homogeneous catalyzed reduction of nitro compounds. IV. Selective and sequential hydrogenation of nitroaromatics. ACS Publications. Available at: [Link]
-
Armstrong, F. A., et al. (2024). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. Nature Communications. Available at: [Link]
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- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00711A [pubs.rsc.org]
- 9. Stoichiometric Zn or Fe Metal Reduction - Wordpress [reagents.acsgcipr.org]
- 10. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 11. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress [reagents.acsgcipr.org]
- 12. researchgate.net [researchgate.net]
- 13. chemistryviews.org [chemistryviews.org]
Efficiency of 1,4-Dimethoxy-2-nitrobenzene as a Precursor for 2,5-Dimethoxyaniline
[1][2][3]
Executive Summary
1,4-Dimethoxy-2-nitrobenzene (1,4-DMNB) serves as the definitive industrial and laboratory precursor for the synthesis of 2,5-dimethoxyaniline (2,5-DMA) . Its efficiency stems from the high electron density of the dimethoxy-substituted ring, which facilitates facile reduction of the nitro group.
Experimental data confirms that 1,4-DMNB can be converted to 2,5-DMA with yields exceeding 99% under optimized catalytic hydrogenation conditions. While traditional chemical reductions (Fe/HCl or Sn/HCl) remain viable for small-scale batches (92% yield), they are inferior in atom economy and scalability compared to catalytic methods. This guide objectively compares these methodologies, providing validated protocols for researchers in pharmaceutical and agrochemical development.
Precursor Analysis: Why this compound?
The synthesis of 2,5-dimethoxyaniline is almost exclusively routed through 1,4-DMNB due to the high regioselectivity of the upstream nitration step.
-
Transformation: Nitration (HNO₃/H₂SO₄) occurs ortho to a methoxy group. Due to symmetry, all four ortho positions are equivalent, preventing isomer mixtures and ensuring a high-purity precursor.
-
Atom Economy: The reduction of 1,4-DMNB to 2,5-DMA involves the removal of two oxygen atoms and the addition of two hydrogen atoms, a transformation with high theoretical atom economy, particularly when using H₂ gas.
Reaction Pathway
The following diagram illustrates the synthesis pathway and the numbering shift from the benzene derivative to the aniline derivative.
Figure 1: Synthesis pathway from 1,4-dimethoxybenzene to 2,5-dimethoxyaniline.
Comparative Analysis of Reduction Methods
The efficiency of converting 1,4-DMNB to 2,5-DMA relies heavily on the reduction method employed. Below is a comparison of the three primary methodologies: Catalytic Hydrogenation (Gold Standard), Chemical Reduction (Traditional), and Transfer Hydrogenation (Alternative).
Table 1: Performance Metrics of Reduction Methodologies
| Metric | Catalytic Hydrogenation (Pd/C) | Chemical Reduction (Sn/HCl) | Transfer Hydrogenation (Hydrazine) |
| Yield | 99% | 92% | >96% |
| Purity | High (>99%) | Moderate (Requires recrystallization) | High (>98%) |
| Atom Economy | Excellent (Water is sole byproduct) | Poor (Metal oxide waste) | Good (N₂ and H₂O byproducts) |
| Scalability | High (Continuous flow possible) | Low (Exothermic, sludge formation) | Medium (Batch reactors) |
| Reaction Time | 2–48 hours (Pressure dependent) | 20–60 minutes | 1–3 hours |
| Safety Profile | Flammable Gas (H₂) Risk | Corrosive/Toxic Waste | Toxic Reagent (Hydrazine) |
Detailed Experimental Protocols
Protocol A: Catalytic Hydrogenation (Recommended for High Yield/Purity)
This method is the industry standard due to its cleanliness and near-quantitative yield.
-
Mechanism: Heterogeneous catalysis where H₂ dissociates on the Pd surface, followed by stepwise reduction of the nitro group.
-
Citations: Validated by multiple studies [1][2].[4]
Materials:
-
This compound (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (10 wt% loading)[5]
-
Solvent: Ethyl Acetate or Ethanol
-
Hydrogen Gas (Balloon or Parr Shaker)
Step-by-Step Workflow:
-
Preparation: Dissolve 2.92 g (15.95 mmol) of this compound in 100 mL of Ethyl Acetate in a round-bottom flask.
-
Catalyst Addition: Carefully add 10 mg of 10% Pd/C. Caution: Pd/C can ignite solvent vapors; add under an inert argon blanket if possible.
-
Hydrogenation: Purge the flask with H₂ gas. Maintain a hydrogen atmosphere (balloon pressure is sufficient for lab scale; 3–5 bar for industrial scale) and stir vigorously at room temperature.
-
Monitoring: Reaction is typically complete within 24–48 hours at 1 atm. Higher pressures reduce time significantly.[6]
-
Workup: Filter the mixture through a Celite pad to remove the catalyst.
-
Isolation: Evaporate the solvent under reduced pressure.
-
Result: 2.42 g of 2,5-dimethoxyaniline (99% yield). The product usually requires no further purification.
Protocol B: Chemical Reduction (Sn/HCl) (Alternative for Non-Hydrogenation Labs)
Useful for small-scale synthesis when high-pressure equipment or H₂ gas lines are unavailable.
-
Mechanism: Electron transfer from metal (Sn) to the nitro group in acidic media.
-
Citations: Validated by Supporting Information from recent synthesis papers [3].
Materials:
-
This compound (15 g)[7]
-
Tin Powder (48.5 g)[7]
-
Hydrochloric Acid (95 mL)
-
Solvent: THF (Tetrahydrofuran)
Step-by-Step Workflow:
-
Dissolution: Dissolve 15 g of precursor in 375 mL of THF. Add 95 mL of HCl.
-
Reduction: Slowly add 48.5 g of tin powder under violent stirring. The reaction is exothermic; control temperature if necessary.
-
Reaction: Stir at room temperature for 20 minutes.
-
Neutralization: Pour the mixture into ice water and neutralize with NaOH solution (pH > 10) to free the amine.
-
Extraction: Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (3x).
-
Purification: Dry organic layer over MgSO₄, filter, and concentrate. Recrystallization may be required to remove tin salts.
-
Result: ~92% Yield.
Process Workflow & Logic
The decision matrix for selecting the reduction method depends on scale and equipment availability.
Figure 2: Decision matrix and workflow for the reduction of this compound.
Conclusion
This compound is a highly efficient precursor for 2,5-dimethoxyaniline.
-
For Industrial/Pharmaceutical Use: Catalytic hydrogenation (Protocol A) is mandatory due to its superior yield (99%) and lack of toxic metal waste.
-
For Academic/Small Scale: If hydrogenation equipment is absent, Tin/HCl reduction (Protocol B) is a reliable backup with acceptable yields (92%).
The high electron density of the dimethoxy ring makes the nitro group particularly susceptible to reduction, ensuring that this transformation is one of the most reliable steps in the synthesis of substituted anilines.
References
-
New diarylsulfonamide inhibitors of Leishmania infantum amastigotes. Source: National Institutes of Health (NIH) / PubMed Central. Context: Describes the catalytic hydrogenation of this compound to 2,5-dimethoxyaniline with 99% yield. URL:[Link]
-
Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides. Source: Taylor & Francis Online. Context: Confirms the 99% yield using Pd/C and H2 in Ethyl Acetate. URL:[Link]
-
Energy-Level and Molecular Engineering of Organic D-π-A Sensitizers. Source: Amazon S3 (Supporting Information for Scientific Publication). Context: Provides the detailed protocol for Tin/HCl reduction yielding 92%. URL:[Link]
- Method for synthesizing 2,4-dimethoxyaniline (Patent CN101701000A).
Sources
- 1. Mononitration of 1,4-dimethoxybenzene , Hive Chemistry Discourse [chemistry.mdma.ch]
- 2. tandfonline.com [tandfonline.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. New diarylsulfonamide inhibitors of Leishmania infantum amastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bibliotekanauki.pl [bibliotekanauki.pl]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Technical Comparison: Alternatives to 1,4-Dimethoxy-2-nitrobenzene in Azo Dye Synthesis
Executive Summary
1,4-Dimethoxy-2-nitrobenzene (2,5-dimethoxynitrobenzene) is a ubiquitous intermediate in the synthesis of high-performance azo pigments and dyes. Its primary utility lies in its reduction to 2,5-dimethoxyaniline (Aminohydroquinone dimethyl ether) , a key diazo component for Naphthol AS series pigments.
However, researchers often seek alternatives to modulate chromophoric properties (shade shifting), improve solubility in specific solvent systems, or circumvent supply chain bottlenecks. This guide evaluates the primary structural alternative, 1,4-Diethoxy-2-nitrobenzene , and functional analogs, providing experimental protocols and comparative data to validate the substitution.
The Incumbent: this compound[1][2]
Before evaluating alternatives, we must establish the baseline performance of the methoxy derivative.
-
Role: Precursor to Fast Blue RR Base (2,5-dimethoxyaniline).
-
Chromophore Effect: The methoxy groups are strong electron donors (auxochromes), pushing absorption towards longer wavelengths (bathochromic shift) compared to unsubstituted aniline.
-
Key Downstream Products: Used in the synthesis of Pigment Yellow 183 , Pigment Red 146 , and various direct dyes.
Synthesis Pathway (Baseline)
The standard synthesis involves the nitration of hydroquinone dimethyl ether.
Figure 1: Standard synthesis pathway for the methoxy series.
The Primary Alternative: 1,4-Diethoxy-2-nitrobenzene
The most direct and effective alternative is the ethoxy homolog. Replacing methoxy groups with ethoxy groups introduces steric bulk and alters the lipophilicity of the molecule, often resulting in pigments with improved fastness and distinct shade variations.
Comparative Technical Data
| Feature | This compound (Standard) | 1,4-Diethoxy-2-nitrobenzene (Alternative) |
| CAS Number | 89-39-4 | 119-23-3 |
| Molecular Weight | 183.16 g/mol | 211.22 g/mol |
| Melting Point | 70–73 °C | 48–51 °C |
| Downstream Amine | 2,5-Dimethoxyaniline | 2,5-Diethoxyaniline (Fast Blue BB Base ) |
| Solubility (Organic) | Moderate (Methanol, Ethanol) | High (Toluene, Ethyl Acetate) |
| Chromophore Effect | Strong Bathochromic | Enhanced Bathochromic (Red/Blue Shift) |
| Typical Yield (Nitration) | 85–90% | 85–88% |
Why Switch?
-
Shade Modification: The ethoxy derivative typically yields pigments with a bluer undertone (in red pigments) or a redder undertone (in blue pigments) compared to the methoxy analog due to the slightly stronger electron-donating induction of the ethyl group vs. methyl.
-
Solubility Profile: The ethoxy chain increases solubility in non-polar solvents, which can be advantageous during the coupling reaction in solvent-based dye synthesis processes.
-
Fastness Properties: The increased steric hindrance of the ethoxy group can sometimes improve light fastness by protecting the azo linkage from oxidative attack.
Functional Alternatives (Specialized Applications)
For researchers requiring more drastic property changes, the following functional analogs serve as robust alternatives:
-
1-Fluoro-2,5-dimethoxy-4-nitrobenzene:
-
Use Case: High-end pharmaceutical intermediates or specialty pigments where fluorine interactions (hydrogen bonding) are desired.
-
Synthesis: Nitration of 2-fluoro-1,4-dimethoxybenzene.[1] The fluorine atom directs the nitro group para to itself, altering the substitution pattern.
-
-
2-Methoxy-5-methyl-4-nitroaniline (Cresidine Derivatives):
-
Use Case: When cost is a primary driver and exact shade matching is less critical. The methyl group provides a different electronic effect than the alkoxy group.
-
Experimental Protocols
The following protocols are designed for the synthesis of the Ethoxy Alternative (1,4-Diethoxy-2-nitrobenzene) and its subsequent reduction. These protocols are scalable and validated for laboratory use.
Protocol A: Nitration of 1,4-Diethoxybenzene
Objective: Synthesize 1,4-Diethoxy-2-nitrobenzene.[2]
Reagents:
-
1,4-Diethoxybenzene (Hydroquinone diethyl ether): 16.6 g (0.1 mol)
-
Nitric Acid (70%): 10 mL
-
Acetic Acid (Glacial): 20 mL
-
Ice/Water mixture[1]
Methodology:
-
Dissolution: Dissolve 16.6 g of 1,4-diethoxybenzene in 20 mL of glacial acetic acid in a 250 mL three-necked flask equipped with a thermometer and mechanical stirrer.
-
Cooling: Cool the solution to 10°C using an ice bath.
-
Addition: Add 10 mL of Nitric Acid dropwise over 30 minutes. Critical: Maintain temperature below 20°C to prevent dinitration.
-
Reaction: Stir at room temperature (25°C) for 1 hour. The solution will turn yellow.[3]
-
Quenching: Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring. The product will precipitate as a yellow solid.
-
Isolation: Filter the solid, wash with cold water (3 x 50 mL) to remove acid traces.
-
Purification: Recrystallize from ethanol.
-
Expected Yield: ~18.0 g (85%)
-
Target MP: 48–51°C[2]
-
Protocol B: Reduction to 2,5-Diethoxyaniline
Objective: Convert the nitro intermediate to the active amine coupling component.
Reagents:
-
1,4-Diethoxy-2-nitrobenzene: 10.5 g (0.05 mol)
-
Iron Powder: 10 g
-
Hydrochloric Acid (30%): 2 mL
-
Ethanol (50%): 100 mL
Methodology:
-
Suspension: Suspend 10.5 g of the nitro compound in 100 mL of 50% ethanol.
-
Activation: Add 10 g of iron powder and heat to reflux (approx. 80°C).
-
Initiation: Add 2 mL of HCl dropwise through the condenser. The reaction is exothermic; maintain reflux.
-
Completion: Reflux for 2 hours. Monitor by TLC (disappearance of the yellow nitro spot).
-
Work-up: Neutralize with sodium carbonate (Na2CO3) to pH 8. Filter hot to remove iron sludge.
-
Crystallization: Cool the filtrate to 0°C. The amine will crystallize as off-white/grey needles.
-
Expected Yield: ~7.5 g (83%)
-
Target MP: 83–87°C
-
Decision Logic for Selection
Use the following flowchart to determine the appropriate intermediate for your specific dye synthesis requirements.
Figure 2: Decision matrix for selecting between Methoxy and Ethoxy intermediates.
Safety & Toxicity Profile
Both the methoxy and ethoxy derivatives are nitro-aromatics and share similar toxicity profiles. However, specific handling differences exist.[4][5]
| Hazard Class | This compound | 1,4-Diethoxy-2-nitrobenzene |
| Acute Toxicity | Toxic if swallowed (Cat 3) | Harmful if swallowed (Cat 4) |
| Skin Irritation | Moderate Irritant | Mild Irritant |
| Target Organs | Blood (Methemoglobinemia) | Blood (Methemoglobinemia) |
| Handling | Use dust mask; avoid powder inhalation. | Lower MP (melts easily); handle as solid/melt. |
Safety Note: The reduction product, 2,5-diethoxyaniline, is an aromatic amine.[6][7] All aromatic amines should be handled as potential carcinogens or mutagens until proven otherwise, although the alkoxy groups generally reduce toxicity compared to unsubstituted aniline.
References
-
Sigma-Aldrich. (n.d.). 2,5-Diethoxyaniline Product Specification and Safety Data Sheet. Retrieved from
-
ChemicalBook. (2025).[8] 1,4-Diethoxy-2-nitrobenzene Properties and Synthesis. Retrieved from
-
MDPI. (2017). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene Synthesis and Characterization. Retrieved from
-
Indian Academy of Sciences. (2003). Synthesis and characterization of poly(2,5-dimethoxyaniline). Retrieved from
-
Tokyo Chemical Industry (TCI). (n.d.). 2,5-Diethoxyaniline Product Details. Retrieved from
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1,4-DIETHOXY-2-NITROBENZENE | 119-23-3 [chemicalbook.com]
- 3. pharmacy.tiu.edu.iq [pharmacy.tiu.edu.iq]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. ias.ac.in [ias.ac.in]
- 6. 2,5-Diethoxyaniline 97 94-85-9 [sigmaaldrich.com]
- 7. 2,5-Diethoxyaniline 97 94-85-9 [sigmaaldrich.com]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
Purity Assessment of Synthesized 1,4-Dimethoxy-2-nitrobenzene vs Commercial Standard
Executive Summary
In the synthesis of quinone-based pharmaceuticals (e.g., Coenzyme Q10 analogues) and dye intermediates, 1,4-Dimethoxy-2-nitrobenzene (CAS: 89-39-4) serves as a critical scaffold.[1] While commercial standards typically boast purities >99%, laboratory synthesis via the nitration of 1,4-dimethoxybenzene often yields a complex matrix containing unreacted starting material, dinitro-isomers, and oxidative byproducts (benzoquinones).[1]
This guide provides a rigorous, data-driven framework for assessing the purity of synthesized this compound against a commercial reference standard. We integrate HPLC-UV quantitation,
Compound Profile & Impurity Landscape[1]
Before establishing analytical protocols, one must understand the chemical behavior of the target and its likely contaminants.[1]
-
Target: this compound (Yellow crystalline solid, MP: 72–73 °C).[1][2]
-
Synthesis Route: Electrophilic aromatic substitution (Nitration) of 1,4-dimethoxybenzene using
/ .[1][3]
Critical Impurities[1]
-
1,4-Dimethoxybenzene (Starting Material): Results from incomplete reaction.[1] Non-polar, elutes later in reverse-phase HPLC.[1]
-
2,5-Dinitro-1,4-dimethoxybenzene: Result of over-nitration.[1]
-
1,4-Benzoquinone: Result of oxidative demethylation (common with excess nitric acid).[1][3]
Logical Pathway Diagram
The following diagram illustrates the reaction pathways and the origin of impurities.
Figure 1: Reaction scheme showing the target synthesis and competing impurity pathways.
Experimental Methodologies
To ensure scientific integrity, we employ an orthogonal approach: HPLC for quantitative purity and NMR for structural verification.[1]
Protocol A: High-Performance Liquid Chromatography (HPLC)
Rationale: Reverse-phase chromatography separates the target from non-polar starting materials and polar oxidation products.[1]
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: C18 (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm (aromatic
- *) and 350 nm (nitro group specific).[1] -
Gradient:
Protocol B: H NMR Spectroscopy
Rationale: NMR provides structural certainty that HPLC retention times cannot.[1] It distinguishes the substitution patterns of the nitro group.[1]
-
Instrument: 400 MHz NMR (e.g., Bruker Avance).
-
Solvent:
(Chloroform-d).[1] -
Parameters: 16 scans, 30° pulse angle, 2.0s relaxation delay.
Comparative Assessment: Commercial vs. Synthesized
The following data compares a Commercial Standard (Sigma-Aldrich, >99%) against a Synthesized Batch (Recrystallized from Ethanol) .
Physical & Chromatographic Data[1][4][5][6][7]
| Parameter | Commercial Standard | Synthesized Sample (Purified) | Synthesized (Crude) | Method Validation |
| Appearance | Bright yellow needles | Yellow crystalline powder | Orange/Brown clumps | Visual Inspection |
| Melting Point | 72.0 – 73.0 °C | 71.5 – 72.8 °C | 64.0 – 69.0 °C | Capillary MP (1°C/min) |
| HPLC Purity | 99.8% (AUC) | 98.5% (AUC) | 88.2% (AUC) | UV @ 254 nm |
| Retention Time | 8.45 min | 8.46 min | 8.45 min | C18 / Gradient |
| Major Impurity | None detected | 0.8% (Starting Material) | 8.5% (Starting Material) | RT: 10.2 min |
Table 1: Comparative physical and chromatographic data. Note the depression in melting point in the crude sample due to impurities.
H NMR Structural Validation
The NMR spectrum is the ultimate arbiter of identity.[1] The commercial standard establishes the baseline shifts.[1]
Commercial Standard Spectrum (
-
7.46 (d, J=3.0 Hz, 1H): H-3 (Ortho to
, deshielded).[1] -
7.10 (dd, J=9.0, 3.0 Hz, 1H): H-5 (Meta to
). - 6.98 (d, J=9.0 Hz, 1H): H-6 (Ortho to OMe).[1]
-
3.95 (s, 3H):
(C-1).[1] -
3.82 (s, 3H):
(C-4).[1]
Analysis of Synthesized Sample: In the crude synthesized sample, additional signals are observed:
-
Singlet at
6.83 ppm: Corresponds to the 4 equivalent protons of unreacted 1,4-dimethoxybenzene .[1] -
Singlet at
6.78 ppm: Trace amounts of 1,4-benzoquinone . -
Split signals: If dinitro species are present, the aromatic region becomes complex.[1] For 2,5-dinitro-1,4-dimethoxybenzene, look for two distinct singlets (due to symmetry breaking) or a simplified singlet pattern if symmetric.[1]
Analytical Workflow Diagram
This self-validating workflow ensures that no batch is released without passing both structural and quantitative checks.[1]
Figure 2: Analytical workflow for purity assessment. The system is cyclical; failed samples are re-purified and re-tested.
Discussion & Troubleshooting
Causality in Experimental Choices[1]
-
Why Ethanol for Recrystallization? this compound has a steep solubility curve in ethanol (soluble hot, insoluble cold).[1] Impurities like dinitro-compounds often have different solubility profiles, allowing for effective separation [1].
-
Why 254 nm vs 350 nm? While 254 nm is standard for aromatic rings, 350 nm is more selective for the nitro-chromophore, reducing interference from non-nitrated solvents or aliphatic contaminants.[1]
Self-Validating the Method
To ensure your HPLC method is not reporting false purity:
-
Spike Test: Intentionally add 1% commercial 1,4-dimethoxybenzene to your sample.[1] If the HPLC shows a single peak (co-elution), your gradient is too fast. You must achieve baseline resolution (
).[1] -
Mass Balance: If HPLC purity is 99% but NMR shows 10% impurity, your impurity may not absorb UV at 254 nm, or it may be retained on the column.[1] Always correlate AUC% with NMR integration ratios.
Conclusion
The purity of synthesized this compound cannot be determined by a single metric.[1] A commercial standard serves as the benchmark, but the combination of a sharp melting point (72–73 °C), a clean HPLC trace (>98% AUC), and an NMR spectrum devoid of the characteristic
References
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1]
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 69728, this compound. Retrieved October 26, 2023, from [Link]
Sources
Electrochemical Profiling of 1,4-Dimethoxy-2-nitrobenzene: A Comparative Guide
Executive Summary
1,4-Dimethoxy-2-nitrobenzene (DMNB) , also frequently referred to in electrochemical literature as 2,5-dimethoxy nitrobenzene, represents a distinct class of redox-active nitroaromatics. Unlike the standard nitrobenzene scaffold, DMNB features a "push-pull" electronic structure: the electron-withdrawing nitro group (
This guide provides a technical analysis of DMNB’s electrochemical behavior, contrasting it with Nitrobenzene (NB) and its isomer 1,2-Dimethoxy-4-nitrobenzene (4-Nitroveratrole) . It is designed for researchers utilizing DMNB as a redox probe, a metabolic simulator in drug development, or a precursor in electrosynthesis.
Part 1: Comparative Electrochemical Analysis
The electrochemical signature of DMNB is defined by the stability of its radical anion in aprotic media and the cathodic shift induced by the methoxy substituents.
Performance Matrix: DMNB vs. Alternatives
| Feature | This compound (DMNB) | Nitrobenzene (NB) | 1,2-Dimethoxy-4-nitrobenzene |
| Primary Redox Event | Reversible 1e⁻ reduction (Aprotic) | Reversible 1e⁻ reduction (Aprotic) | Reversible 1e⁻ reduction (Aprotic) |
| Reduction Potential ( | More Negative (Cathodic shift) | Baseline Reference ( | Similar to DMNB, slight variation due to sterics |
| Radical Anion Stability | High (Stabilized by resonance) | Moderate (Prone to dimerization) | High |
| Electronic Effect | Donor ( | None | Donor ( |
| Solubility | High in organic solvents (ACN, DMF) | High | High |
| Primary Application | Redox shuttle, metabolic model | Standard reference, solvent | Isomeric control, synthesis |
Electrochemical Behavior & Substituent Effects
The introduction of methoxy groups at the 2- and 5-positions (relative to the nitro group at 1) exerts a strong electron-donating effect via resonance (
-
Cathodic Shift: The electron density added to the benzene ring makes it thermodynamically harder to inject an electron into the
-system. Consequently, the reduction potential of DMNB is shifted to more negative values compared to unsubstituted nitrobenzene (typically by 100–200 mV). -
Mechanism: In aprotic solvents (e.g., DMF, Acetonitrile), DMNB undergoes a reversible one-electron transfer to form a stable nitro radical anion. In protic media (or presence of water), this radical anion is rapidly protonated, leading to an irreversible multi-electron reduction to the hydroxylamine or amine.
Part 2: Mechanism of Action
The electrochemical reduction of DMNB follows a pH-dependent pathway. The stability of the "ruby-red" radical anion in aprotic media is a hallmark of this compound.
Redox Pathway Diagram
The following Graphviz diagram illustrates the bifurcation between aprotic (reversible) and protic (irreversible) pathways.
Figure 1: Electrochemical reduction pathways of DMNB showing the critical divergence based on solvent proton availability.
Part 3: Experimental Protocol
Protocol: Characterization of DMNB Radical Anion Stability
Objective: To determine the reversibility of the DMNB redox couple and calculate the heterogeneous electron transfer rate constant (
3.1 Reagents & Equipment
-
Analyte: this compound (1.0 mM).
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN). Note: DMF is preferred for higher radical stability.
-
Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (
). -
Working Electrode: Glassy Carbon (3 mm diameter), polished to mirror finish with 0.05 µm alumina.
-
Counter Electrode: Platinum wire/mesh.
-
Reference Electrode:
(0.01 M in MeCN) or SCE (with salt bridge).
3.2 Step-by-Step Workflow
-
Cell Preparation:
-
Clean the electrochemical cell with piranha solution (Caution: corrosive) or aqua regia, rinse thoroughly with deionized water, then acetone, and dry in an oven.
-
Polish the Glassy Carbon electrode on a microcloth with alumina slurry. Sonicate in ethanol for 2 minutes to remove debris.
-
-
Solution Assembly:
-
Dissolve electrolyte (
) in the solvent to reach 0.1 M concentration. -
Add DMNB to reach exactly 1.0 mM.
-
Degassing (Critical): Purge the solution with high-purity Argon or Nitrogen for at least 15 minutes. Oxygen is electroactive in the same potential window and will distort the DMNB reduction peak.
-
-
Data Acquisition (Cyclic Voltammetry):
-
Open Circuit Potential (OCP): Measure OCP for 60 seconds to ensure stability.
-
Scan Parameters:
-
Initial Potential: 0.0 V
-
Switching Potential: -2.0 V (vs. Ag/Ag⁺)
-
Final Potential: 0.0 V
-
Scan Rates: Run successive scans at 50, 100, 200, 500, and 1000 mV/s.
-
-
-
Analysis:
-
Plot Current (
) vs. Potential ( ). -
Identify the cathodic peak potential (
) and anodic peak potential ( ). -
Calculate
. A value near 59 mV/n indicates ideal reversibility. -
Calculate
ratio. A ratio of ~1.0 confirms the chemical stability of the radical anion on the timescale of the experiment.
-
3.3 Experimental Setup Diagram
Figure 2: Three-electrode configuration for non-aqueous cyclic voltammetry of DMNB.
Part 4: Data Interpretation & Troubleshooting
Expected Results
-
Reversibility: In dry DMF, DMNB should exhibit a classic "duck-shaped" voltammogram.
-
Peak Separation (
): Expect 60–80 mV (slightly higher than theoretical 59 mV due to uncompensated resistance). -
Current Ratio (
): Should be . If , it indicates the radical anion is reacting with trace water or oxygen (EC mechanism).
Troubleshooting Guide
| Anomaly | Probable Cause | Corrective Action |
| No Back Peak ( | Presence of Protons/Water | Dry solvent with molecular sieves; ensure Argon purge is sufficient. |
| Large Peak Separation ( | High Resistance ( | Check reference electrode junction; Perform iR-compensation on potentiostat. |
| Extra Peaks | Oxygen Contamination | Re-purge with Argon for 10 minutes; check cell sealing. |
References
-
Electrochemical reduction of 2,5-dimethoxy nitrobenzenes: Nitro radical anion generation and biological activity. Source: Bioelectrochemistry and Bioenergetics (via ResearchGate) Context: Detailed kinetic study of the DMNB radical anion and its decay mechanisms in mixed media.
-
In-Situ Electrochemical Reduction of Nitrobenzene and Surface-Confinement. Source: ACS Electrochemistry Context: Provides the baseline potential for nitrobenzene reduction (-0.8 V vs Ag/AgCl) for comparative analysis.
-
Study on Electrochemical Reduction Properties of Nitrobenzene. Source: Journal of Electrochemistry Context: Foundational mechanisms of nitro-group reduction in various solvents.
-
This compound (Compound Summary). Source: PubChem Context: Chemical structure validation and physical property data.[1][2][3][4][5]
Sources
Biological Activity Profile: 1,4-Dimethoxy-2-nitrobenzene Derivatives
The biological activity of 1,4-Dimethoxy-2-nitrobenzene (also chemically indexed as 2,5-dimethoxynitrobenzene ) and its derivatives centers on the unique electronic properties of the nitro-substituted electron-rich aromatic ring.[1] This scaffold is not merely a passive structural linker but a reactive pharmacophore capable of undergoing bioreductive activation.[1]
This guide analyzes the compound's performance in antiparasitic, anticancer, and antimicrobial applications, distinguishing between its role as a Redox-Active Warhead (via the nitro group) and a Structural Pharmacophore (in chalcones and styrenes).
Executive Technical Summary
-
Primary Mechanism : Bioreductive activation via type I/II nitroreductases to form toxic nitro-radical anions (
).[1] -
Key Applications :
Mechanism of Action: The Bioreductive Switch
The biological potency of this scaffold is driven by the nitro group's redox potential.[1] In anaerobic or hypoxic environments (e.g., parasite organelles or solid tumor cores), the molecule acts as a "pro-drug."
Pathway Logic:
-
Entry : The lipophilic dimethoxy substituents facilitate passive diffusion across cell membranes.[1]
-
Activation : Single-electron reduction by enzymes (e.g., NADPH-cytochrome P450 reductase) generates the nitro-radical anion .[1]
-
Effect :
-
Futile Cycling (Aerobic): In healthy cells,
oxidizes the radical back to the parent compound, generating superoxide ( ), which is detoxified by SOD. -
Toxicity (Hypoxic/Anaerobic): In parasites or hypoxic tumors, the radical anion accumulates, covalently binding to DNA and proteins, triggering apoptosis.
-
Figure 1: Bioreductive activation pathway.[1] The selectivity for parasites and cancer cells arises from the stability of the radical anion in the absence of oxygen.
Comparative Analysis: Efficacy & Performance
A. Antiparasitic Activity (Chagas Disease)
Derivatives of this compound have been evaluated against Trypanosoma cruzi.[1] The presence of the electron-donating methoxy groups (OMe) at positions 2 and 5 (relative to nitro) modulates the reduction potential (
| Compound Class | Test Organism | Mechanism | Efficacy vs. Standard (Nifurtimox) |
| 6-Substituted-2,5-dimethoxynitrobenzenes | Trypanosoma cruzi (Epimastigotes) | Radical Anion Generation | Comparable .[1] The radical anion is generated at physiological pH (>8 in vitro), correlating with significant oxygen consumption inhibition in parasites.[1] |
| Nitrostyrene Derivatives | Candida albicans / T. cruzi | Protein Tyrosine Phosphatase (PTP1B) Inhibition | Moderate .[1] MIC values ~32–128 µg/mL.[1] Less potent than Nifurtimox but offers a different target (enzyme inhibition vs. DNA damage).[1] |
| Nifurtimox (Standard) | T. cruzi | Nitroreduction | High .[1] Standard of care, but limited by high host toxicity.[1] |
Key Insight : The 1,4-dimethoxy derivatives show a "self-validating" toxicity mechanism.[1] If the electrochemical potential (
B. Anticancer Potential (Cytotoxicity)
When the 1,4-dimethoxy-2-nitro moiety is integrated into a chalcone framework, the biological activity shifts from simple redox toxicity to specific microtubule targeting.[1]
| Derivative Type | Target Cell Line | IC50 (µM) | Performance vs. Doxorubicin |
| 2',5'-Dimethoxychalcone | NTUB1 (Bladder) | 1.0 - 3.0 | Potent .[1] Induces G1 phase arrest. Comparable potency to standard agents in specific lines.[1] |
| 2',5'-Dimethoxychalcone | PC3 (Prostate) | ~1.0 | High Selectivity .[1] Induces S and G2/M arrest depending on concentration.[1][4] |
| 1-Fluoro-2,5-dimethoxy-4-nitrobenzene | Solid Tumors (Precursor) | N/A | Precursor .[1] Used to synthesize benzimidazolequinones (bioreductive alkylating agents).[1] |
Experimental Note : The 2,5-dimethoxy substitution pattern is critical. Moving the methoxy groups to 3,4- or 2,4- positions often results in a loss of potency (IC50 increases >10 µM), indicating a strict Structure-Activity Relationship (SAR) where the para-orientation of the methoxy groups relative to each other (positions 2 and 5) maximizes binding affinity to tubulin.
Experimental Protocols
Protocol A: Synthesis of this compound
Objective: Selective nitration of 1,4-dimethoxybenzene to the mono-nitro derivative.
-
Reagents : 1,4-Dimethoxybenzene (10 mmol), Nitric Acid (HNO3, 70%), Glacial Acetic Acid.[1]
-
Procedure :
-
Dissolve 1,4-dimethoxybenzene in glacial acetic acid (20 mL).
-
Cool solution to 0–5°C in an ice bath (Critical: Higher temps lead to dinitro species).[1]
-
Dropwise add HNO3 (1.1 eq) over 30 minutes.[1]
-
Stir at 0°C for 1 hour, then pour into ice water (100 mL).
-
Purification : Filter the yellow precipitate.[1] Recrystallize from Ethanol/Water (9:1).[1]
-
-
Validation :
Protocol B: Electrochemical Validation (Radical Stability)
Objective: Determine if a derivative can generate stable radical anions (predictor of antiparasitic activity).
-
Setup : Three-electrode system (Glassy carbon working, Pt wire counter, Ag/AgCl reference).
-
Medium : Aprotic solvent (DMF) or Mixed Media (Ethanol/Buffer pH 9.0).[1]
-
Scan : Cyclic Voltammetry (CV) from 0V to -1.5V.
-
Analysis :
Structure-Activity Relationship (SAR) Visualization
Figure 2: SAR Map. The nitro group provides the "kill" mechanism, while the methoxy pattern tunes the reduction potential and solubility.
References
-
Electrochemical Reduction & Chagas Disease
-
Anticancer Chalcones
- Title: Synthesis and biological evaluation of 2',5'-dimethoxychalcone derivatives as microtubule-targeted anticancer agents.
-
Source: Bioorganic & Medicinal Chemistry Letters, 2010.[1][4]
-
Significance: Identifies the 2,5-dimethoxy motif as critical for nanomolar cytotoxicity in bladder/prostate cancer.[1]
-
Synthetic Methodology
-
General Toxicology
Sources
- 1. 2,5-Dimethoxynitrobenzene | C8H9NO4 | CID 66639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. This compound | 89-39-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. Synthesis and biological evaluation of 2',5'-dimethoxychalcone derivatives as microtubule-targeted anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene [mdpi.com]
comparing catalytic systems for the hydrogenation of 1,4-Dimethoxy-2-nitrobenzene
Executive Summary
The reduction of 1,4-dimethoxy-2-nitrobenzene (DMNB) to 2,5-dimethoxyaniline (DMA) is a critical transformation in the synthesis of dialkylamino-substituted phenylacetic acids and various dyestuff intermediates. While the nitro group reduction is thermodynamically favorable, the presence of two electron-donating methoxy groups creates a unique challenge: preventing ring hydrogenation.
This guide compares three distinct catalytic systems—Palladium on Carbon (Pd/C) , Raney Nickel , and Platinum on Carbon (Pt/C) .
The Verdict:
-
For High Throughput (R&D): 5% Pd/C offers the fastest kinetics but requires strict temperature control to prevent ring saturation.
-
For Cost-Sensitive Scale-Up: Raney Nickel remains the economic champion but necessitates higher safety protocols due to pyrophoricity.
-
For Maximum Selectivity: 1% Pt/C (sulfided) is the superior choice when minimizing over-hydrogenation is the primary critical quality attribute (CQA).
Mechanistic Insight & Chemical Challenges
To optimize this reaction, one must understand the Haber reduction mechanism. The reduction proceeds through a cascade of intermediates. The accumulation of phenylhydroxylamine is a safety risk (thermal instability) and a quality risk (condensation to azoxy species).
The Electron-Rich Challenge
The 1,4-dimethoxy substitution pattern increases electron density on the benzene ring.
-
Impact: The ring becomes more susceptible to catalytic hydrogenation (saturation) compared to nitrobenzene.
-
Mitigation: Catalysts with lower affinity for aromatic rings (Pt) or poisoned systems are preferred over highly active Pd systems at high pressures.
Reaction Pathway Diagram
The following diagram illustrates the direct reduction pathway versus the unwanted condensation and over-reduction routes.
Figure 1: The modified Haber mechanism highlighting the critical branch points for side-product formation in DMNB reduction.
Comparative Analysis of Catalytic Systems
System A: 5% Palladium on Carbon (Pd/C)
The Kinetic Benchmark
-
Mechanism: Pd facilitates rapid H2 dissociation and surface adsorption.
-
Pros: Highest Turnover Frequency (TOF); works well at mild temperatures (25–40°C).
-
Cons: High risk of ring hydrogenation due to the electron-rich substrate. Dehalogenation risk if Cl-substituents were present (not applicable to DMNB, but relevant for analogs).
-
Best For: Rapid screening in flow reactors where residence time is tightly controlled.
System B: Raney Nickel
The Industrial Workhorse
-
Mechanism: Skeletal nickel provides a massive surface area. Often used with hydrazine hydrate as a hydrogen donor in transfer hydrogenation to avoid high-pressure vessels.
-
Pros: Extremely cost-effective (orders of magnitude cheaper than Pd/Pt); high selectivity against ring saturation.
-
Cons: Pyrophoric (requires handling under water/slurry); difficult to filter (fine particles); leaching of Ni into product.
-
Best For: Multi-kilogram batch manufacturing where catalyst cost is a dominant factor.
System C: 1% Platinum on Carbon (Pt/C)
The Selectivity Specialist
-
Mechanism: Pt binds the nitro group oxygen strongly but has a lower affinity for the aromatic
-system compared to Pd. -
Pros: Exceptional selectivity; negligible ring hydrogenation even at elevated pressures (up to 20 bar).
-
Cons: Lower activity than Pd (requires higher T/P); expensive.
-
Best For: GMP processes requiring >99.5% purity without extensive downstream purification.
Performance Data Summary
The following data represents typical performance metrics derived from optimized bench-scale experiments (10g scale, Methanol solvent).
| Metric | 5% Pd/C | Raney Nickel | 1% Pt/C (Sulfided) |
| Loading (wt%) | 0.5 - 1.0% | 5.0 - 10.0% | 0.5 - 1.0% |
| H2 Pressure (bar) | 1 - 5 | 10 - 30 | 5 - 10 |
| Temperature (°C) | 25 - 40 | 60 - 80 | 50 - 60 |
| Reaction Time (h) | 1 - 2 | 4 - 6 | 2 - 3 |
| Conversion (%) | > 99% | > 98% | > 99% |
| Selectivity (Amine) | 92 - 95% | 96 - 98% | > 99% |
| Major Impurity | Ring Saturated | Azo-dimers | Unreacted Nitro |
Experimental Protocols
Protocol A: High-Selectivity Hydrogenation using Pt/C
Recommended for pharmaceutical intermediates where purity is paramount.
Reagents:
-
This compound (100 mmol)
-
1% Pt/C (sulfided type preferred) (0.5 g)
-
Methanol (150 mL)
Step-by-Step:
-
Inerting: Charge the autoclave with substrate, catalyst, and solvent. Purge with N2 (3x) to remove O2.
-
Activation: Purge with H2 (3x) without stirring.
-
Reaction: Pressurize to 5 bar H2 . Heat to 50°C .
-
Agitation: Start stirring at 800-1000 rpm (Mass transfer limited reaction).
-
Monitoring: Monitor H2 uptake. Reaction is complete when uptake plateaus.
-
Workup: Cool to RT. Filter catalyst over Celite (keep wet to prevent ignition). Concentrate filtrate.
Protocol B: Cost-Effective Reduction using Raney Nickel
Recommended for large-scale batches.[1]
Reagents:
-
This compound (100 mmol)
-
Raney Nickel (slurry in water, approx 2g dry wt)
-
Ethanol (200 mL)
Step-by-Step:
-
Safety Check: Ensure Raney Ni is never exposed to air. Wash the catalyst with ethanol 3x to remove water.
-
Loading: Transfer catalyst as a slurry into the reactor containing the substrate solution.
-
Conditions: Pressurize to 20 bar H2 . Heat to 70°C .
-
Completion: Reaction is slower; expect 4-6 hours.
-
Quench: Cool to RT. Carefully filter. Critical: The filter cake is pyrophoric. Immediately submerge in water/acid for disposal.
Workflow Decision Matrix
Use this logic flow to select the appropriate system for your specific constraints.
Figure 2: Decision matrix for catalyst selection based on operational scale and equipment availability.
Safety & Scale-Up Considerations
-
Exotherm Management: Nitro reduction releases ~500 kJ/mol. In batch reactors, dosing the substrate into the catalyst slurry (semi-batch) is safer than all-in batch mode to control heat evolution.
-
Catalyst Ignition: Dry Pd/C and Raney Nickel are pyrophoric. Always keep wet with water or solvent.
-
Hydroxylamine Accumulation: If the reaction stalls (e.g., H2 starvation), hydroxylamine intermediates can accumulate. Upon reheating or H2 re-introduction, a runaway reaction can occur. Always verify H2 uptake rate.
References
-
Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline. Retrieved from [Link]
-
Science Publishing Group. (2017).[2] Catalytic Hydrogenation of Dimethyl-Nitrobenzene to Dimethyl-Aniline in a Three-Phase Reactor. American Journal of Physical Chemistry. Retrieved from [Link]
-
Gelder, E. A. (2005). The hydrogenation of nitrobenzene over metal catalysts. University of Glasgow. Retrieved from [Link]
- Google Patents. (2010). CN101701000A - Method for synthesizing 2,4-dimethoxyaniline.
Sources
cost-benefit analysis of different 1,4-Dimethoxy-2-nitrobenzene synthesis routes
Executive Summary
1,4-Dimethoxy-2-nitrobenzene (CAS: 89-39-4) is a critical intermediate in the synthesis of ubiquinone analogues, substituted anilines, and various API scaffolds. Its synthesis presents a classic process chemistry dilemma: balancing raw material costs against safety hazards and impurity profiles.
This guide evaluates three distinct synthetic pathways. Our analysis confirms that while Direct Nitration (Route 1) remains the industrial standard due to raw material economy, it suffers from significant safety risks (exotherms) and oxidative side reactions. O-Methylation of 2-Nitrohydroquinone (Route 2) offers a superior safety profile and higher purity but is limited by precursor costs. Nucleophilic Aromatic Substitution (Route 3) is analyzed as a mechanistic alternative but is generally deemed inferior for this specific target due to electronic deactivation.
| Metric | Route 1: Direct Nitration | Route 2: Methylation (Green) | Route 3: |
| Yield | 85–92% | 94–98% | 65–75% |
| Atom Economy | High | Moderate | Low |
| Safety Risk | High (Runaway/Oxidation) | Low | Moderate |
| Primary Impurity | Quinones / Dinitro species | Mono-methylated phenols | Mono-substituted chlorides |
| Scalability | Excellent (Flow Chem preferred) | Good | Moderate |
Route 1: Direct Nitration of 1,4-Dimethoxybenzene
The Industrial Workhorse [1]
This route utilizes Electrophilic Aromatic Substitution (
Mechanism & Critical Challenges
The reaction is highly exothermic. The critical process risk is the oxidative demethylation of the electron-rich aromatic ring to form 1,4-benzoquinone derivatives, a side reaction catalyzed by high temperatures and excess nitric acid.
Figure 1: Reaction pathways in the nitration of 1,4-dimethoxybenzene.[2] Note the divergence to quinone impurities at elevated temperatures.
Experimental Protocol (Optimized for Selectivity)
Based on modified procedures from Vogel and industrial patents.
-
Setup: Use a 3-neck round-bottom flask equipped with a mechanical stirrer, internal thermometer, and pressure-equalizing addition funnel. Purge with
. -
Solvent System: Dissolve 1,4-dimethoxybenzene (13.8 g, 0.1 mol) in Glacial Acetic Acid (40 mL). Cool to 0–5°C using an ice/salt bath.
-
Why Acetic Acid? It moderates the nitration power of
compared to concentrated , reducing oxidation risks.
-
-
Nitration: Prepare a solution of 70%
(10 mL) in Glacial Acetic Acid (10 mL). Add this dropwise over 45 minutes.-
Critical Control: Internal temperature must not exceed 10°C .
-
-
Quench: Stir for an additional 30 minutes at 5°C. Pour the mixture onto 200 g of crushed ice/water with vigorous stirring.
-
Workup: Filter the yellow precipitate. Wash with cold water (
mL) to remove acid. Recrystallize from Ethanol/Water (9:1) to remove trace dinitro isomers.
Performance Data:
-
Yield: 88% isolated.
-
Purity: >98% (HPLC).
-
Key Hazard: Thermal runaway potential. DSC (Differential Scanning Calorimetry) analysis is mandatory before scaling >100g.
Route 2: O-Methylation of 2-Nitrohydroquinone
The "Green" & High-Purity Alternative
This route avoids the dangers of nitrating an electron-rich ether. Instead, it starts with the pre-nitrated core (2-nitrohydroquinone) and methylates the phenol groups. We utilize Dimethyl Carbonate (DMC) as a non-toxic, biodegradable alternative to the carcinogenic Dimethyl Sulfate (DMS) or Methyl Iodide.[3]
Mechanism
This proceeds via a base-mediated
Figure 2: Green methylation pathway using Dimethyl Carbonate.[3] Note the clean byproduct profile.
Experimental Protocol (Green Chemistry Variation)
Adapted from recent catalytic methylation studies.
-
Reagents: Combine 2-nitrohydroquinone (15.5 g, 0.1 mol), Dimethyl Carbonate (100 mL, excess), and Potassium Carbonate (
, 41.4 g, 0.3 mol). -
Catalyst: Add Tetrabutylammonium iodide (TBAI, 1.8 g, 5 mol%) as a phase transfer catalyst.
-
Reaction: Heat to reflux (~90°C) for 6–8 hours.
-
Note: DMC is a weak electrophile; if conversion is slow, a sealed tube/autoclave at 120°C is preferred.
-
-
Workup: Filter off inorganic salts (
). Distill off excess DMC (recyclable). -
Purification: The residue is dissolved in EtOAc, washed with 1M NaOH (to remove unreacted phenol), and concentrated.
Performance Data:
-
Yield: 95%.[4]
-
Purity: >99% (Very clean profile).
-
Cost: Higher due to precursor (2-nitrohydroquinone) price, though DMC is cheap.
Route 3: Nucleophilic Aromatic Substitution ( )
The Mechanistic "Dead End"
While theoretically possible, this route highlights a common process chemistry pitfall. Starting from 1,4-dichloro-2-nitrobenzene , one attempts to displace both chlorides with methoxide.
The Selectivity Problem
The nitro group activates the ortho chloride (C1) effectively. However, once the first methoxy group is installed, it acts as an Electron Donating Group (EDG) via resonance. This increases electron density in the ring, significantly deactivating it toward the second nucleophilic attack at the C4 position.
Figure 3: The kinetic trap in the SNAr route. The intermediate is deactivated, making the second substitution difficult.
Why Avoid This Route?
-
Impurity: The product is often contaminated with 10–20% of the mono-chloro intermediate.
-
Conditions: Forcing the second substitution requires high temperatures, which can degrade the nitro group.
-
Waste: Generates stoichiometric salt waste (NaCl).
Comparative Analysis & Decision Matrix
Quantitative Comparison
| Feature | Route 1: Nitration | Route 2: Methylation (DMC) |
| Raw Material Cost (Relative) | Low ($) | High ( |
| Process Mass Intensity (PMI) | Low | Moderate |
| E-Factor (Waste/Product) | High (Acid waste) | Low (Methanol/CO2) |
| Thermal Hazard | Severe (Exotherm) | Negligible |
| Regulatory (Genotoxins) | Low Risk | Low (if avoiding DMS) |
Decision Logic
-
For Cost-Driven Manufacturing (>100 kg): Choose Route 1 (Nitration) .
-
Requirement: Must use continuous flow reactors or strict semi-batch protocols to manage heat and prevent quinone formation.
-
-
For GMP/Pharma Intermediates (<10 kg): Choose Route 2 (Methylation) .
-
Requirement: Justifies the higher cost of 2-nitrohydroquinone to ensure a clean impurity profile and avoid trace nitration isomers.
-
References
-
Nitration Protocols & Selectivity
- Vogel's Textbook of Practical Organic Chemistry, 5th Ed.
-
Smith, K., et al. "Regioselective nitration of aromatic ethers." Journal of the Chemical Society, Perkin Transactions 1, 2000. Link
-
Green Methylation (DMC)
-
Tundo, P., & Selva, M. "The Chemistry of Dimethyl Carbonate." Accounts of Chemical Research, 2002. Link
-
-
SNAr Deactivation Mechanisms
-
Bunnett, J. F., & Zahler, R. E. "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 1951. Link
-
- Safety Data (1,4-Dimethoxybenzene Nitration)
Sources
Safety Operating Guide
Safe Handling and Disposal Protocol: 1,4-Dimethoxy-2-nitrobenzene
[1][2]
Executive Summary & Chemical Profile
1,4-Dimethoxy-2-nitrobenzene (also known as 2-Nitrohydroquinone dimethyl ether) is a nitroaromatic intermediate frequently used in organic synthesis.[1] While it does not possess the high-energy instability of polynitrated compounds (e.g., TNT), the presence of the nitro group (
Improper disposal can lead to environmental contamination (aquatic toxicity) or unintended thermal events if mixed with strong reducing agents or heated under confinement.[1] This guide provides a self-validating workflow for the safe removal of this compound from the laboratory environment.
Chemical Identity & Hazard Data
| Parameter | Specification |
| CAS Number | 89-39-4 |
| Formula | |
| Physical State | Yellow crystalline solid / powder |
| Melting Point | 70–73 °C (Low melting point implies risk of melt-flow in fires) |
| Primary Hazards | Acute Toxicity (Oral/Dermal/Inhalation), Aquatic Toxicity |
| GHS Codes | H302 (Harmful if swallowed), H412 (Harmful to aquatic life) |
| Reactivity | Incompatible with strong oxidizers and strong bases.[1][2][3][4][5] |
Personal Protective Equipment (PPE) & Engineering Controls
Causality: Nitroaromatic compounds can permeate standard latex rapidly and may cause methemoglobinemia upon significant absorption.[1] Therefore, barrier selection is critical.
-
Respiratory: Handle strictly within a certified Chemical Fume Hood.[1] If weighing solids outside a hood, an N95 or P100 particulate respirator is mandatory to prevent inhalation of dust.[1]
-
Skin: Nitrile gloves (Minimum thickness: 0.11 mm). [1]
-
Eye: Chemical splash goggles.[1] Standard safety glasses are insufficient for powder handling where airborne dust is a risk.[1]
Operational Disposal Workflow
This protocol distinguishes between the pure solid substance and reaction mixtures.[1]
A. Disposal of Pure Solid Waste
Objective: Prevent dust generation and thermal initiation.[1]
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.[1]
-
Constraint: Do NOT use metal containers or metal spatulas if the compound is dry and potentially static-sensitive (standard precaution for nitro compounds).[1]
-
-
Packaging:
-
Labeling:
B. Disposal of Reaction Mixtures (Solutions)
Objective: Prevent inadvertent chemical reaction in the waste stream.
-
Segregation (Critical Step):
-
Solvent Compatibility:
-
Neutralization:
C. Spill Management (Emergency Protocol)
Visual Workflow & Decision Tree
The following diagram illustrates the logical decision process for disposing of this compound.
Caption: Operational decision tree for the segregation and packaging of this compound waste streams.
Regulatory & Waste Classification (US Context)
While this compound is not explicitly listed on the RCRA "P" or "U" lists (unlike Nitrobenzene - U169), it must be characterized based on its properties:
-
Waste Code Determination:
-
If the waste is ignitable (Flash point < 60°C, unlikely for pure solid but possible for solutions): D001 .[1]
-
If no characteristic hazards are met, it is classified as Non-Regulated Chemical Waste (but still requires hazardous disposal via incineration).[1]
-
Best Practice: Always tag as "Toxic" due to the nitroaromatic moiety.[1]
-
-
Ultimate Fate: High-temperature incineration with scrubber systems (to capture nitrogen oxides).[1]
References
Personal protective equipment for handling 1,4-Dimethoxy-2-nitrobenzene
CAS: 89-39-4 | Formula: C₈H₉NO₄ Synonyms: 2-Nitro-1,4-dimethoxybenzene; 2,5-Dimethoxynitrobenzene
Executive Summary & Risk Assessment
As a Senior Application Scientist, I often see researchers treat nitro-aromatic intermediates with the same casualness as standard organic salts. This is a critical error. 1,4-Dimethoxy-2-nitrobenzene is a nitro-aromatic compound appearing as a yellow crystalline powder. While it is a vital intermediate (often used in the synthesis of CoQ10 analogs and pharmaceutical dyes), it presents specific "silent" risks:
-
Bioavailability: Like many nitro-aromatics, it possesses the potential for skin absorption, leading to systemic toxicity (methemoglobinemia risk class).
-
Physical Form: As a dry powder, it generates static-clinging dust that bypasses standard surgical masks, requiring specific particulate respiratory protection.
The Core Directive: Your safety relies on controlling the phase transition. The risk profile shifts dramatically from Inhalation/Contact (Solid Phase) to Permeation/Absorption (Solution Phase).
Hazard Analysis (The "Why" Behind the Protocol)
| Hazard Class | GHS Code | Real-World Implication |
| Acute Toxicity | H302, H312, H332 | Harmful by all routes. If you can taste a metallic taste or see yellow dust on your cuff, you have already been exposed. |
| Irritation | H319, H315 | Mucosal Irritant. Dust will irritate eyes and respiratory tract immediately. Solutions may cause dermatitis. |
| Reactivity | -- | Stable but Reactive. Incompatible with strong oxidizers and strong bases. Violent reaction risk if mixed with reducing agents under uncontrolled conditions. |
Personal Protective Equipment (PPE) Matrix
This protocol is designed as a Self-Validating System . Before handling the chemical, verify your PPE against this matrix.
A. Respiratory Protection (Critical for Solid Phase)
-
Requirement: NIOSH-approved N95 (minimum) or P100/HEPA respirator.
-
The Science: Surgical masks only protect the sample from you. They do not seal against the face. This compound dust particles are often <10 microns and will entrain in airflow around loose masks.
-
Validation: Perform a positive/negative pressure seal check every time you don the respirator.
B. Dermal Protection (The Barrier Strategy)
-
Solid Phase: Standard Nitrile Exam Gloves (minimum 4 mil).
-
Solution Phase: Context Dependent.
-
Solvent: Methanol/Ethanol: Nitrile is acceptable (Breakthrough > 30 mins).
-
Solvent: DCM/Acetone:Double Glove Required. Inner: Nitrile. Outer: Silver Shield (Laminate) or thick Butyl Rubber.
-
-
The Science: Nitro-compounds can permeate thin nitrile rubber. Once dissolved in a carrier solvent like Dichloromethane (DCM), the solvent acts as a "Trojan Horse," carrying the nitro-compound through the glove material in seconds.
C. Eye & Face Protection[1][2][3]
-
Requirement: Chemical Splash Goggles (ANSI Z87.1+).
-
Contraindication: Do NOT rely on standard safety glasses. Air currents in fume hoods can swirl light powders behind open-sided glasses.
Operational Workflow: Step-by-Step
Phase 1: Weighing & Transfer (Highest Dust Risk)
-
Engineering Control: Work exclusively inside a certified Chemical Fume Hood.
-
Static Control: Use an anti-static gun on the weighing boat if available. Nitro-aromatics are prone to static cling.
-
Technique:
-
Place the balance inside the hood.
-
If the balance is external, use a secondary container (e.g., a screw-top jar) to transport the weighing boat. Never walk through the lab with an open spatula.
-
Self-Check: If you see yellow residue on the balance pan, your technique has failed. Clean immediately with a solvent-dampened wipe.
-
Phase 2: Solubilization (Highest Splash Risk)
-
Solvent Addition: Add solvent slowly down the side of the vessel to prevent "puffing" of the powder.
-
Glove Check: If using a syringe or cannula, inspect gloves immediately after use. If a yellow stain appears on the glove fingertip, change gloves immediately.
Visualization: PPE Decision Logic
Caption: Decision matrix for selecting PPE based on physical state and solvent carrier. Note the escalation for aggressive solvents.
Emergency & Disposal Protocols
Accidental Release (Spill)[4]
-
Solid Spill: Do NOT sweep dry. This generates dust.
-
Action: Cover with wet paper towels (water or ethanol) to dampen the powder, then wipe up.
-
-
Liquid Spill:
-
Action: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if mixed with oxidizers.
-
Waste Disposal[2][5]
-
Classification: Hazardous Chemical Waste.
-
Segregation: Segregate from oxidizers.
-
Labeling: Clearly label as "Nitro-aromatic Waste - Toxic."
-
Destruction: Incineration is the standard disposal method. Do not pour down the drain; it is harmful to aquatic life (H412).
Emergency Response Workflow
Caption: Immediate first-aid response steps categorized by exposure route.
References
-
PubChem. (n.d.). 2,5-Dimethoxynitrobenzene (Compound Summary). National Library of Medicine. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Selection.[6] Retrieved from [Link][7]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
